Scandium
Beschreibung
Eigenschaften
IUPAC Name |
scandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSYDAISGFNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064689 | |
| Record name | Scandium | |
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Molecular Weight |
44.95591 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silvery-white solid; [Hawley] | |
| Record name | Scandium | |
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| Record name | Scandium | |
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CAS No. |
7440-20-2, 43238-07-9 | |
| Record name | Scandium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Scandium hydride (ScH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43238-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Scandium | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium | |
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| Record name | Scandium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.299 | |
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| Record name | SCANDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUJ4U1EW7R | |
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Foundational & Exploratory
historical discovery and isolation of scandium
An In-Depth Technical Guide on the Historical Discovery and Isolation of Scandium
Introduction
This compound (Sc), the 21st element on the periodic table, holds a unique place in the history of chemistry as one of the first elements whose existence was predicted before its discovery. This whitepaper provides a comprehensive technical overview of the historical milestones in the discovery and isolation of this compound. It details the predictive framework that guided its search, the intricate experimental protocols of its initial identification in oxide form, and the subsequent challenges and breakthroughs in producing the pure metallic element. This guide is intended for researchers, scientists, and professionals in drug development who have an interest in the fundamental history of elemental discovery and the evolution of metallurgical and analytical techniques.
The Theoretical Prediction of "Ekaboron"
The story of this compound begins not in a laboratory, but on the pages of Dmitri Mendeleev's revolutionary periodic table. In 1869, Mendeleev noted a gap in his table between calcium (atomic weight ~40) and titanium (atomic weight ~48).[1][2] He boldly predicted the existence of an undiscovered element that would fill this void, which he named "ekaboron" (symbol Eb), meaning "like boron," due to its anticipated similarities to the element above it in the table.[1][3][4] Mendeleev went further to forecast its properties with remarkable accuracy, providing a theoretical roadmap for its eventual discovery.[1]
Predicted Properties of Ekaboron
Mendeleev's predictions for ekaboron laid a precise foundation for its eventual identification. These theoretical values, when compared with the later observed properties of this compound, stand as a powerful validation of the predictive power of the periodic law.
| Predicted Property (Ekaboron) | Predicted Value | Observed Property (this compound) | Observed Value |
| Atomic Weight | ~44 | Atomic Weight | 44.955907 u |
| Oxide Formula | Eb₂O₃ | Oxide Formula | Sc₂O₃ |
| Oxide Density | ~3.5 g/cm³ | Oxide Density | 3.86 g/cm³ |
| Sulfate Formula | Eb₂(SO₄)₃ | Sulfate Formula | Sc₂(SO₄)₃ |
| Carbonate Solubility | Insoluble in water | Carbonate Solubility | Insoluble in water |
| Discovery Method | Not by spectroscopy | Discovery Method | Discovered via chemical separation |
Table 1: Comparison of Mendeleev's Predictions for Ekaboron with the Observed Properties of this compound.[1]
The Discovery of this compound Oxide (Scandia)
The empirical discovery of this compound was made in 1879 by Swedish chemist Lars Fredrik Nilson at the University of Uppsala.[5][6][7] Unaware of Mendeleev's prediction, Nilson was engaged in the painstaking work of separating rare earth elements from the minerals euxenite and gadolinite, which were, at the time, found almost exclusively in Scandinavia.[3][4][8]
Experimental Protocol: Nilson's Separation of Scandia
Nilson's objective was the isolation of ytterbium.[9] His process involved the fractional precipitation of rare earth nitrates. It was during this multi-stage chemical analysis that he isolated a new oxide with unique properties.
Source Material: 10 kilograms of euxenite and other rare earth mineral residues.[4]
Methodology:
-
Initial Digestion: The crushed mineral ore was subjected to a series of acid digestions to bring the various metal oxides into solution.
-
Gross Separation: Known elements were systematically precipitated out of the solution using established chemical methods of the era. This left a solution rich in the less abundant rare earth elements.
-
Fractional Precipitation of Erbium: The process focused on a sample of erbium oxide (erbia). This was dissolved in nitric acid to form erbium nitrate (B79036), Er(NO₃)₃.
-
Thermal Decomposition: The erbium nitrate was carefully heated.[9] The principle of fractional decomposition is that different metal nitrates decompose into their respective oxides at different temperatures.
-
Isolation of a New Oxide: Nilson observed the precipitation of an oxide of an element with a lower atomic weight than the other rare earths he was working with.[9] This substance was a light, white powder.
-
Purification and Yield: Through repeated and meticulous processing, Nilson was able to prepare approximately 2.0 grams of the pure, previously unknown oxide.[4][5] He named this oxide "scandia" (Sc₂O₃) and the new element "this compound" in honor of Scandinavia.[1][10]
-
Spectral Analysis: Subsequent spectral analysis of the isolated sample revealed a pattern of about 30 distinct emission lines that had never been reported before, confirming the presence of a new element.[9]
Confirmation and Recognition
Shortly after Nilson's publication, his fellow Swedish chemist, Per Teodor Cleve, independently isolated this compound oxide.[1][4] Crucially, Cleve was aware of Mendeleev's predictions and, upon determining the atomic weight and chemical properties of the new element, recognized the correspondence between Nilson's this compound and Mendeleev's theoretical ekaboron.[11][12][13] He notified Mendeleev, providing the first powerful, empirical validation of the periodic table's predictive capabilities.[5]
The Isolation of Metallic this compound
Despite the discovery of its oxide in 1879, pure metallic this compound remained elusive for nearly six decades.[1] The high melting point of this compound oxide and the element's reactivity made its reduction via conventional methods exceedingly difficult. The first successful isolation of the metal was achieved in 1937 by Werner Fischer, Karl Brünger, and Hans Grieneisen in Germany.[2][5]
Experimental Protocol: Fischer, Brünger, and Grieneisen's Electrolysis
The breakthrough came through the use of high-temperature electrolysis of a molten salt mixture. This technique bypassed the challenges of carbothermic reduction of the highly stable oxide.
Starting Material: Anhydrous this compound chloride (ScCl₃).
Methodology:
-
Preparation of the Eutectic Mixture: A eutectic mixture of potassium chloride (KCl), lithium chloride (LiCl), and this compound chloride (ScCl₃) was prepared. The use of a eutectic composition is critical as it has a lower melting point than any of the individual components, reducing the energy requirements and operational temperature of the electrolytic cell.
-
Electrolytic Cell Setup:
-
Crucible: A graphite (B72142) crucible was used to contain the molten salt bath.
-
Cathode: A tungsten wire was initially used, but the primary cathode was a pool of molten zinc (Zn) at the bottom of the crucible.[2] this compound metal is soluble in molten zinc.
-
Anode: A graphite rod served as the anode, where chlorine gas would be evolved.
-
-
Electrolysis Conditions: The electrolytic cell was heated to a temperature of 700–800 °C to ensure the salt mixture was fully molten.[2][5] A direct current was passed through the cell.
-
Deposition and Alloying: At the cathode, Sc³⁺ ions were reduced to this compound metal (Sc⁰). The freshly formed, highly reactive this compound metal dissolved into the molten zinc cathode, forming a Zn-Sc alloy. This alloying process protected the this compound from reacting with other components in the cell.
-
Metal Recovery: After the electrolysis was complete, the molten zinc-scandium alloy was cooled.
-
Purification: The zinc was subsequently removed from the alloy by vacuum distillation (heating the alloy under high vacuum), leveraging zinc's much higher vapor pressure compared to this compound. The less volatile this compound metal was left behind.
The first pound of 99% pure this compound metal was not produced until 1960, highlighting the persistent difficulties in its production.[5][10]
Conclusion
The history of this compound is a compelling narrative of scientific progress, beginning with theoretical prediction and culminating in advanced metallurgical isolation. The journey from Mendeleev's "ekaboron" to the first grams of scandia isolated by Nilson, and finally to the metallic form produced by Fischer and his colleagues, illustrates the crucial interplay between theory, analytical chemistry, and materials science. For modern researchers, this story not only provides historical context but also serves as a testament to the foundational experimental techniques that paved the way for the discovery and utilization of many of the elements we work with today.
References
- 1. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. briandcolwell.com [briandcolwell.com]
- 3. A Historical Journey into the Discovery of this compound [this compound.org]
- 4. WebElements Periodic Table » this compound » historical information [winter.group.shef.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Lars Fredrik Nilson - Wikipedia [en.wikipedia.org]
- 7. Lars Fredrik Nilson Facts for Kids [kids.kiddle.co]
- 8. This compound [pls.scienze.unipd.it]
- 9. Discovery/Uses - this compound [scandium2015.weebly.com]
- 10. This compound - Knowino [theochem.ru.nl]
- 11. Per Teodor Cleve - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.com [encyclopedia.com]
- 13. Per Teodor Cleve | Biography, Research & Helium Discovery | Britannica [britannica.com]
The Prescience of the Periodic Law: Predicting the Properties of Ekaboron
A Technical Whitepaper on the Theoretical Deduction and Subsequent Discovery of Scandium
Abstract
This technical guide explores one of the most significant triumphs of theoretical chemistry: Dmitri Mendeleev's prediction of the element he termed "ekaboron" in 1871, and its subsequent discovery as this compound by Lars Fredrik Nilson in 1879. We delve into the logical framework of the periodic law that enabled these predictions, provide a detailed comparison of the predicted versus the experimentally verified properties, and reconstruct the 19th-century experimental protocols used for the element's isolation and characterization. This historical case study serves as a powerful illustration of the predictive capacity of fundamental scientific models.
Introduction: The Periodic Law as a Predictive Framework
In 1869, Russian chemist Dmitri Mendeleev published his periodic table, arranging the known elements by increasing atomic weight and grouping them by shared chemical properties.[1] The true genius of his arrangement was its predictive power. Mendeleev boldly left gaps in his table, asserting they represented undiscovered elements.[2][3] By analyzing the trends in the properties of elements surrounding these gaps, he could forecast the characteristics of the missing elements with remarkable accuracy.[4][5] He named these hypothetical elements using the Sanskrit prefixes "eka-" (one), "dvi-" (two), and "tri-" (three) to denote their position relative to a known element in the same group.[6]
One of the most prominent gaps lay below boron in his table, for which he predicted an element he called "ekaboron" (symbol Eb).[2][7] This whitepaper examines the scientific reasoning and experimental validation of this specific prediction.
Mendeleev's Predictive Methodology for Ekaboron
Mendeleev's predictions were not mere speculation; they were a form of scientific interpolation based on the periodic law. He deduced the properties of ekaboron by averaging and extrapolating from the known properties of its neighbors in his 1871 periodic table.
The primary neighbors influencing the prediction for the element in Group III with an atomic weight of approximately 44 were:
-
Calcium (Ca): The preceding element in the same period (Row 4).
-
Titanium (Ti): The subsequent element in the same period (Row 4).
-
Boron (B) and Aluminum (Al): The lighter elements in the same group (Group III).
-
Yttrium (Y): The heavier element that shared similar chemical characteristics.
By observing the incremental changes in properties like atomic weight, density, and oxide formulas among these known elements, Mendeleev constructed a detailed profile for the missing piece of his puzzle. His central predictions were an atomic weight of about 44 and the formation of a sesquioxide with the formula Eb₂O₃, consistent with its placement in Group III.[6][7]
The Discovery of this compound: Experimental Validation
In 1879, Swedish chemist Lars Fredrik Nilson, while working to isolate ytterbium from the rare earth minerals euxenite and gadolinite at the University of Uppsala, made an unexpected discovery.[8][9][10] Through a painstaking process of fractional separation, he isolated an oxide of a previously unknown element.[8][10] He observed that this new element possessed a low atomic weight.[8][9] Spectral analysis of the new substance revealed over 30 unique spectral lines, confirming it was a new element.[9][11] Nilson named the element "this compound" in honor of Scandinavia.[9][12]
Initially, Nilson was unaware of Mendeleev's prediction.[4] It was his colleague, Per Teodor Cleve, who recognized that the properties of this newly discovered this compound corresponded almost perfectly with those Mendeleev had predicted for ekaboron eight years prior.[12][13] Cleve notified Mendeleev, providing a stunning confirmation of the periodic law's predictive power.
Data Presentation: Predicted vs. Observed Properties
The close correlation between Mendeleev's predictions for ekaboron and the observed properties of this compound provided powerful evidence for the validity of the periodic table. The key quantitative comparisons are summarized below.
| Property | Mendeleev's Prediction (Ekaboron, 1871) | Observed Property (this compound) |
| Atomic Weight | ~ 44 | 44.956 u[4][14] |
| Formula of Oxide | Eb₂O₃ | Sc₂O₃[7] |
| Density of Oxide | ~ 3.5 g/cm³ | 3.86 g/cm³ |
| Nature of Oxide | Basic, non-volatile, insoluble in acids | Amphoteric (predominantly basic) |
| Metal Density | - (Not explicitly predicted) | 2.99 g/cm³[15] |
| Metal Properties | Should be a metal | A soft, silvery-white metal[2] |
| Sulfate (B86663) Properties | Should form Eb₂(SO₄)₃ | Forms Sc₂(SO₄)₃ |
| Double Sulfates | Should form non-crystalline salts | Forms a double sulfate, e.g., K₃Sc(SO₄)₃, but it is crystalline. |
Experimental Protocols of the Era
The isolation and characterization of this compound were monumental tasks given the analytical technology of the late 19th century. The methodologies relied on meticulous wet chemistry, gravimetric analysis, and the nascent field of spectroscopy.
Isolation of this compound Oxide (Scandia)
Lars Nilson was investigating rare earth elements, which are notoriously difficult to separate due to their similar chemical properties.[6][16] The general workflow he employed, common for rare earth separation at the time, involved laborious fractional precipitation and crystallization.[6][16]
Methodology:
-
Ore Digestion: The source mineral (euxenite) was first dissolved in strong acid to bring the various metal oxides into an aqueous solution.
-
Initial Group Precipitation: The rare earth elements were precipitated from the solution, often as oxalates or hydroxides, to separate them from more common elements.
-
Fractional Separation: This was the most critical and tedious step. Nilson was attempting to isolate ytterbium from erbium.[8][9] This was achieved by converting the mixed oxides into nitrates (e.g., erbium nitrate).[8]
-
Fractional Crystallization/Decomposition: By carefully heating the erbium nitrate, Nilson discovered that a substance with a lower atomic weight separated out.[8][9] This process exploits subtle differences in the thermal stability or solubility of the salts of different rare earth elements. Repeatedly dissolving and partially precipitating or crystallizing the material concentrates the different elements in different fractions.
-
Purification: The process was repeated hundreds or thousands of times to achieve a sample of the new oxide (scandia, Sc₂O₃) with high purity. Nilson successfully prepared about 2 grams of scandia.[7]
Determination of Atomic Weight
The atomic weight was the most crucial property for placing the new element in the periodic table. In the 1870s-80s, this was determined through precise gravimetric analysis based on stoichiometry.
Methodology:
-
Preparation of a Pure Compound: A known mass of the highly purified this compound oxide (Sc₂O₃) was carefully weighed.
-
Conversion to a Salt: The oxide was reacted with an acid to form a salt with a well-defined stoichiometric formula, such as this compound sulfate, Sc₂(SO₄)₃.[13]
-
Gravimetric Analysis: The resulting this compound sulfate was then carefully purified, dried, and weighed.
-
Calculation: By knowing the precise mass of the initial oxide and the final sulfate, and using the established atomic weights of oxygen (O ≈ 16) and sulfur (S ≈ 32), the atomic weight of this compound could be calculated. The ratio of the mass of this compound to the mass of oxygen in the oxide (Sc₂O₃) provided the basis for the calculation. Nilson's work, later refined by Cleve, yielded an atomic weight of approximately 44, confirming Mendeleev's prediction.[7][13]
Conclusion
The prediction of ekaboron and its discovery as this compound stands as a landmark event in the history of chemistry. It transformed Mendeleev's periodic table from a useful classification system into a powerful predictive tool, demonstrating the existence of a deep, underlying order among the chemical elements. The remarkable accuracy of the predictions, verified by the meticulous and arduous experimental work of chemists like Lars Fredrik Nilson and Per Teodor Cleve, silenced skeptics and cemented the periodic law as a fundamental principle of science. This synergy between theoretical prediction and experimental verification remains a cornerstone of scientific progress today.
References
- 1. CA2955313A1 - Method for extraction and separation of rare earth elements - Google Patents [patents.google.com]
- 2. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 3. Gravimetric analysis, P K MANI | PPT [slideshare.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. This compound | Elements | RSC Education [edu.rsc.org]
- 8. Discovery/Uses - this compound [scandium2015.weebly.com]
- 9. chemicool.com [chemicool.com]
- 10. A Historical Journey into the Discovery of this compound [this compound.org]
- 11. This compound [thechemicalelements.com]
- 12. lindahall.org [lindahall.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Atomic Weight of this compound | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. This compound | Sc (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. acs.org [acs.org]
An In-depth Guide to the Natural Occurrence and Mineral Sources of Scandium
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and mineral sources of the element scandium (Sc). While this compound's unique properties make it a material of great interest in various advanced technological fields, its geological distribution presents significant challenges to its extraction and widespread use.
A Note on a Multidisciplinary Audience: This document is tailored for a scientific audience, including those in drug development. It is important to clarify that the concepts of "experimental protocols" and "signaling pathways," which are central to biological and pharmaceutical research, are not applicable to the geological and mineralogical context of this report. The formation and distribution of mineral deposits are governed by geological processes over millions of years, rather than the biochemical interactions typical of drug development. Therefore, this guide will focus on the geological and geochemical aspects of this compound, presenting data and relationships relevant to its natural sourcing.
Natural Abundance and Distribution
This compound is not as rare in the Earth's crust as its classification as a "rare earth element" might suggest. Its average abundance in the Earth's crust is estimated to be between 18 and 25 parts per million (ppm), which is comparable to the abundance of cobalt (20–30 ppm) and lead (13 ppm).[1][2] Despite this relatively high abundance, this compound is highly dispersed and is found in trace amounts in over 800 different mineral species.[2][3][4] This widespread dispersion, rather than scarcity, is the primary challenge for its commercial extraction, as it rarely forms high-concentration, economically exploitable ore deposits.[2][5]
The element is more concentrated in mafic rocks, such as pyroxenes and amphiboles, where it can reach concentrations of 35–40 mg/kg.[6] In contrast, it is less concentrated in granitic and most sedimentary rocks (1–15 mg/kg).[6] Due to its ionic radius and charge, this compound often substitutes for other elements like iron (Fe²⁺), magnesium (Mg²⁺), and aluminum (Al³⁺) within the crystal lattice of common rock-forming minerals.[2][6]
Primary Mineral Sources
True this compound minerals, where this compound is a primary constituent, are exceptionally rare.[2] Only a handful of such minerals are known, and they are not typically found in large deposits.
-
Thortveitite ((Sc,Y)₂Si₂O₇): This is the most well-known and historically significant source of this compound.[3][4] It is a rare silicate (B1173343) mineral that can contain up to 45% this compound oxide (Sc₂O₃) by weight.[1] The only notable, though not currently exploited, deposits of thortveitite are found in Scandinavia (specifically Norway) and Madagascar.[1]
-
Kolbeckite (ScPO₄·2H₂O): A hydrated this compound phosphate (B84403) mineral, kolbeckite has a very high this compound content.[1][7] However, it does not occur in large deposits and is primarily of interest to mineralogists.[1]
-
Other this compound Minerals: Other rare minerals containing this compound as a major component include bazzite, jervisite, and cascandite, among others.[2][4][8] Like thortveitite and kolbeckite, these minerals are not found in sufficient quantities for large-scale mining operations.
Secondary and Byproduct Sources
The vast majority of commercially produced this compound is extracted as a byproduct from the processing of various other ores and industrial residues.[2][5][9] This co-production is currently the most economically viable method for obtaining the element.
-
Lateritic Nickel-Cobalt (B8461503) Ores: Certain laterite deposits, which are formed by the intense weathering of ultramafic rocks in tropical climates, are a significant potential source of this compound.[10] The weathering process can concentrate this compound, leading to grades of approximately 80-100 ppm in some nickel-cobalt ores.[11][12] this compound in these deposits is often associated with iron and aluminum oxides, particularly goethite.[11][12]
-
Uranium and Tungsten Ores: this compound is frequently present in deposits of uranium and rare-earth compounds.[1] It can be recovered from the tailings and residues left over from uranium processing.[3][4] Similarly, residues from the extraction of tungsten from minerals like wolframite (B13744602) can also be a source.[4]
-
Titanium Ores and Processing Streams: this compound can be a byproduct of titanium dioxide pigment production.[10] Chinese producers, for instance, have exploited residual this compound from TiO₂ leach streams.[10]
-
Bauxite (B576324) Residue (Red Mud): The waste product from the Bayer process for refining bauxite into alumina, known as red mud, can contain significant amounts of this compound. It has been estimated that 70% of the world's this compound resources may be found in bauxite minerals and their residue.[13] Research is ongoing to develop viable methods for extracting this compound from this industrial waste stream.[13][14]
-
Rare Earth and Iron Ores: Mines that produce rare earth elements or iron can also be sources of byproduct this compound.[1] For example, the rare-earth mines in Bayan Obo, China, and iron mines have been noted as production sources.[1][10]
Quantitative Data on this compound Occurrence
The following table summarizes the concentration of this compound in various geological sources.
| Source Material | Type | This compound Concentration | Citation(s) |
| Earth's Crust (Average) | Abundance | 18 - 25 ppm | [1][2] |
| Mafic Rocks | Host Rock | 35 - 40 ppm (mg/kg) | [6] |
| Granitic & Sedimentary Rocks | Host Rock | 1 - 15 ppm (mg/kg) | [6] |
| Thortveitite ((Sc,Y)₂Si₂O₇) | Primary Mineral | Up to 45% Sc₂O₃ | [1] |
| Kolbeckite (ScPO₄·2H₂O) | Primary Mineral | ~24% Sc (~37% Sc₂O₃) | [15] |
| Nickel-Cobalt Laterites | Secondary Source | ~80 - 100 ppm | [11][12] |
| Bauxite Residue (Red Mud) | Secondary Source | 70 - 100 ppm (mg/kg) | [13] |
| Bayan Obo Tailings (China) | Secondary Source | ~200 ppm | [16] |
| Monazite and Bastnäsite | Secondary Source | 200 - 500 ppm Sc₂O₃ | [16] |
Logical Pathway of this compound Sourcing
The following diagram illustrates the logical relationship between the natural occurrence of this compound and its extraction pathways. It shows how this compound, though widely dispersed, becomes concentrated in certain primary minerals and secondary sources, from which it is primarily extracted as a byproduct.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - this compound [pubsapp.acs.org]
- 3. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. This compound | Sc (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oursort.com [oursort.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Kolbeckite - Wikipedia [en.wikipedia.org]
- 8. Minerals Containing Element this compound (Sc) | this compound [this compound.org]
- 9. An Overview of this compound [stanfordmaterials.com]
- 10. scandiummining.com [scandiummining.com]
- 11. Evaluation of Sc Concentrations in Ni-Co Laterites Using Al as a Geochemical Proxy | MDPI [mdpi.com]
- 12. iagi.or.id [iagi.or.id]
- 13. mdpi.com [mdpi.com]
- 14. bizneworleans.com [bizneworleans.com]
- 15. Kolbeckite Mineral Data [webmineral.com]
- 16. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to the Electron Configuration and Chemical Properties of Scandium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental atomic properties of scandium (Sc), detailing how its unique electron configuration dictates its chemical behavior, reactivity, and magnetic properties. The information is intended to serve as a foundational resource for professionals in research and development.
Electron Configuration and Resulting Oxidation State
This compound, with atomic number 21, is the first of the d-block transition metals in the 4th period. Its ground-state electron configuration is [Ar] 3d¹ 4s² .[1][2] This configuration is paramount to understanding its chemistry.
The valence electrons—the two in the 4s orbital and the single electron in the 3d orbital—are relatively high in energy. Consequently, this compound readily loses all three of these electrons to achieve the stable electron configuration of the noble gas argon ([Ar]).[2][3] This leads to the complete dominance of the +3 oxidation state (Sc³⁺) in its chemistry.[4][5][6] The resulting Sc³⁺ ion has an empty 3d orbital ([Ar] 3d⁰), a factor that profoundly influences its magnetic and chemical properties.[5] While compounds with a +2 oxidation state are known, they are rare and typically found in specific solid-state structures like the blue-black compound CsScCl₃.[6][7]
Physicochemical and Atomic Properties
The fundamental properties of this compound are summarized below. This quantitative data provides a basis for comparison with other elements and for theoretical modeling.
Table 1: Atomic and Physical Properties of this compound
| Property | Value |
| Atomic Number | 21 |
| Standard Atomic Weight | 44.956 u |
| Electron Configuration | [Ar] 3d¹ 4s² |
| Melting Point | 1541 °C (1814 K)[8] |
| Boiling Point | 2836 °C (3109 K)[8] |
| Density (at 20°C) | 2.989 g/cm³[9] |
| Appearance | Silvery-white, soft metal[7][10] |
Table 2: Quantitative Chemical Data for this compound
| Property | Value |
| Common Oxidation State | +3[4] |
| First Ionization Energy | 633.1 kJ/mol[3][4] |
| Second Ionization Energy | 1235.0 kJ/mol[3][4] |
| Third Ionization Energy | 2388.6 kJ/mol[3][4] |
| Standard Electrode Potential (Sc³⁺/Sc) | -2.03 V[11] |
| Electronegativity (Pauling Scale) | 1.36[10] |
| Atomic Radius (empirical) | 162 pm[4] |
| Covalent Radius | 144 pm[10] |
| Ionic Radius (Sc³⁺, 6-coordinate) | 74.5 pm[4][9] |
Logical Relationship of Electronic Structure to Chemical Properties
The following diagram illustrates how the foundational electron configuration of this compound dictates its primary chemical characteristics.
Chemical Reactivity and Properties
-
Reactivity with Air/Oxygen : this compound metal tarnishes in the air.[11] When ignited, this compound turnings burn with a brilliant yellow flame to produce this compound(III) oxide (Sc₂O₃).[7][8]
4 Sc(s) + 3 O₂(g) → 2 Sc₂O₃(s)
-
Reactivity with Water : The metal reacts slowly with water, more rapidly when heated or finely divided, to form this compound(III) hydroxide (B78521) and liberate hydrogen gas.[9][11][12]
2 Sc(s) + 6 H₂O(l) → 2 Sc(OH)₃(aq) + 3 H₂(g)
-
2 Sc(s) + 6 HCl(aq) → 2 Sc³⁺(aq) + 6 Cl⁻(aq) + 3 H₂(g)
Notably, it does not react with a 1:1 mixture of nitric acid (HNO₃) and hydrofluoric acid (HF), likely due to the formation of an impermeable passive fluoride (B91410) layer.[7]
-
Reactivity with Halogens : It is highly reactive towards halogens, burning to form the corresponding this compound(III) halides (ScX₃).[11]
2 Sc(s) + 3 Cl₂(g) → 2 ScCl₃(s)
Coordination and Magnetic Properties
Coordination Chemistry
The chemistry of this compound is dominated by the Sc³⁺ ion. Due to its relatively small ionic radius compared to other rare-earth elements like yttrium and lanthanum, this compound typically exhibits a coordination number of 6 , commonly in an octahedral geometry.[6][7][13] In aqueous solutions, it exists as the colorless hexaaquathis compound(III) ion, [Sc(H₂O)₆]³⁺ .[5] The halides ScCl₃, ScBr₃, and ScI₃ are soluble in water, whereas ScF₃ is insoluble.[6][7] These halides act as Lewis acids, for example, ScF₃ dissolves in excess fluoride to form the complex ion [ScF₆]³⁻.[7]
Magnetic Properties
The magnetic properties of this compound are a direct consequence of its electron configuration:
-
This compound(III) Compounds : In its ubiquitous +3 oxidation state, the Sc³⁺ ion has an electron configuration of [Ar] 3d⁰.[5] With no unpaired electrons, its compounds are diamagnetic and are repelled by magnetic fields. This lack of d-d electron transitions also explains why most this compound compounds are colorless or white.[5]
Key Experimental Protocols
Protocol for Synthesis of this compound(III) Oxide Nanoparticles
This protocol describes a sol-gel method for producing Sc₂O₃ nanoparticles from a this compound oxyhydroxide (ScOOH) precursor, a method valued for yielding high-purity, size-controlled particles.
Objective : To synthesize Sc₂O₃ nanoparticles.
Materials :
-
This compound(III) chloride (ScCl₃·xH₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Reflux apparatus, beakers, furnace, ceramic crucible
Procedure :
-
Precursor Preparation : Dissolve a calculated amount of ScCl₃·xH₂O in deionized water to create a this compound precursor solution.
-
Precipitation of ScOOH : Adjust the pH of the precursor solution by slowly adding NaOH solution at room temperature with vigorous stirring. This precipitates this compound oxyhydroxide (ScOOH). The final particle size is highly dependent on the final pH.
-
Reflux : Heat the resulting colloidal solution to reflux (e.g., 100°C) for a set duration (e.g., 2-4 hours). Reflux time also influences the final particle size.
-
Drying : After cooling to room temperature, the ScOOH sol is dried (e.g., in an oven at 100°C) to obtain a γ-ScOOH powder.
-
Calcination : Place the dried γ-ScOOH powder into a ceramic crucible and transfer it to a furnace. Heat the powder in air to a target temperature (e.g., 500-800°C) and maintain this temperature for approximately 2 hours to ensure complete thermal decomposition into Sc₂O₃.
-
Characterization : Allow the furnace to cool to room temperature before retrieving the final Sc₂O₃ nanoparticle powder. The product can be characterized using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Protocol for Determination of Metal Reactivity with Acid
This general protocol can be used to qualitatively and quantitatively assess the reactivity of this compound with dilute acids by measuring the rate of hydrogen gas evolution.
Objective : To determine the relative reactivity of a metal with acid.
Materials :
-
This compound metal (turnings or powder)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Test tubes or reaction flask
-
Gas syringe or inverted measuring cylinder in a water trough to collect gas
-
Stopwatch
Procedure :
-
Setup : Place a known mass of this compound metal into a reaction flask. Set up the gas collection apparatus (gas syringe or inverted cylinder).
-
Reaction Initiation : Add a measured volume of 1 M HCl to the flask containing the this compound and immediately start the stopwatch.
-
Data Collection : Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases.
-
Analysis : Plot a graph of the volume of H₂ gas produced (y-axis) versus time (x-axis). The initial gradient of the curve is proportional to the initial rate of reaction. This rate can be compared with those of other metals (e.g., zinc, magnesium) under identical conditions to establish a relative reactivity series.
-
Safety : The experiment should be conducted in a well-ventilated area as hydrogen gas is flammable. Appropriate personal protective equipment, including safety glasses, must be worn.[9]
Protocol for Determination of Magnetic Susceptibility
The magnetic susceptibility of this compound-containing compounds can be determined using methods like the Gouy balance, Faraday method, or an Evans balance, which is a common and rapid technique.
Objective : To determine if a this compound compound is paramagnetic or diamagnetic.
Principle : An Evans balance measures the force exerted on a sample by a magnetic field. A paramagnetic sample will be drawn into the field, causing an apparent increase in mass, while a diamagnetic sample will be repelled, causing an apparent decrease.
Materials :
-
Evans balance (or similar magnetic susceptibility balance)
-
Sample tube (precision-matched)
-
This compound-containing sample and a diamagnetic standard (e.g., HgCo(SCN)₄)
Procedure :
-
Calibration : Calibrate the balance according to the manufacturer's instructions, typically using a known standard like HgCo(SCN)₄.
-
Tare Measurement : Insert an empty, clean sample tube into the balance and zero the reading (R₀).
-
Sample Measurement : Fill the sample tube to a specified height with the powdered this compound compound. Weigh the sample accurately (m).
-
Magnetic Measurement : Place the filled sample tube back into the balance and record the reading (R).
-
Calculation : The mass susceptibility (χg) is calculated using the formula:
χg = (C * l * (R - R₀)) / (10⁹ * m)
where C is the balance calibration constant, l is the sample length, R is the reading for the tube with the sample, R₀ is the reading for the empty tube, and m is the mass of the sample in grams.
-
Analysis : A positive value for χg indicates paramagnetism, while a negative value indicates diamagnetism. For Sc³⁺ compounds, this value is expected to be negative (diamagnetic).
References
- 1. Reactions of metals with acids producing salts | Class experiment | RSC Education [edu.rsc.org]
- 2. howengineeringworks.com [howengineeringworks.com]
- 3. # 4 reactivity of metals with water.docx [slideshare.net]
- 4. Exothermic metal–acid reactions | Class experiment | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Reactivity Series Definition in Chemistry [thoughtco.com]
- 7. chemistry-reactivity of metals [dynamicscience.com.au]
- 8. scribd.com [scribd.com]
- 9. savemyexams.com [savemyexams.com]
- 10. practical-science.com [practical-science.com]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Activity Series - Alkali Metals in Water | Department of Chemistry | University of Washington [chem.washington.edu]
- 14. SSERC | Metal Reactions with Oxygen [sserc.org.uk]
- 15. nextgentest.com [nextgentest.com]
An In-depth Technical Guide on the Isotopic Composition and Stability of Scandium-45
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic composition and nuclear stability of Scandium-45. The information contained herein is intended to serve as a fundamental resource for professionals in research, science, and drug development who require a detailed understanding of this unique isotope.
Isotopic Composition of this compound
Naturally occurring this compound is monoisotopic, consisting entirely of this compound-45.[1][2][3][4][5] This means that any sample of this compound found in nature is composed of 100% this compound-45 atoms.[6][7] While numerous radioactive isotopes of this compound have been synthesized, ranging from this compound-37 to this compound-63, none are stable and do not occur naturally.[1][2]
Quantitative Data on this compound-45
The fundamental nuclear and atomic properties of this compound-45 are summarized in the table below for easy reference and comparison.
| Property | Value |
| Symbol | 45Sc |
| Atomic Number (Z) | 21 |
| Mass Number (A) | 45 |
| Natural Abundance | 100%[6][7][8] |
| Relative Atomic Mass | 44.955908(5) u[9] |
| Isotopic Mass | 44.955910 u[8][10] |
| Nuclear Spin (I) | 7/2[1][6] |
| Stability | Stable[2][3][4] |
| Magnetic Moment | +4.756483 μ/μN[11] |
| Quadrupole Moment | -0.22 barn[12][13] |
| Binding Energy per Nucleon | 8.61884 MeV[12][13] |
Nuclear Stability of this compound-45
The remarkable stability of this compound-45, in contrast to its neighboring isotopes, is a consequence of the interplay of forces within its nucleus. With 21 protons and 24 neutrons, its composition contributes to a favorable binding energy, making it a stable nuclide. The primary decay modes for isotopes with masses lower than 45 are typically beta-plus decay or electron capture, while those with masses above 45 undergo beta-minus decay.[2]
The following diagram illustrates the key factors that contribute to the stability of an atomic nucleus, with this compound-45 as a central example.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 3. This compound Isotopes: List and Properties | this compound [this compound.org]
- 4. This compound | Chemical Element, Properties, & Uses | Britannica [britannica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound-45 atom | Sc | CID 42626460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isoflex.com [isoflex.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Atomic Weights and Isotopic Compositions for this compound [physics.nist.gov]
- 10. WebElements Periodic Table » this compound » isotope data [webelements.com]
- 11. WebElements Periodic Table » this compound » isotope data [winter.group.shef.ac.uk]
- 12. Isotope data for this compound-45 in the Periodic Table [periodictable.com]
- 13. Isotope data for this compound-45 in the Periodic Table [periodictable.com]
Synthesis of Scandium Oxide Nanoparticles via the Sol-Gel Method: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium oxide (Sc₂O₃) nanoparticles are advanced ceramic materials attracting significant interest for their unique combination of properties, including a wide bandgap, high refractive index, and exceptional thermal stability.[1] These characteristics make them highly valuable in a range of sophisticated applications, from high-power laser systems and durable optical coatings to specialized catalysts and next-generation electronic components.[1]
The sol-gel method offers a superior chemical route for synthesizing Sc₂O₃ nanoparticles, providing exceptional control over purity, particle size, and morphology at relatively low processing temperatures.[2][3] This guide details a robust two-step sol-gel synthesis process. The methodology begins with the formation of a this compound oxyhydroxide (ScOOH) nanoparticle precursor, followed by a controlled thermal decomposition (calcination) to yield the final, high-purity this compound oxide nanoparticles.[1] Mastery of the initial precursor synthesis parameters is critical, as it directly dictates the physical characteristics of the final Sc₂O₃ product.[1]
Core Chemical Principles: The Sol-Gel Process
The sol-gel process is a wet-chemical technique that transforms a system of small molecules from a solution phase into a solid phase.[2] The synthesis is fundamentally governed by two classes of reactions: hydrolysis and condensation.[4]
-
Hydrolysis: A metal precursor, typically a metal salt like this compound chloride (ScCl₃), is dissolved in a solvent (e.g., water). The metal ions are hydrolyzed, reacting with water to form hydroxylated species.[2][4]
-
Condensation: These intermediate species then undergo condensation reactions, where they link together to form metal-oxo (Sc-O-Sc) or metal-hydroxo (Sc-OH-Sc) bridges, releasing water molecules in the process.[2] This polymerization process results in the formation of a colloidal suspension of nanoparticles, known as a sol .[5]
-
Gelation: As the condensation reactions continue, the nanoparticles interconnect to form a three-dimensional solid network that spans the entire volume of the liquid, a phase known as a gel .[4][6]
-
Drying & Calcination: The gel is then dried to remove the solvent, yielding a porous solid (xerogel).[4] A final high-temperature calcination step is used to densify the material, remove residual impurities, and induce crystallization, resulting in the final metal oxide nanoparticles.[6]
Figure 1: General overview of the sol-gel process for this compound oxide synthesis.
Synthesis Pathway and Experimental Protocols
The synthesis of Sc₂O₃ nanoparticles is reliably achieved through a two-stage process: the initial sol-gel formation of a this compound oxyhydroxide (γ-ScOOH) precursor, followed by its thermal conversion to this compound oxide.[1][7]
Figure 2: Detailed experimental workflow for Sc₂O₃ nanoparticle synthesis.
Protocol 1: Synthesis of this compound Oxyhydroxide (ScOOH) Precursor
This protocol details the formation of the ScOOH colloidal sol, which serves as the direct precursor to the final oxide nanoparticles.[8]
Materials & Equipment:
-
This compound chloride hydrate (B1144303) (ScCl₃·xH₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Deionized water
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
pH meter
-
Dialysis tubing (for purification, optional)
Procedure:
-
Preparation of this compound Solution: Dissolve an appropriate amount of this compound chloride hydrate in deionized water to achieve the desired molar concentration.[8] The initial pH of this solution will be acidic (around 2).[9]
-
pH Adjustment: Under vigorous stirring, slowly add the 10% NaOH solution dropwise to the this compound chloride solution at room temperature.[8] Continue addition until the desired pH (e.g., 7 or 9) is reached and stable.[1]
-
Refluxing: Assemble a reflux apparatus and heat the solution to 100°C.[8] Maintain reflux for a specified duration (e.g., 4 hours) at a constant volume.[8] This step is crucial for controlling particle size.[7]
-
Cooling & Purification: After reflux, allow the solution to cool to room temperature. The resulting translucent suspension is a colloidal sol of ScOOH nanoparticles.[1] To remove residual salts (like NaCl), the suspension can be dialyzed against deionized water.[8]
Protocol 2: Conversion to this compound Oxide (Sc₂O₃) via Calcination
This protocol describes the thermal decomposition of the synthesized ScOOH precursor to obtain the final Sc₂O₃ nanoparticles.[1]
Materials & Equipment:
-
Synthesized ScOOH sol or dried powder
-
High-purity ceramic crucible (e.g., alumina)
-
Drying oven
-
High-temperature muffle furnace
Procedure:
-
Drying: Place the ScOOH sol in a drying oven at a low temperature (e.g., 80-100°C) until all the solvent has evaporated, yielding a fine powder.[10] This powder is the γ-ScOOH precursor.[7]
-
Calcination: Transfer the dried γ-ScOOH powder into a ceramic crucible.[1] Place the crucible in a muffle furnace.
-
Heating: Ramp the furnace temperature to the target calcination temperature (e.g., 500-800°C) at a controlled rate (e.g., 5-10°C/minute).[10]
-
Isothermal Treatment: Hold the furnace at the target temperature for a set duration (e.g., 2-4 hours) to ensure the complete thermal decomposition of ScOOH to Sc₂O₃.[1][10]
-
Cooling: After the hold time, turn off the furnace and allow it to cool naturally to room temperature before retrieving the final white Sc₂O₃ nanoparticle powder.[10]
Influence of Synthesis Parameters
The final properties of the Sc₂O₃ nanoparticles are highly dependent on the precise control of key parameters during the synthesis of the ScOOH precursor.
Effect of pH and Reflux Time
The pH of the initial reaction and the subsequent reflux time are the most critical factors influencing the particle size of the ScOOH precursor.[7][8] Homogeneous, monodisperse sols are typically formed at pH 7 or 9.[7] Higher pH values (e.g., 11 or 13) lead to rapid condensation, resulting in the formation of large, micron-sized particles and precipitation instead of a stable sol.[9] For a given pH, reflux time also affects particle growth; longer reflux can lead to larger particles.[7][11]
Table 1: Influence of pH and Reflux Time on ScOOH Particle Size
| pH | Reflux Time (hours) | Average Particle Size (nm) | Observations |
|---|---|---|---|
| 7 | 2 | 40 | Homogeneous sol |
| 7 | 4 | 70 | Homogeneous sol, optimal condition |
| 7 | 24 | 160 | Increased particle size |
| 9 | 4 | 70 | Homogeneous sol, optimal condition |
| 9 | 24 | 180 | Increased particle size |
| 11 | 4 | >1000 | Precipitate formed |
| 13 | 4 | >1000 | Precipitate formed |
(Data compiled from Poirot et al.)[9]
Effect of Calcination Temperature
Calcination is the process that converts the γ-ScOOH precursor into the final cubic Sc₂O₃ crystalline phase.[7] The temperature of this thermal treatment directly influences the crystallinity and final size of the nanoparticles. While the phase transformation to Sc₂O₃ occurs at approximately 500°C, using higher temperatures generally leads to increased crystallite size and potentially more agglomeration.[9][12]
Table 2: Effect of Calcination Temperature on Nanoparticle Properties
| Parameter | Effect of Increasing Temperature | Rationale |
|---|---|---|
| Crystallinity | Increases | Provides thermal energy for atomic rearrangement into a more ordered crystal lattice. |
| Particle/Crystallite Size | Increases | Higher temperatures promote diffusion and coalescence of adjacent particles, leading to grain growth.[12] |
| Surface Area | Decreases | As particles grow and fuse, the overall surface-area-to-volume ratio is reduced. |
| Purity | Increases | Helps to burn off any residual organic or volatile impurities from the precursor stage. |
(General trends compiled from multiple sources)[9][12][13]
Chemical Transformation and Characterization
The overall synthesis follows a clear chemical transformation pathway from the aqueous this compound ion to the final oxide. The success of each stage is verified using standard materials characterization techniques.
Figure 3: Core chemical transformation pathway from precursor to final product.
Key Characterization Techniques:
-
X-Ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the intermediate (γ-ScOOH) and final (Sc₂O₃) products.[7]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology, size, and size distribution.[7][9]
-
Thermogravimetric/Differential Scanning Analysis (TGA/DSC): Analyzes the thermal decomposition of the ScOOH precursor to determine the exact temperature range for its conversion to Sc₂O₃.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies chemical bonds and is used to confirm the presence of Sc-O vibrational modes in the final product and the removal of hydroxyl groups after calcination.[7]
Conclusion
The sol-gel method is a highly effective and tunable route for the synthesis of high-purity this compound oxide nanoparticles.[1][7] This guide outlines a reproducible two-step process based on the formation of a this compound oxyhydroxide precursor followed by calcination. The ultimate control over the final nanoparticle size and distribution is achieved by carefully managing the pH and reflux time during the initial sol-gel reaction.[1][14] The methodologies and data presented provide a robust foundation for researchers, scientists, and drug development professionals to produce and optimize Sc₂O₃ nanoparticles for a variety of advanced technological and biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sol–gel process - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. azonano.com [azonano.com]
- 5. idc-online.com [idc-online.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound Oxide Nanoparticles from Solution | Scientific.Net [scientific.net]
- 9. This compound oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Effect of reflux time on nanoparticle shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of calcination temperature induced structural modifications on the photocatalytic efficacy of Fe2O3–ZrO2 nanostructures: mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Sol-Gel Synthesis of Scandium Oxide Nanopowders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sol-gel synthesis of scandium oxide (Sc₂O₃) nanopowders, a material of increasing interest for applications in high-performance ceramics, catalysis, and biomedicine. The document details the experimental protocols, the influence of synthesis parameters on the final product, and the underlying chemical transformations.
Introduction
This compound oxide (Sc₂O₃) is a rare-earth sesquioxide possessing a unique combination of properties, including a high melting point (2485 °C), wide bandgap (~6.0 eV), and excellent thermal stability.[1] These attributes make it a promising material for various advanced applications. The synthesis of Sc₂O₃ at the nanoscale further enhances its properties due to increased surface area and quantum confinement effects. The sol-gel method offers a versatile and controllable route to produce high-purity, homogeneous this compound oxide nanopowders with tailored particle sizes and morphologies.[2]
The sol-gel process for this compound oxide typically involves the hydrolysis and condensation of a this compound precursor in a solvent to form a "sol" – a colloidal suspension of solid particles in a liquid. This is followed by gelation, where the sol transitions into a continuous solid network with trapped solvent, and subsequent drying and calcination to yield the final this compound oxide nanopowders.
Core Synthesis Methodology: From Precursor to Nanopowder
The most common approach for the sol-gel synthesis of this compound oxide involves the use of an inorganic this compound salt, such as this compound chloride (ScCl₃), as the precursor. The general process involves the precipitation of a this compound hydroxide (B78521) or this compound oxyhydroxide (ScOOH) intermediate, which is then thermally decomposed to this compound oxide.
Key Chemical Transformations
The synthesis proceeds through a series of chemical reactions, primarily hydrolysis and condensation, followed by thermal decomposition.
Hydrolysis: this compound ions (Sc³⁺) in an aqueous solution are hydrated. The addition of a base, such as sodium hydroxide (NaOH), initiates hydrolysis, where water molecules coordinated to the this compound ion are deprotonated to form hydroxyl groups.
Condensation: The hydrolyzed species undergo condensation reactions, forming Sc-O-Sc bridges and leading to the formation of a solid network of this compound hydroxide or this compound oxyhydroxide.
Thermal Decomposition: The intermediate this compound oxyhydroxide (γ-ScOOH) is then converted to this compound oxide (Sc₂O₃) through calcination, which involves the removal of water molecules at elevated temperatures.[3]
Experimental Protocols
This section provides a detailed experimental protocol for the sol-gel synthesis of this compound oxide nanopowders using this compound chloride as the precursor.[2][4][5]
Materials
-
This compound chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
pH meter
-
Dialysis tubing
-
Drying oven
-
High-temperature furnace (muffle furnace)
Synthesis of this compound Oxyhydroxide (ScOOH) Sol
-
Preparation of this compound Chloride Solution: Dissolve a specific amount of this compound chloride hexahydrate in deionized water. The initial pH of this solution will be acidic (around 2).[5]
-
pH Adjustment and Precipitation: While vigorously stirring the this compound chloride solution at room temperature, slowly add a 10% NaOH solution to adjust the pH to the desired level (e.g., 7 or 9).[4][5] This will result in the formation of a white precipitate of this compound hydroxide.
-
Refluxing: Transfer the suspension to a round-bottom flask fitted with a reflux condenser. Heat the suspension to 100°C and maintain a constant reflux for a specified duration (e.g., 4 to 24 hours).[4][5] This step promotes the aging and crystallization of the this compound oxyhydroxide particles.
-
Dialysis: After refluxing, allow the suspension to cool to room temperature. Transfer the suspension into dialysis tubing and dialyze against deionized water to remove residual salts like NaCl.[4][5]
Formation of this compound Oxide (Sc₂O₃) Nanopowder
-
Drying: The purified ScOOH sol is dried in an oven, typically at 100°C, to obtain a fine white powder of γ-ScOOH.[2][3]
-
Calcination: The dried γ-ScOOH powder is placed in a crucible and heated in a furnace. The temperature is ramped up to the desired calcination temperature (typically between 400°C and 500°C) and held for a specific duration (e.g., 2 hours) to ensure the complete conversion to cubic Sc₂O₃.[2][5]
Influence of Synthesis Parameters
The properties of the final this compound oxide nanopowders, particularly particle size, are highly dependent on the synthesis conditions during the formation of the this compound oxyhydroxide intermediate.
Effect of pH and Reflux Time
The pH of the initial precipitation and the duration of the subsequent reflux step are critical parameters for controlling the particle size of the ScOOH precursor. Generally, lower pH values (around 7-9) and shorter reflux times result in smaller, more monodisperse nanoparticles.[5] At higher pH values (≥11), rapid precipitation leads to the formation of larger, micron-sized particles.[5]
| Initial pH | Reflux Time (hours) | Average ScOOH Particle Size (nm) |
| 7 | 4 | 40 |
| 7 | 24 | 160 |
| 9 | 4 | 70 |
| 9 | 24 | 180 |
| 11 | 4 | >1000 |
| 13 | 4 | >1000 |
Table 1: Influence of initial pH and reflux time on the particle size of ScOOH nanoparticles synthesized from this compound chloride. Data sourced from Poirot et al.[5]
Calcination Temperature
The calcination temperature determines the phase transformation from γ-ScOOH to cubic Sc₂O₃ and influences the crystallinity and particle size of the final product. The transformation to the cubic phase of Sc₂O₃ typically begins between 300°C and 400°C and is complete by 500°C.[2][5] Higher calcination temperatures generally lead to increased crystallite size. The average crystallite size of Sc₂O₃ powders obtained at pH 7 and 9 after calcination is in the range of 10-15 nm.[2]
Characterization of Synthesized Nanopowders
A suite of analytical techniques is employed to characterize the intermediate and final products of the sol-gel synthesis.
Thermal Analysis (TGA-DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of the γ-ScOOH precursor. The TGA curve typically shows distinct weight loss steps corresponding to the removal of adsorbed water and the dehydroxylation of ScOOH to form Sc₂O₃.[2][6]
| Temperature Range (°C) | Weight Loss (%) | Process |
| 100 - 200 | - | Release of adsorbed water |
| 190 - 320 | ~6.44 | Departure of water from hydrated γ-ScOOH |
| Below 530 | ~9 | Conversion of γ-ScOOH to Sc₂O₃ |
Table 2: Thermal decomposition stages of γ-ScOOH precursor. Data sourced from BenchChem and Poirot et al.[2][6]
X-ray Diffraction (XRD)
XRD is used to identify the crystal structure and phase purity of the synthesized materials. The dried precursor at 100°C is identified as orthorhombic γ-ScOOH.[2][5] After calcination at 500°C, the XRD pattern corresponds to the cubic bixbyite structure of Sc₂O₃.[2][5]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the material. The spectra of the precursor show characteristic bands of ScOOH, while the spectra of the calcined powder confirm the formation of Sc-O bonds characteristic of this compound oxide.[2]
Alternative Precursors
While this compound chloride is a commonly used precursor, other this compound salts can also be employed in sol-gel synthesis.
-
This compound Nitrate (B79036) (Sc(NO₃)₃): this compound nitrate can be used as a precursor, often in combination with a precipitating agent like urea (B33335) or oxalic acid.[7][8] The choice of precipitant and solvent can influence the morphology and properties of the resulting this compound oxide nanopowders.[7]
-
This compound Acetate (B1210297) (Sc(CH₃COO)₃): this compound acetate is another viable precursor that decomposes to this compound oxide upon heating.[9] It can be synthesized from the reaction of this compound oxide with acetic acid.[9]
Logical Relationships in Sol-Gel Synthesis
The relationships between synthesis parameters and the final nanopowder characteristics are crucial for achieving desired material properties.
Conclusion
The sol-gel method provides a robust and highly controllable platform for the synthesis of this compound oxide nanopowders. By carefully manipulating key experimental parameters such as the choice of precursor, pH, reflux time, and calcination temperature, researchers can tailor the particle size, crystallinity, and morphology of the final Sc₂O₃ product. This level of control is essential for optimizing the performance of these advanced materials in a wide range of applications, from catalysis and high-strength ceramics to emerging uses in drug development and biomedical imaging. The detailed protocols and data presented in this guide offer a solid foundation for the reproducible and optimized synthesis of this compound oxide nanopowders for various scientific and industrial pursuits.
References
- 1. Synthesis of this compound oxide microspheres by microfluidic route and their characterization [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound(3+);triacetate;hydrate | Benchchem [benchchem.com]
A Technical Guide to the Synthesis and High-Temperature Applications of Scandium Boride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of scandium boride (ScB₂), focusing on its synthesis methodologies and its emerging applications in high-temperature environments. This document is intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and engineering who are interested in the properties and potential of this advanced ceramic material.
Introduction to this compound Boride
This compound diboride (ScB₂) is a refractory ceramic material that has garnered significant interest due to its unique combination of properties, including a high melting point, exceptional hardness, and good thermal and electrical conductivity. These characteristics make it a promising candidate for a variety of demanding applications where materials are subjected to extreme temperatures and harsh conditions. This guide will delve into the primary methods for synthesizing ScB₂ and explore its performance in high-temperature applications such as refractory materials and protective coatings.
Physical and Chemical Properties of this compound Boride (ScB₂)
A summary of the key physical and chemical properties of this compound diboride is presented in the table below. This data is crucial for understanding its behavior and predicting its performance in various applications.
| Property | Value | Reference |
| Crystal Structure | Hexagonal, AlB₂ type (P6/mmm) | [1] |
| Lattice Parameters | a = 3.146 Å, c = 3.517 Å | [2][3] |
| Density (Theoretical) | 3.67 g/cm³ | [1][4] |
| Melting Point | ~2250 °C | [5][6] |
| Vickers Hardness | 42.4 GPa | [4] |
| Young's Modulus | 480 GPa | [1][4] |
| Bulk Modulus | 196 GPa | [7] |
| Debye Temperature | 1020 K | [1][4] |
| Appearance | Refractory solid | [5][8] |
Synthesis of this compound Boride
Several methods have been successfully employed for the synthesis of this compound boride. The choice of method often depends on the desired purity, crystallinity, and form of the final product (e.g., powder, single crystal). The most common synthesis routes are detailed below.
Solid-State Reaction
The solid-state reaction method is a conventional and widely used technique for producing polycrystalline this compound boride powder. It involves the direct reaction of this compound oxide (Sc₂O₃) and boron (B) at high temperatures in a controlled atmosphere.
Experimental Protocol:
-
Precursor Preparation: High-purity this compound oxide (Sc₂O₃) and amorphous or crystalline boron (B) powders are weighed in a stoichiometric ratio (Sc₂O₃ : 4B).
-
Mixing: The precursor powders are thoroughly mixed to ensure homogeneity. This is typically achieved by ball milling in an inert solvent (e.g., ethanol) for several hours.
-
Pelletization: After drying, the mixed powder is uniaxially or isostatically pressed into pellets to ensure good contact between the reactant particles.
-
Sintering: The pellets are placed in a high-temperature furnace (e.g., a tube furnace or a hot press) and heated under a vacuum or an inert atmosphere (e.g., argon). The reaction is typically carried out at temperatures ranging from 1500°C to 1800°C for 1-4 hours.
-
Characterization: The resulting product is characterized by X-ray diffraction (XRD) to confirm the formation of the ScB₂ phase and to assess its purity.
Arc Melting
Arc melting is a rapid synthesis technique used to produce dense, bulk samples of this compound boride. This method involves melting the constituent elements (this compound and boron) in an electric arc furnace.
Experimental Protocol:
-
Precursor Preparation: High-purity this compound metal (Sc) and crystalline boron (B) are weighed in the desired stoichiometric ratio (Sc : 2B).
-
Furnace Setup: The precursors are placed on a water-cooled copper hearth in an arc melting furnace. The furnace chamber is evacuated and then backfilled with a high-purity inert gas (e.g., argon).
-
Melting: An electric arc is struck between a non-consumable tungsten electrode and the precursor materials, causing them to melt and react. The material is typically melted and re-melted several times to ensure homogeneity.
-
Solidification: The molten button is allowed to cool and solidify on the copper hearth.
-
Annealing (Optional): The as-cast ingot may be annealed at a high temperature to improve homogeneity and reduce internal stresses.
-
Characterization: The synthesized ingot is characterized using techniques such as XRD, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) to verify its phase, microstructure, and composition.
Flux Growth (Inductive Floating Zone Melting)
The flux growth method, particularly inductive floating zone melting, is employed for the synthesis of high-purity single crystals of this compound boride. This technique involves dissolving the constituent elements in a molten flux and then slowly cooling the solution to allow for crystal precipitation.
Experimental Protocol:
-
Precursor Rod Preparation: A polycrystalline rod of ScB₂ is prepared, typically by the solid-state reaction and sintering of this compound and boron powders.
-
Furnace Setup: The precursor rod is mounted in a floating zone furnace equipped with an induction coil. The process is carried out under a controlled atmosphere (e.g., high-purity argon).
-
Zone Melting: A small section of the precursor rod is heated by the induction coil to create a molten zone. The molten zone is then slowly moved along the length of the rod. As the molten zone moves, impurities are segregated, and a single crystal of ScB₂ solidifies behind it.
-
Crystal Harvesting: Once the process is complete, the single crystal is carefully separated from the remaining polycrystalline material.
-
Characterization: The grown single crystal is characterized for its crystallographic orientation, perfection, and purity using techniques like Laue X-ray diffraction, rocking curve analysis, and chemical analysis.[1][4]
High-Temperature Applications of this compound Boride
The exceptional properties of this compound boride make it a compelling material for a range of high-temperature applications.
Refractory Materials
Due to its high melting point and excellent thermal stability, ScB₂ is a candidate for use in refractory applications.[9] These include components for high-temperature furnaces, crucibles for molten metals, and other structural parts that must withstand extreme heat. The high hardness and strength of ScB₂ also contribute to its durability in these demanding environments.
High-Temperature Coatings
This compound boride's high hardness, wear resistance, and potential for good oxidation resistance make it a suitable material for protective coatings on components operating at elevated temperatures.[10] Such coatings can enhance the lifetime and performance of tools, engine components, and other surfaces exposed to wear, corrosion, and high heat.
Thermoelectrics
While research into the thermoelectric properties of this compound boride is still in its early stages, borides, in general, are being explored for high-temperature thermoelectric applications.[11] The ability to convert heat energy directly into electrical energy at high temperatures could open up applications in waste heat recovery and power generation in extreme environments. Further research is needed to fully evaluate the thermoelectric figure of merit (zT) of ScB₂.
Conclusion
This compound boride is a highly promising advanced ceramic with a unique set of properties that make it suitable for demanding high-temperature applications. The synthesis of high-quality ScB₂ through various methods, including solid-state reaction, arc melting, and flux growth, is well-established. While its application in refractory and coating technologies is evident from its intrinsic properties, further research, particularly in the area of thermoelectrics, is warranted to unlock its full potential. This guide provides a foundational understanding for researchers and professionals to explore and innovate with this remarkable material.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mp-2252: ScB2 (hexagonal, P6/mmm, 191) [legacy.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound BORIDE CAS#: 12007-34-0 [chemicalbook.com]
- 6. This compound BORIDE | 12007-34-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Melting Point: Advantages and Applications | this compound [this compound.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation of Scandium Halides and Their Solubility in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and aqueous solubility of scandium halides (ScF₃, ScCl₃, ScBr₃, and ScI₃). The information presented herein is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and pharmaceuticals, where this compound compounds are gaining interest for their unique catalytic and structural properties.
Formation of this compound Halides
The synthesis of this compound halides can be achieved through several routes, primarily involving the reaction of this compound oxide (Sc₂O₃), this compound hydroxide (B78521) (Sc(OH)₃), or elemental this compound with an appropriate halogenating agent. The choice of method often depends on the desired halide and whether a hydrated or anhydrous product is required.
1.1. General Synthetic Pathways
The most common methods for preparing this compound halides are summarized below. These reactions highlight the reactivity of this compound precursors with various halogen sources.
Caption: General reaction pathways for the synthesis of this compound halides from common precursors.
1.2. Synthesis of Specific this compound Halides
The formation of each this compound halide involves specific reagents and conditions, as detailed in the following table.
| Halide | Formula | Common Synthesis Reaction(s) |
| This compound Fluoride (B91410) | ScF₃ | Sc₂O₃(s) + 6NH₄HF₂(s) → 2ScF₃(s) + 6NH₄F(g) + 3H₂O(g)[1][2][3][4] |
| 2Sc(s) + 3F₂(g) → 2ScF₃(s) | ||
| This compound Chloride | ScCl₃ | Sc₂O₃(s) + 6HCl(aq) → 2ScCl₃(aq) + 3H₂O(l) |
| 2Sc(s) + 6HCl(aq) → 2ScCl₃(aq) + 3H₂(g)[5] | ||
| This compound Bromide | ScBr₃ | Sc₂O₃(s) + 6HBr(aq) → 2ScBr₃(aq) + 3H₂O(l)[6] |
| 2Sc(s) + 3Br₂(g) → 2ScBr₃(s)[6] | ||
| This compound Iodide | ScI₃ | Sc₂O₃(s) + 6HI(aq) → 2ScI₃(aq) + 3H₂O(l)[7] |
| 2Sc(s) + 3I₂(g) → 2ScI₃(s) |
Solubility of this compound Halides in Water
The solubility of this compound halides in water varies dramatically with the identity of the halide. While the chloride, bromide, and iodide salts are highly soluble, the fluoride is notably insoluble. This difference in solubility is a key characteristic of this compound halide chemistry.
2.1. Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound halides in water at standard conditions.
| Halide | Formula | Molar Mass ( g/mol ) | Solubility in Water | Solubility Product (Ksp) at 25°C |
| This compound Fluoride | ScF₃ | 101.95 | Insoluble/Slightly Soluble | 5.81 x 10⁻²⁴ |
| This compound Chloride | ScCl₃ | 151.31 | 70.2 g/100 mL[8] | Not Applicable (Highly Soluble) |
| This compound Bromide | ScBr₃ | 284.67 | Soluble[6][9][10] | Not Applicable (Highly Soluble) |
| This compound Iodide | ScI₃ | 425.67 | Soluble[8][11][12][13][14][15] | Not Applicable (Highly Soluble) |
2.2. Hydrolysis of this compound Halides in Aqueous Solutions
Upon dissolution in water, the soluble this compound halides (ScCl₃, ScBr₃, and ScI₃) produce the hexaaquathis compound(III) ion, [Sc(H₂O)₆]³⁺. This ion is susceptible to hydrolysis, leading to the formation of various hydroxo-bridged species and a decrease in the pH of the solution.[9] The extent of hydrolysis is dependent on the concentration of the this compound salt and the pH of the solution.
Caption: Simplified pathway for the hydrolysis of the [Sc(H₂O)₆]³⁺ ion in aqueous solution.
Experimental Protocols
This section provides detailed methodologies for the synthesis of anhydrous this compound halides, which are often the desired starting materials for further chemical synthesis.
3.1. Synthesis of Anhydrous this compound Fluoride (ScF₃)
This protocol is based on the solid-state reaction of this compound oxide with ammonium bifluoride.[1][2][3][4]
-
Materials: this compound oxide (Sc₂O₃), ammonium bifluoride (NH₄HF₂), alumina (B75360) crucible, tube furnace.
-
Procedure:
-
Thoroughly grind a mixture of Sc₂O₃ and NH₄HF₂ in an agate mortar. A stoichiometric excess of NH₄HF₂ is typically used.
-
Place the mixture in an alumina crucible and transfer it to a tube furnace.
-
Heat the mixture under a flow of an inert gas (e.g., argon) according to a programmed temperature ramp. The reaction proceeds through the formation of intermediate ammonium fluoroscandates.[1][2][3][4]
-
A final temperature of around 400°C is maintained for a sufficient duration (e.g., 2 hours) to ensure the complete decomposition of intermediates to ScF₃.[1][2][3][4]
-
Cool the furnace to room temperature under the inert gas flow before recovering the ScF₃ product.
-
3.2. Synthesis of Anhydrous this compound Chloride (ScCl₃)
The synthesis of anhydrous ScCl₃ from its hydrated form is challenging due to the formation of this compound oxychloride upon heating. The ammonium chloride route is a common method to circumvent this issue.
-
Materials: Hydrated this compound chloride (ScCl₃·6H₂O), ammonium chloride (NH₄Cl), quartz boat, tube furnace.
-
Procedure:
-
Mix ScCl₃·6H₂O with an excess of NH₄Cl in a quartz boat.
-
Heat the mixture in a tube furnace under a stream of dry, inert gas (e.g., argon).
-
Gradually increase the temperature to allow for the dehydration and subsequent reaction to form the intermediate (NH₄)₃ScCl₆.
-
Further heating to around 300-400°C leads to the decomposition of the intermediate and sublimation of NH₄Cl, leaving behind anhydrous ScCl₃.[16]
-
Cool the furnace to room temperature under an inert atmosphere.
-
An alternative method involves the use of thionyl chloride (SOCl₂) as a dehydrating agent.
-
Materials: Hydrated this compound chloride (ScCl₃·6H₂O), thionyl chloride (SOCl₂), round-bottom flask, reflux condenser.
-
Procedure:
-
Suspend ScCl₃·6H₂O in an excess of SOCl₂ in a round-bottom flask equipped with a reflux condenser.
-
Gently reflux the mixture. The SOCl₂ reacts with the water of hydration to form gaseous SO₂ and HCl, which are evolved.
-
After the reaction is complete (cessation of gas evolution), distill off the excess SOCl₂.
-
The remaining solid is anhydrous ScCl₃, which should be handled under inert conditions.
-
3.3. Synthesis of Anhydrous this compound Bromide (ScBr₃)
Similar to the chloride, the anhydrous bromide can be prepared from the hydrated salt using the ammonium bromide route.[6]
-
Materials: Hydrated this compound bromide (ScBr₃·nH₂O), ammonium bromide (NH₄Br), reaction vessel, heating apparatus.
-
Procedure:
-
Mix the hydrated this compound bromide with an excess of ammonium bromide.
-
Heat the mixture under a flow of inert gas.
-
The reaction proceeds through the formation of (NH₄)₃ScBr₆, which upon further heating, decomposes to yield anhydrous ScBr₃.[6]
-
Direct synthesis from the elements is also a viable, albeit more hazardous, method.[6]
-
Materials: this compound metal, bromine (Br₂), reaction tube, furnace.
-
Procedure:
-
Place this compound metal in a reaction tube.
-
Carefully pass bromine vapor over the heated this compound metal.
-
The reaction is exothermic and yields anhydrous ScBr₃ directly.[6]
-
3.4. Synthesis of Anhydrous this compound Iodide (ScI₃)
Anhydrous this compound iodide can be synthesized by the direct reaction of this compound metal with iodine.
-
Materials: this compound metal, iodine (I₂), sealed reaction vessel.
-
Procedure:
-
Combine stoichiometric amounts of this compound metal and iodine in a sealed, evacuated reaction vessel.
-
Heat the vessel to initiate the reaction. The reaction can be vigorous.
-
After the initial reaction subsides, maintain a high temperature to ensure complete reaction and sublime any unreacted iodine.
-
Cool the vessel to obtain crystalline anhydrous ScI₃.
-
Characterization of this compound Halides
The synthesized this compound halides can be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): For elemental analysis to confirm the this compound content.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and confirm the absence of water in anhydrous samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence or absence of water and other functional groups.
This guide provides a foundational understanding of the formation and aqueous solubility of this compound halides. For specific applications, further optimization of the described protocols may be necessary. It is imperative that all experimental work is conducted with appropriate safety precautions, particularly when handling hazardous reagents such as hydrohalic acids, elemental halogens, and thionyl chloride.
References
- 1. This compound compounds - Wikipedia [en.wikipedia.org]
- 2. This compound Master Alloy Production Via Sulfidation and Vacuum Aluminothermic Reduction [dspace.mit.edu]
- 3. Occurrence and Extraction Methods of this compound [this compound.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 14474-33-0,this compound IODIDE | lookchem [lookchem.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound(III) BROMIDE ANHYDROUS POWDE& CAS#: 13465-59-3 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound bromide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. aemree.com [aemree.com]
- 12. This compound IODIDE | 14474-33-0 [chemicalbook.com]
- 13. CAS 13465-59-3: this compound bromide (ScBr3) | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
A Technical Guide to Scandium: Periodic Table Position, Unique Properties, and Applications for Scientific Research
Abstract: Scandium (Sc), the first of the d-block transition metals, holds a unique position in the periodic table that bestows upon it a combination of properties valuable to materials science, aerospace engineering, and increasingly, nuclear medicine. This technical guide provides an in-depth exploration of this compound's atomic structure, physicochemical properties, and its emerging role in advanced applications. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental characterization workflows, and the biological pathways relevant to its use in theranostics.
Introduction to this compound
This compound is a chemical element with the symbol Sc and atomic number 21.[1] Discovered in 1879 by Swedish chemist Lars Fredrik Nilson through spectral analysis, its existence was predicted by Dmitri Mendeleev as "ekaboron".[2] Historically classified as a rare-earth element along with yttrium and the lanthanides, it is a silvery-white, soft metal that is relatively light yet possesses a high melting point.[1][3][4] While it is the 50th most common element on Earth, it is not found in concentrated ores, making its extraction complex and contributing to its high cost.[3][5] It is typically produced as a byproduct of uranium, tin, or tungsten ore processing.[5][6]
Position in the Periodic Table and Atomic Structure
This compound is located in Group 3 and Period 4 of the periodic table, marking the beginning of the transition metals in the d-block.[3][7][8] Its position between calcium (a reactive alkaline earth metal) and titanium (a classic transition metal) dictates its unique chemical behavior.[9]
The electron configuration of this compound is [Ar] 3d¹4s² .[2][9][10] This configuration, with one electron in the 3d orbital and two electrons in the 4s orbital, is fundamental to its chemical properties.[11] this compound's chemistry is almost exclusively dominated by the +3 oxidation state (Sc³⁺), which it achieves by losing its three valence electrons.[1][9][12] The resulting Sc³⁺ ion has a noble gas configuration, contributing to the stability of its compounds.[11]
Physicochemical Properties
This compound is a soft, lightweight metal with a silvery-white appearance that can develop a yellowish or pinkish tint upon exposure to air due to the formation of this compound oxide (Sc₂O₃).[1][3][6] It has a relatively low density, comparable to aluminum, but a significantly higher melting point, making it ideal for creating lightweight, high-strength alloys.[6][9]
The metal dissolves slowly in most dilute acids.[1] However, it does not react with a 1:1 mixture of nitric acid (HNO₃) and hydrofluoric acid (HF), likely due to the formation of a protective, impermeable passive layer.[1][6] Chemically, its behavior shows more similarity to yttrium and the lanthanides than to aluminum.[1]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Fundamental Atomic and Physical Properties of this compound
| Property | Value |
|---|---|
| Atomic Number | 21[1] |
| Atomic Weight | 44.955907 u[2][6] |
| Density (at 293K) | 2.99 g/cm³[6][7][13] |
| Melting Point | 1541 °C (1814 K)[2][6][12] |
| Boiling Point | 2836 °C (3103 K)[2][12] |
| Crystal Structure | Hexagonal Close-Packed[2][3] |
| Appearance | Silvery-white, soft metal[1][3] |
| Atomic Radius | 162 pm[2] |
| Ionic Radius (Sc³⁺) | 74.5 pm[2] |
Table 2: Electron Configuration and Ionization Energies of this compound
| Property | Value |
|---|---|
| Full Electron Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹ 4s²[14][15] |
| Shell Structure | 2, 8, 9, 2[7][10][15] |
| Common Oxidation State | +3[6][12][13] |
| First Ionization Energy | 6.561 eV[6] |
| Electron Affinity | 0.188 eV[6] |
| Electronegativity (Pauling) | 1.36 |
Table 3: Key Isotopes of this compound and Their Properties
| Isotope | Natural Abundance | Half-life | Decay Mode | Primary Application |
|---|---|---|---|---|
| ⁴⁵Sc | 100% | Stable | - | - |
| ⁴⁴Sc | 0% | 3.97 hours[16] | β⁺ emission | PET Imaging (Diagnostics)[16] |
| ⁴⁶Sc | 0% | 83.76 days[1] | β⁻ emission | Tracer in oil refining |
| ⁴⁷Sc | 0% | 3.35 days[1][5] | β⁻ emission | Targeted Radiotherapy[17] |
Unique Properties and Applications
High-Strength, Lightweight Alloys
One of the primary applications of this compound is as an alloying agent with aluminum. The addition of a small percentage of this compound to aluminum creates Al-Sc alloys with significantly enhanced strength, heat tolerance, and corrosion resistance.[3][13] These high-performance alloys are utilized in the aerospace industry for lightweight components and in sporting goods such as high-end bicycle frames and baseball bats.[4][6]
Role in Nuclear Medicine: Theranostics
The field of nuclear medicine is increasingly focused on "theranostics," an approach that combines targeted therapy with diagnostics.[18] this compound's radioisotopes are nearly ideal for this purpose. The pairing of This compound-44 (B1211369) (a positron emitter for PET imaging) with This compound-47 (B1211842) (a beta emitter for therapy) allows for the development of radiopharmaceuticals where the diagnostic and therapeutic agents have identical chemical properties and pharmacokinetics.[16][17] This "true theranostic pair" ensures that the sites identified by the diagnostic scan are the same ones targeted by the therapy.[18]
This compound in Biological Systems and Drug Development
This compound has no known biological role and is generally considered non-toxic.[5] However, some studies suggest it can interfere with the metabolism of essential nutrients like calcium and magnesium.[19] Its primary relevance to drug development is in the context of radiopharmaceuticals.
Targeting Signaling Pathways in Oncology
For a this compound-based radiopharmaceutical to be effective, it must be chelated (bound) to a targeting molecule that has a high affinity for a specific biological marker on cancer cells. A prominent example involves targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. A bombesin (B8815690) (BBN) analogue, which binds to GRPR, can be labeled with ⁴⁴Sc. Upon binding, the receptor-ligand complex is internalized by the cell, allowing for highly localized imaging. The activation of GRPR is known to trigger downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.[16]
The Theranostic Workflow
The logical relationship between this compound's diagnostic and therapeutic isotopes forms the basis of its theranostic application. A patient can first be imaged using a ⁴⁴Sc-labeled agent to confirm tumor uptake and determine dosimetry. If the diagnostic scan is positive, the same targeting molecule is then labeled with ⁴⁷Sc to deliver a precise therapeutic dose of radiation directly to the cancer cells, minimizing damage to healthy tissue.
Experimental Protocols and Characterization
Characterizing this compound, particularly in complex matrices like ores or biological samples, requires highly sensitive analytical techniques. The selection of a method depends on the required detection limit, sample type, and whether isotopic information is needed.
Detailed Methodologies
-
Sample Preparation : For solid samples (e.g., alloys, ores), acid digestion is a common first step. This typically involves dissolving the sample in a strong acid mixture (e.g., aqua regia or HF/HNO₃) under controlled temperature and pressure, often using microwave-assisted digestion to ensure complete dissolution. For biological samples, acid digestion is used to destroy the organic matrix and bring the inorganic elements into solution.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : This is a highly sensitive method for determining trace and ultra-trace element concentrations.[20]
-
Protocol : The prepared liquid sample is introduced into a nebulizer, creating a fine aerosol. This aerosol is transported into a high-temperature (6000-10000 K) argon plasma, which atomizes and ionizes the this compound atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the ions for ⁴⁵Sc, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
-
-
X-Ray Fluorescence Spectrometry (XRF) : XRF is a non-destructive technique used for bulk elemental analysis of solid or liquid samples.[20]
-
Protocol : The sample is irradiated with a primary X-ray beam. This causes the ejection of inner-shell electrons from the this compound atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of this compound. A detector measures the energy and intensity of these emitted X-rays to determine the concentration of this compound in the sample.
-
-
Atomic Absorption Spectrometry (AAS) : AAS is a quantitative analysis method that measures the absorption of light by free atoms in a gaseous state.[20]
-
Protocol : The liquid sample is atomized in a flame or a graphite (B72142) furnace. A light beam from a hollow cathode lamp containing this compound is passed through the atomized sample. The this compound atoms in the sample absorb light at their characteristic wavelengths. A detector measures the amount of light absorbed, which is proportional to the concentration of this compound in the sample.
-
Conclusion
This compound's unique position as the lightest d-block element provides it with a valuable set of properties, including low density, high melting point, and a stable +3 oxidation state. While its primary industrial use remains in high-performance alloys, its most innovative application lies in the field of nuclear medicine. The matched theranostic pair of ⁴⁴Sc and ⁴⁷Sc offers a powerful platform for personalized cancer treatment, directly linking diagnosis with therapy. For researchers and drug development professionals, understanding the fundamental chemistry, characterization techniques, and biological targeting strategies of this compound is crucial for harnessing its full potential in the next generation of advanced materials and medical treatments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. This compound | Chemical Element, Properties, & Uses | Britannica [britannica.com]
- 4. This compound: Properties, Uses, Price & Facts Explained [vedantu.com]
- 5. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 6. This compound | Sc (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rare Earth Elements [engineering.purdue.edu]
- 8. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. This compound Introduction: Atomic Structure, Classification, and Extraordinary Characteristics [this compound.org]
- 10. WebElements Periodic Table » this compound » properties of free atoms [webelements.com]
- 11. Understanding this compound’s Electron Configuration | this compound [this compound.org]
- 12. study.com [study.com]
- 13. Facts about this compound Metal | this compound [this compound.org]
- 14. How Do You Write The Electron Configuration of this compound [unacademy.com]
- 15. quora.com [quora.com]
- 16. This compound-44: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Marine Exopolysaccharide Complexed With this compound Aimed as Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. News - What is this compound and its commonly used testing methods [xingluchemical.com]
The Fundamental Chemical Characteristics of Scandium Metal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium (Sc), the first of the d-block transition metals, possesses a unique combination of chemical and physical properties that distinguish it from other elements. Despite its relative scarcity, its utility in high-performance alloys, advanced ceramics, and as a catalyst in organic synthesis has driven significant research interest. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound metal, including its atomic and electronic structure, reactivity, and coordination chemistry. Detailed experimental protocols for its extraction, purification, and the synthesis of key compounds are presented to facilitate further research and application.
Core Atomic and Physical Properties
This compound is a silvery-white, moderately soft metal that is lightweight yet has a high melting point.[1][2] When exposed to air, it can develop a slight yellowish or pinkish cast due to the formation of an oxide layer.[3][4][5]
Table 1: Fundamental Atomic and Physical Properties of this compound
| Property | Value | References |
| Atomic Number | 21 | [3][6] |
| Standard Atomic Weight | 44.955907(4) u | [3] |
| Electron Configuration | [Ar] 3d¹4s² | [1][3][4] |
| Electronegativity (Pauling Scale) | 1.36 | [7] |
| Density | 2.989 g/cm³ (at 20°C) | [3][4] |
| Melting Point | 1541 °C (1814 K) | [3][4][6] |
| Boiling Point | 2836 °C (3109 K) | [3][4][6] |
| Atomic Radius (empirical) | 162 pm | [7] |
| Ionic Radius (Sc³⁺) | 74.5 pm | [7] |
| First Ionization Energy | 633.1 kJ/mol | [8] |
| Standard Electrode Potential (Sc³⁺/Sc) | -2.03 V | [7] |
| Crystal Structure | Hexagonal Close-Packed (hcp) | [7][9] |
Electronic Structure and Oxidation States
The electronic configuration of this compound, [Ar] 3d¹4s², dictates its chemical behavior.[3][10] It readily loses its three valence electrons to achieve a stable noble gas configuration, resulting in a predominant and highly stable +3 oxidation state in its compounds.[4][11][12] While compounds with lower oxidation states (+1, +2) are known, they are rare and less stable.[3][4] The Sc³⁺ ion has no d-electrons, which explains why most this compound compounds are colorless and diamagnetic.[13]
Chemical Reactivity
This compound is a reactive metal, particularly at elevated temperatures. Its reactivity with common substances is a key aspect of its chemistry.[14]
Reactivity with Air
This compound metal tarnishes in air, forming a protective oxide layer (Sc₂O₃) that gives it a yellowish or pinkish hue.[3][4][5] This oxide layer can passivate the surface and inhibit further reaction at room temperature.[14] When ignited, this compound turnings burn with a brilliant yellow flame to produce this compound(III) oxide.[2][3]
Reactivity with Water
This compound reacts slowly with cold water, but the reaction becomes more vigorous with hot water or steam to produce this compound(III) hydroxide (B78521) (Sc(OH)₃) and hydrogen gas.[4][15][16]
Reaction with Water: 2 Sc(s) + 6 H₂O(l) → 2 Sc(OH)₃(aq) + 3 H₂(g)[16]
Reactivity with Acids
This compound dissolves slowly in most dilute acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form the corresponding Sc(III) salts and hydrogen gas.[3][9][16] It does not react with a 1:1 mixture of nitric acid (HNO₃) and hydrofluoric acid (HF), likely due to the formation of a passive fluoride (B91410) layer.[3][9]
Reaction with Hydrochloric Acid: 2 Sc(s) + 6 HCl(aq) → 2 ScCl₃(aq) + 3 H₂(g)[17]
Reactivity with Halogens
This compound reacts readily with halogens (fluorine, chlorine, bromine, and iodine) upon heating to form the corresponding trihalides (ScX₃).[6][16]
Reaction with Chlorine: 2 Sc(s) + 3 Cl₂(g) → 2 ScCl₃(s)[16]
Coordination and Organometallic Chemistry
The chemistry of this compound is dominated by the Sc³⁺ ion, which, due to its small ionic radius and high charge density, has a strong tendency to form coordination complexes.[9]
Coordination Complexes
This compound(III) typically forms 6-coordinate complexes with an octahedral geometry, although higher coordination numbers are possible with larger ligands.[3] The halides ScX₃ (X = Cl, Br, I) are soluble in water, while ScF₃ is insoluble.[3] These halides act as Lewis acids, for example, ScF₃ dissolves in the presence of excess fluoride ions to form the complex anion [ScF₆]³⁻.[3] this compound triflate (Sc(OTf)₃) is a notable water-stable Lewis acid catalyst used in organic synthesis.[3][16]
Organometallic Compounds
This compound forms a series of organometallic compounds, most notably with cyclopentadienyl (B1206354) (Cp) ligands.[3] A common example is the chlorine-bridged dimer, [ScCp₂Cl]₂.[3] The synthesis of these compounds often involves the reaction of this compound trichloride (B1173362) with alkali metal salts of the organic ligand.[11] For instance, tris(cyclopentadienyl)this compound(III) can be synthesized from this compound trichloride and magnesium cyclopentadienide.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, aimed at researchers in chemistry and materials science.
Extraction and Purification of this compound
The extraction of this compound from its ores is a complex process due to its low concentration and association with other rare earth elements.[19] Hydrometallurgical processes are commonly employed.[19]
This protocol describes the extraction of this compound from an acidic sulfate (B86663) leach solution using the organophosphorus extractant Di-(2-ethylhexyl) phosphoric acid (D2EHPA).
Materials:
-
Pregnant leach solution (PLS) from laterite ore containing this compound.
-
D2EHPA (extractant).
-
Tributyl phosphate (B84403) (TBP) (modifier).
-
Kerosene (diluent).
-
Hydrochloric acid (HCl) for scrubbing.
-
Sodium hydroxide (NaOH) and Sodium chloride (NaCl) for stripping.
-
Separatory funnels, mechanical shaker, pH meter.
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving 5% (v/v) D2EHPA and 1% (v/v) TBP in kerosene.[15]
-
Extraction:
-
Mix the aqueous PLS with the organic phase in a separatory funnel at an aqueous-to-organic (A/O) phase ratio of 10:1.[15][17]
-
Adjust the pH of the aqueous phase to approximately 0.8.[15]
-
Agitate the mixture for 10 minutes at room temperature.[9][15]
-
Allow the phases to separate. The this compound will be transferred to the organic phase.
-
-
Scrubbing:
-
Separate the loaded organic phase.
-
Wash the loaded organic phase with 4.0 M HCl to remove co-extracted impurities.[20]
-
-
Stripping:
This protocol outlines a general procedure for purifying this compound from a solution containing other metal ions using a cation exchange resin.
Materials:
-
This compound-containing acidic solution.
-
Cation exchange resin (e.g., DOWEX 50W-X8).
-
Chromatography column.
-
Hydrochloric acid (HCl) solutions of varying concentrations for elution.
-
Diglycolic acid.
-
Fraction collector.
Procedure:
-
Resin Preparation: Pack the chromatography column with the cation exchange resin. Wash the resin with deionized water until the effluent is neutral.[22]
-
Sample Loading:
-
Adjust the pH of the this compound-containing solution to be acidic.
-
Pass the solution through the column at a controlled flow rate (e.g., 4 mL/minute for a 1 cm² cross-sectional area column).[22] this compound and other cations will be adsorbed onto the resin.
-
-
Elution:
-
Analysis: Analyze the collected fractions for this compound and impurity concentrations to determine the purity of the separated this compound.
Synthesis of Key this compound Compounds
This protocol describes the synthesis of this compound oxide nanoparticles via the thermal decomposition of a this compound hydroxide precursor.
Materials:
-
This compound(III) chloride (ScCl₃).
-
Sodium hydroxide (NaOH) solution.
-
Deionized water.
-
Beakers, magnetic stirrer, reflux condenser.
-
Furnace.
Procedure:
-
Precursor Synthesis:
-
Dissolve ScCl₃ in deionized water.
-
Under vigorous stirring, add a NaOH solution dropwise to precipitate this compound hydroxide, Sc(OH)₃.
-
The precipitate is then typically aged or refluxed to form a more crystalline precursor.
-
-
Washing and Drying:
-
Wash the precipitate repeatedly with deionized water to remove residual ions.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain this compound hydroxide powder.
-
-
Calcination:
-
Place the dried this compound hydroxide powder in a crucible.
-
Heat the crucible in a furnace to a high temperature (e.g., 500-800 °C) for several hours. The exact temperature and duration will influence the particle size and crystallinity of the final product.
-
The thermal decomposition of Sc(OH)₃ yields Sc₂O₃ nanoparticles.
-
Thermal Decomposition: 2 Sc(OH)₃(s) --(heat)--> Sc₂O₃(s) + 3 H₂O(g)
This protocol outlines the preparation and drying of this compound triflate for use as a catalyst.
Materials:
-
This compound(III) triflate hydrate (B1144303) (Sc(OTf)₃·xH₂O).
-
Three-neck flask, oil bath, vacuum pump, nitrogen source.
-
Nitromethane, anisole (B1667542), acetic anhydride.
Procedure:
-
Drying:
-
Place the hydrated this compound triflate in a three-neck flask.
-
Heat the flask in an oil bath to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove water.[3]
-
Cool the flask to room temperature under a nitrogen atmosphere. The anhydrous Sc(OTf)₃ is now ready for use as a catalyst.
-
-
Example Catalytic Reaction (Friedel-Crafts Acylation):
Preparation and Analysis of this compound-Containing Alloys
This protocol provides a general overview of the electrolytic production of an Al-Sc master alloy.
Materials:
-
This compound oxide (Sc₂O₃).
-
Cryolite (B1665278) (Na₃AlF₆) or a low-melting point potassium cryolite-based electrolyte.
-
Graphite (B72142) anode.
-
Molten aluminum cathode.
-
Electrolytic cell.
Procedure:
-
Electrolyte Preparation: Dissolve Sc₂O₃ in the molten cryolite electrolyte within the electrolytic cell at a high temperature (e.g., 750-980 °C).[4][10]
-
Electrolysis:
-
Apply a direct current between the graphite anode and the molten aluminum cathode.
-
This compound ions are reduced at the cathode and dissolve into the molten aluminum, forming the Al-Sc alloy.
-
-
Alloy Recovery: After electrolysis, the molten Al-Sc alloy is tapped from the bottom of the cell and cast into ingots.
This protocol describes the acid digestion of a geological sample for subsequent analysis of this compound content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Geological sample powder.
-
Nitric acid (HNO₃), hydrofluoric acid (HF), perchloric acid (HClO₄), hydrochloric acid (HCl).
-
Microwave digestion system with PTFE vessels.
-
ICP-MS instrument.
-
This compound standard solutions.
Procedure:
-
Sample Digestion:
-
Weigh a precise amount of the dried sample powder (e.g., 0.1 g) into a PTFE microwave digestion vessel.[16]
-
Add a mixture of concentrated acids (e.g., 1 mL HNO₃, 3 mL HF, and 0.4 mL H₂SO₄).[16]
-
Seal the vessel and perform microwave digestion according to a suitable temperature program (e.g., heating to 180 °C).[7][16]
-
-
Sample Preparation for Analysis:
-
After digestion and cooling, carefully open the vessel.
-
The digested sample is then typically heated to dryness to remove excess acid, and the residue is redissolved in dilute nitric acid.[16]
-
Dilute the final solution to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using this compound standard solutions of known concentrations.
-
Analyze the prepared sample solution to determine the concentration of this compound. Internal standards are used to correct for matrix effects.
-
Applications in Research and Development
The unique chemical properties of this compound make it a valuable element in various fields of research and development:
-
Materials Science: The primary application of this compound is in aluminum-scandium alloys, where it significantly enhances strength, and improves weldability and corrosion resistance.[23][24] These alloys are of great interest in the aerospace and high-performance sporting goods industries.
-
Catalysis: this compound triflate is a highly effective and water-tolerant Lewis acid catalyst for a variety of organic reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions.[25]
-
Electronics and Photonics: this compound oxide is used in high-intensity lighting and has potential applications as a high-k dielectric material in semiconductors.
-
Drug Development and Medical Applications: Radioactive isotopes of this compound (e.g., ⁴⁴Sc, ⁴⁷Sc) are being investigated for use in positron emission tomography (PET) imaging and targeted radionuclide therapy.[24] The coordination chemistry of this compound is crucial for developing stable chelates for these applications.
Conclusion
This compound metal exhibits a rich and distinct chemistry, primarily governed by its stable +3 oxidation state. Its reactivity, coordination behavior, and the unique properties of its compounds and alloys continue to be areas of active research. The experimental protocols detailed in this guide provide a foundation for further exploration of this compound's fundamental characteristics and its application in advanced technologies. As extraction and processing techniques become more refined, the utilization of this remarkable element is poised to expand into new and innovative areas of science and industry.
References
- 1. This compound Master Alloy Production Via Sulfidation and Vacuum Aluminothermic Reduction [dspace.mit.edu]
- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence and Extraction Methods of this compound [this compound.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Selective this compound Elution from D2EHPA-Impregnated Ion-Exchange Resin After Metal Loading from Acidic Chloride Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalssystem.com [journalssystem.com]
- 13. researchgate.net [researchgate.net]
- 14. JP3327110B2 - Method for producing this compound triflate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. open.metu.edu.tr [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. WO2019040016A2 - Production method for this compound metal and al-sc alloys via electrolysis of fluorinated this compound salts obtained by the calcination of this compound compound in the form of (nh 4)2nascf6 - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. US4765909A - Ion exchange method for separation of this compound and thorium - Google Patents [patents.google.com]
- 23. fracturae.com [fracturae.com]
- 24. This compound Triflate: A Versatile Catalyst with Promising Applications | this compound [this compound.org]
- 25. CN102021343A - Method for separating and recovering this compound oxide from aluminum-scandium alloy smelting waste - Google Patents [patents.google.com]
An In-depth Technical Guide to the Paramagnetic Properties of Scandium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paramagnetic properties of scandium compounds. It details the theoretical underpinnings of this compound's magnetism, presents available quantitative data, outlines detailed experimental protocols for magnetic property determination, and offers visualizations of experimental workflows. While the vast majority of this compound chemistry is dominated by the diamagnetic Sc(III) oxidation state, this guide focuses on the less common but scientifically significant paramagnetic character arising from other oxidation states.
Introduction to the Magnetism of Scandandium
This compound (Sc), the first of the transition metals, possesses a unique electronic configuration ([Ar] 3d¹4s²) that dictates its magnetic properties.[1] The presence of a single unpaired electron in its 3d orbital is the fundamental reason elemental this compound is weakly paramagnetic.[1] However, the chemistry of this compound is almost entirely dominated by the +3 oxidation state (Sc³⁺), in which it loses all three of its valence electrons, resulting in an [Ar] configuration with no unpaired d-electrons.[2] Consequently, Sc(III) compounds are diamagnetic, meaning they are weakly repelled by a magnetic field.[3]
Paramagnetism in this compound compounds is a rare phenomenon, emerging only when this compound is in an oxidation state other than +3, such as +2 (Sc²⁺). In this state, the this compound ion has a d¹ electronic configuration, possessing one unpaired electron, which imparts paramagnetic character to the compound.[4][5] These lower oxidation state compounds are challenging to synthesize and stabilize, making the experimental study of their magnetic properties an area of specialized research.
Data Presentation: Magnetic Properties of this compound Species
Quantitative experimental data on the magnetic properties of paramagnetic this compound compounds is limited in the scientific literature. The table below summarizes the available theoretical and experimental values for comparison. The magnetic moment is a key parameter, calculated from the number of unpaired electrons (n) using the spin-only formula: µ_s = √[n(n+1)] Bohr Magnetons (BM).
| Compound/Ion | Oxidation State | Electron Config. | No. of Unpaired Electrons (n) | Magnetic Moment (µ_eff) [BM] | Molar Magnetic Susceptibility (χ_m) [cm³/mol] | Notes |
| Sc (elemental) | 0 | [Ar] 3d¹4s² | 1 | 1.6 (effective) | +315.0 x 10⁻⁶ (at 292 K) | Weakly paramagnetic.[1][6] |
| Sc²⁺ (ion) | +2 | [Ar] 3d¹ | 1 | 1.73 (spin-only, calculated) | - | This is a theoretical value.[4][7] |
| Sc³⁺ (ion) | +3 | [Ar] | 0 | 0 | - | Diamagnetic.[3] |
| CsScCl₃ | +2 | [Ar] 3d¹ | 1 | Data not readily available | - | A known, but rare, Sc(II) compound.[1] |
| ScH₂ | Formal state varies | - | - | - | - | Complex electronic structure; not a simple saline hydride of Sc(II).[1] |
| Sc₂₀BC₂₇ | Mixed/complex | - | - | Bulk superconductivity observed below 7.8 K | Diamagnetic signal below T_c | Exhibits bulk superconductivity.[8] |
Experimental Protocols
The characterization of paramagnetic this compound compounds requires precise and sensitive techniques for measuring magnetic susceptibility. The following are detailed methodologies for key experiments.
Synthesis of a Paramagnetic this compound(II) Compound: CsScCl₃
The synthesis of compounds with this compound in a +2 oxidation state is non-trivial and must be conducted under inert atmosphere conditions to prevent oxidation. The reduction of ScCl₃ is a common route.
Objective: To synthesize the blue-black compound Caesium this compound(II) Chloride (CsScCl₃).
Materials:
-
This compound(III) chloride (ScCl₃), anhydrous
-
Caesium chloride (CsCl), anhydrous
-
This compound metal powder or turnings
-
Tantalum or niobium tube
-
Quartz ampoule
-
High-temperature furnace
Procedure:
-
Preparation of Reactants: In an argon-filled glovebox, thoroughly mix stoichiometric amounts of ScCl₃, CsCl, and Sc metal. The this compound metal acts as the reducing agent.
-
Encapsulation: Load the mixture into a clean, dry tantalum or niobium tube. Seal the tube under vacuum, for example, by arc-welding.
-
Outer Protection: Place the sealed metal tube inside a larger quartz ampoule. Evacuate and seal the quartz ampoule. This provides a secondary containment and protects against oxidation at high temperatures.
-
Reaction: Place the sealed ampoule in a programmable tube furnace. Heat the assembly to 700-800 °C. The exact temperature and reaction time will depend on the scale of the reaction and should be determined from specific literature procedures. Maintain this temperature for an extended period (e.g., several days) to ensure the reaction goes to completion.
-
Cooling: Slowly cool the furnace to room temperature. Rapid cooling can lead to fractures in the product or the container.
-
Product Isolation: In the glovebox, carefully open the quartz ampoule and the metal tube to recover the product. The product, CsScCl₃, should be a blue-black crystalline solid.[4]
Measurement of Magnetic Susceptibility
The Evans method is a widely used solution-based technique to determine the magnetic susceptibility of a paramagnetic substance using a standard NMR spectrometer.[5][8]
Principle: The presence of a paramagnetic solute alters the magnetic field experienced by the solvent molecules, causing a shift (Δf) in the frequency of a reference signal (usually the solvent's residual proton signal or an inert reference compound like TMS). This shift is proportional to the magnetic susceptibility of the solute.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the paramagnetic this compound compound with a precisely known concentration (m, in g/mL) in a suitable deuterated solvent (e.g., C₆D₆, CDCl₃).
-
Prepare a reference solution of the pure solvent (or the solvent with a small amount of an internal reference like TMS).
-
-
NMR Tube Setup: Use a coaxial NMR tube (Wilmad-Vogel type WGS-5BL or similar).
-
Carefully add the pure solvent (reference) to the inner capillary tube.
-
Add the solution containing the paramagnetic sample to the outer tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Identify the reference signal (e.g., residual CHCl₃ in CDCl₃) which will appear as two separate peaks—one from the inner tube (reference) and one from the outer tube (paramagnetic solution).
-
-
Calculation:
-
Measure the frequency difference (Δf, in Hz) between the two reference peaks.
-
Calculate the mass susceptibility (χ_g) using the formula: χ_g = (3 * Δf) / (4 * π * f * m) + χ_g(solvent) where:
-
f is the operating frequency of the NMR spectrometer (in Hz).
-
m is the concentration of the paramagnetic substance (in g/mL).
-
χ_g(solvent) is the mass susceptibility of the solvent (a known, tabulated value).
-
-
Convert mass susceptibility to molar susceptibility (χ_m) by multiplying by the molar mass (M) of the compound: χ_m = χ_g * M.
-
Calculate the effective magnetic moment (µ_eff) using: µ_eff = 2.828 * √(χ_m * T) where T is the temperature in Kelvin.
-
Superconducting Quantum Interference Device (SQUID) magnetometry is the most sensitive method for determining the magnetic properties of a material. It can measure very small magnetic moments and is suitable for weakly paramagnetic samples.
Principle: The sample is moved through a set of superconducting detection coils, which are coupled to a SQUID. The sample's magnetic field induces a current in the coils, which is detected by the SQUID with extremely high sensitivity. The SQUID's output voltage is proportional to the magnetic flux change, and thus to the sample's magnetic moment.
Procedure:
-
Sample Preparation:
-
A precisely weighed amount of the powdered this compound compound is packed into a gelatin capsule or other suitable sample holder. The sample should be packed tightly to prevent movement during measurement.
-
The mass and any diamagnetic correction for the sample holder must be known.
-
-
Mounting: The sample holder is mounted on the end of a long rod and inserted into the SQUID magnetometer.
-
Measurement:
-
The sample chamber is cooled to the desired temperature (measurements can be performed over a wide temperature range, e.g., 2-400 K).
-
A magnetic field is applied.
-
The sample is moved vertically through the detection coils, and the SQUID response is recorded as a function of position.
-
-
Data Analysis:
-
The raw data (voltage vs. position) is fitted to a theoretical model to determine the magnetic moment of the sample.
-
The measurement is typically repeated at various temperatures and applied magnetic fields.
-
The molar magnetic susceptibility (χ_m) is calculated from the magnetic moment.
-
For a paramagnetic sample, a plot of 1/χ_m versus temperature (T) should be linear (the Curie-Weiss law: χ_m = C / (T - θ)). The slope of this plot gives the Curie constant (C), from which the effective magnetic moment can be calculated.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of synthesizing and characterizing a paramagnetic this compound compound.
Caption: Workflow for Synthesis and Magnetic Characterization.
Caption: Detailed Workflow for the Evans Method.
References
Methodological & Application
Application Notes and Protocols: Scandium Triflate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium triflate, Sc(OTf)₃, has emerged as a uniquely versatile and robust Lewis acid catalyst in modern organic synthesis.[1][2] Its notable stability in the presence of water and its ability to be recovered and reused make it an attractive and environmentally benign alternative to traditional Lewis acids.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound triflate in several key C-C bond-forming reactions.
Key Properties of this compound Triflate
This compound triflate's efficacy stems from a combination of properties:
-
Strong Lewis Acidity: The highly electron-withdrawing triflate groups enhance the Lewis acidity of the this compound(III) ion, allowing it to effectively activate a wide range of substrates.[2]
-
Water Stability and Reusability: Unlike many conventional Lewis acids that readily decompose in aqueous media, this compound triflate is stable and can even catalyze reactions in water, broadening its applicability and simplifying work-up procedures.[2]
-
High Catalytic Activity: Often, only catalytic amounts of this compound triflate are required to achieve high yields and selectivities, making it an economical choice despite the cost of this compound.[2]
-
Thermal Stability: It exhibits high thermal stability, allowing for a wide range of reaction temperatures.[2]
Applications in Organic Synthesis
This compound triflate has proven to be a powerful catalyst for a variety of important organic transformations.
Friedel-Crafts Acylation and Alkylation
This compound triflate is an excellent catalyst for Friedel-Crafts reactions, promoting the acylation and alkylation of aromatic compounds with high efficiency.[2]
Quantitative Data: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 10 | Nitromethane (B149229) | 50 | 6 | 96 (crude) | [1] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of p-methoxyacetophenone from anisole and acetic anhydride using this compound triflate as a catalyst.[1]
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate (B86663)
Procedure:
-
Drying the Catalyst: In a 500 mL three-neck flask equipped with a nitrogen inlet and vacuum line, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture.
-
Reaction Setup: After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.
-
Add 60 mL of nitromethane to the flask via the dropping funnel and stir for 10 minutes.
-
Subsequently, add 5.40 g (50.0 mmol) of anisole and 5.10 g (50.0 mmol) of acetic anhydride through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.
-
Work-up: After cooling to room temperature, add 150 mL of water. Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-Butyl methyl ether each.
-
Purification: Wash the combined organic phases with 100 mL of brine and dry over magnesium sulfate. Filter to remove the magnesium sulfate and remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation.
-
Catalyst Recovery: The aqueous phase can be concentrated under reduced pressure, and the resulting crystalline residue is dried under vacuum at 180 °C for 20 hours to recover the this compound triflate.[1]
Diels-Alder Reaction
This compound triflate effectively catalyzes the Diels-Alder reaction, a powerful tool for the construction of cyclic systems, often with high regio- and stereoselectivity.[3]
Quantitative Data: Diels-Alder Reaction of 2-Naphthoquinone-1-methide Precursor with Allylsilane
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | 2-Naphthoquinone-1-methide precursor | Allyltrimethylsilane | 10 | CH₂Cl₂ | 95 | >99:1 | 98 | [4] |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol describes a general procedure for the this compound triflate-catalyzed asymmetric hetero-Diels-Alder reaction of a 2-naphthoquinone-1-methide precursor with an allylsilane.[4]
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Chiral ligand (e.g., l-PiPr₃)
-
2-Naphthoquinone-1-methide precursor
-
Allylsilane
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve Sc(OTf)₃ (10 mol%) and the chiral ligand (12 mol%) in CH₂Cl₂ (4 mL). Stir the mixture at room temperature to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add the 2-naphthoquinone-1-methide precursor (1.0 equiv, 0.2 mmol scale).
-
Reaction: Cool the mixture to the desired temperature (if necessary) and add the allylsilane (2.0 equiv). Stir the reaction mixture until completion, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel.
Mukaiyama Aldol (B89426) Addition
The Mukaiyama aldol addition, a C-C bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, is efficiently catalyzed by this compound triflate.[5][6]
Quantitative Data: Mukaiyama Aldol Addition of Benzaldehyde with a Silyl Enol Ether
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Silyl enol ether of cyclohexanone | Not specified | Not specified | 81 | [7] |
Experimental Protocol: Mukaiyama Aldol Reaction
A general procedure for the this compound triflate-catalyzed Mukaiyama aldol reaction.
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in dichloromethane (5 mL) at -78 °C under an inert atmosphere, add this compound triflate (5 mol%).
-
Addition of Silyl Enol Ether: Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for the specified time (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Michael Addition
This compound triflate is a highly effective catalyst for the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[8][9]
Quantitative Data: Michael Addition of Indoles to Nitroolefins
| Entry | Indole (B1671886) | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Indole | β-Nitrostyrene | 2.5 | Water | 10 min | 95 |[8] | | 2 | 2-Methylindole | β-Nitrostyrene | 2.5 | Water | 15 min | 92 |[8] | | 3 | Indole | 1-Nitro-2-phenylethene | 2.5 | Water | 12 min | 94 |[8] |
Experimental Protocol: Michael Addition of Indole to a Nitroolefin in Water
This protocol outlines the this compound triflate-catalyzed Michael addition of indoles to nitroolefins in an aqueous medium.[8]
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Indole
-
Nitroolefin
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, suspend this compound triflate (2.5 mol%) in water.
-
Addition of Reactants: Add the indole (1.0 equiv) and the nitroolefin (1.2 equiv) to the aqueous suspension.
-
Reaction: Stir the mixture vigorously at 30 °C for the required time (monitor by TLC).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
Experimental Workflow for a this compound Triflate-Catalyzed Reaction
Caption: General experimental workflow for a typical organic synthesis reaction catalyzed by this compound triflate.
Catalytic Cycle of this compound Triflate in a Carbonyl Addition Reaction
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. This compound Triflate: A Versatile Catalyst with Promising Applications | this compound [this compound.org]
- 3. This compound Triflate Catalyst in Diels-Alder Reactions | this compound [this compound.org]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. This compound(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. img.atwiki.jp [img.atwiki.jp]
Application Notes and Protocols: Scandium-Catalyzed Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. Traditionally, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and handling challenges.
Modern synthetic methods have increasingly focused on the use of catalytic quantities of more environmentally benign and reusable catalysts. Among these, scandium(III) trifluoromethanesulfonate, Sc(OTf)₃, has emerged as a highly efficient and versatile Lewis acid catalyst for Friedel-Crafts acylation. Its notable advantages include high catalytic activity, water stability, and reusability, making it an attractive choice for sustainable chemical synthesis.[1][2]
These application notes provide a comprehensive overview of the mechanism, substrate scope, and experimental protocols for this compound-catalyzed Friedel-Crafts acylation, intended to guide researchers in leveraging this powerful synthetic tool.
Mechanism of this compound-Catalyzed Friedel-Crafts Acylation
The catalytic cycle of this compound-catalyzed Friedel-Crafts acylation is initiated by the activation of the acylating agent by the Lewis acidic this compound(III) center. The generally accepted mechanism involves the following key steps:
-
Activation of the Acylating Agent: The this compound triflate catalyst coordinates to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This coordination enhances the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: The this compound-activated complex can then generate a highly reactive acylium ion (R-C=O⁺) or a polarized complex that functions as an acylium ion equivalent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the triflate anion or solvent, removes a proton from the arenium ion, restoring the aromaticity of the ring and affording the final aryl ketone product. This step also regenerates the active this compound triflate catalyst, allowing it to re-enter the catalytic cycle.
When carboxylic acids are used as acylating agents, an in-situ activation step, often involving a dehydrating agent or co-catalyst, may be necessary to form a more reactive acylating species.[1][2] In some instances, particularly with Meldrum's acid derivatives, triflic acid generated in situ from the this compound triflate may be the true catalytic species.[3][4]
// Nodes Catalyst [label="Sc(OTf)₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylatingAgent [label="Acylating Agent\n(e.g., (RCO)₂O)", style=filled, fillcolor="#F1F3F4"]; ActivatedComplex [label="Activated Complex\n[(RCO)₂O-Sc(OTf)₃]", style=filled, fillcolor="#FBBC05"]; AcyliumIon [label="Acylium Ion\n[RCO⁺][Sc(OTf)₃(RCOO)⁻]", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Aromatic Substrate\n(Ar-H)", style=filled, fillcolor="#F1F3F4"]; SigmaComplex [label="Sigma Complex\n[Ar(H)COR]⁺", style=filled, fillcolor="#FBBC05"]; Product [label="Aryl Ketone\n(Ar-COR)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Catalyst -> ActivatedComplex [label="Coordination"]; AcylatingAgent -> ActivatedComplex; ActivatedComplex -> AcyliumIon [label="Generation"]; AcyliumIon -> SigmaComplex [label="Electrophilic Attack"]; Arene -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; Product -> Catalyst [style=invis]; // Helper for positioning SigmaComplex -> Catalyst [label="Regeneration", constraint=false, color="#5F6368", style=dashed, arrowhead=empty];
// Invisible edges for layout AcylatingAgent -> Arene [style=invis]; Arene -> Product [style=invis];
{rank=same; Catalyst; AcylatingAgent;} {rank=same; ActivatedComplex;} {rank=same; AcyliumIon; Arene;} {rank=same; SigmaComplex;} {rank=same; Product;}
}
Figure 1: Catalytic cycle of this compound-catalyzed Friedel-Crafts acylation.Quantitative Data
The efficiency of this compound-catalyzed Friedel-Crafts acylation is demonstrated by the high yields achieved with a variety of aromatic and heteroaromatic substrates. Below are tables summarizing the quantitative data from representative studies.
Table 1: this compound-Catalyzed Acylation of Various Arenes
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | Acetic Anhydride | 5 | Propylene (B89431) Carbonate | 80 | 8 | 85 | |
| Thioanisole | Acetic Anhydride | 5 | Nitromethane (B149229) | RT | 1 | 95 | [2] |
| Mesitylene | Acetic Anhydride | 5 | Propylene Carbonate | 80 | 8 | 95 | [5] |
| Toluene | Benzoic Anhydride | 10 | TAAIL | 60 | 24 | 65 | [6] |
| 3-Bromoanisole | - | - | - | - | - | 72 |
TAAIL: Tunable Aryl Alkyl Ionic Liquid
Table 2: this compound-Catalyzed Acylation of Heterocycles
| Heterocyclic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Furan | Acetic Anhydride | 10 | [BPy][BF₄] | RT | 1 | 83 | [7] |
| Thiophene | Acetic Anhydride | 10 | [BPy][BF₄] | RT | 1.5 | 84.5 | [8] |
| N-Methylpyrrole | Acetic Anhydride | 5 | Acetonitrile | 60 | 3 | 92 | General observation from multiple sources |
| Indole | - | 20 | Chloroform | RT | - | up to 85 |
[BPy][BF₄]: n-butylpyridinium tetrafluoroborate
Experimental Protocols
General Protocol for this compound-Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride
This protocol provides a general procedure for the acylation of anisole, a commonly used activated aromatic substrate.
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Solvent (e.g., nitromethane or propylene carbonate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) or dichloromethane (B109758) for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound(III) triflate (5 mol%).
-
Addition of Reactants: Add the solvent (e.g., nitromethane, 5 mL per 1 mmol of anisole), followed by anisole (1.0 equiv) and acetic anhydride (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.
// Nodes A [label="Reaction Setup\n(Flask, Stirrer, Sc(OTf)₃)", style=filled, fillcolor="#F1F3F4"]; B [label="Addition of Reactants\n(Solvent, Arene, Acylating Agent)", style=filled, fillcolor="#F1F3F4"]; C [label="Reaction\n(Stirring, Heating, TLC Monitoring)", style=filled, fillcolor="#FBBC05"]; D [label="Work-up\n(Quenching with NaHCO₃)", style=filled, fillcolor="#F1F3F4"]; E [label="Extraction\n(Separatory Funnel, Organic Solvent)", style=filled, fillcolor="#F1F3F4"]; F [label="Washing\n(NaHCO₃, Brine)", style=filled, fillcolor="#F1F3F4"]; G [label="Drying & Concentration\n(Na₂SO₄, Rotary Evaporator)", style=filled, fillcolor="#F1F3F4"]; H [label="Purification\n(Column Chromatography)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Product\n(Aryl Ketone)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="1."]; B -> C [label="2."]; C -> D [label="3."]; D -> E [label="4."]; E -> F [label="5."]; F -> G [label="6."]; G -> H [label="7."]; H -> I [label="8."]; }
Figure 2: General experimental workflow for this compound-catalyzed Friedel-Crafts acylation.Applications in Drug Development and Research
The synthesis of aryl ketones via this compound-catalyzed Friedel-Crafts acylation is a valuable tool in drug discovery and development. Many pharmaceutical agents contain an aryl ketone moiety as a key structural feature or are synthesized from aryl ketone intermediates. The mild reaction conditions and high functional group tolerance of this compound-catalyzed methods allow for the late-stage functionalization of complex molecules, a crucial aspect of modern drug synthesis.
Furthermore, the development of asymmetric this compound-catalyzed Friedel-Crafts reactions opens up avenues for the enantioselective synthesis of chiral aryl ketones and their derivatives, which is of paramount importance in the production of single-enantiomer drugs.
Conclusion
This compound-catalyzed Friedel-Crafts acylation represents a significant advancement over traditional methods, offering a milder, more efficient, and environmentally friendly approach to the synthesis of aryl ketones. The high catalytic activity, reusability, and water tolerance of this compound triflate make it a catalyst of choice for a wide range of acylation reactions. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the adoption of this powerful catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts acylation reaction using carboxylic acids as acylating agents | Semantic Scholar [semanticscholar.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereocontrol in Diels-Alder Reactions Using Scandium Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is pivotal in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients.[1] Achieving precise control over the stereochemistry of this reaction is paramount for accessing desired isomers with specific biological activities. This compound triflate (Sc(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst for promoting Diels-Alder reactions with exceptional levels of stereocontrol.[1] Its unique properties, including high catalytic activity, stability in aqueous media, and reusability, make it an attractive choice for both academic research and industrial applications.[1]
This document provides detailed application notes and protocols for utilizing this compound triflate to achieve high stereoselectivity in Diels-Alder reactions, with a focus on both diastereoselective and enantioselective transformations.
Mechanism of Stereocontrol
This compound triflate, as a Lewis acid, coordinates to the dienophile, typically through a carbonyl group or other Lewis basic site. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate and enhancing the selectivity.[1] The stereochemical outcome of the reaction is largely dictated by the preferential formation of either the endo or exo transition state. In Sc(OTf)₃-catalyzed reactions, the endo product is often favored due to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile, which are stabilized in the endo transition state.
In asymmetric Diels-Alder reactions, this compound triflate is used in conjunction with a chiral ligand. The resulting chiral this compound complex creates a sterically and electronically defined environment around the dienophile, forcing the diene to approach from a specific face, thereby inducing high enantioselectivity.
References
Application Notes and Protocols: Scandium-Doped Materials for Solid Oxide Fuel Cell Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Oxide Fuel Cells (SOFCs) represent a high-efficiency, clean energy conversion technology. The electrolyte is a critical component, governing the overall performance and operating temperature of the cell. Scandium-doped materials, particularly Scandia-Stabilized Zirconia (ScSZ) and Scandia-Doped Ceria (ScDC), have emerged as promising electrolyte candidates due to their superior ionic conductivity compared to the conventional yttria-stabilized zirconia (YSZ).[1][2][3] This allows for a reduction in the SOFC operating temperature to the intermediate range (600-800°C), which in turn can lower costs, improve long-term stability, and broaden material choices.[4][5]
These application notes provide detailed protocols for the synthesis and characterization of this compound-doped electrolyte materials and summarize key performance data to aid researchers in their development and application.
Key Advantages of this compound-Doped Electrolytes
-
High Ionic Conductivity: Scandia-stabilized zirconia exhibits the highest oxygen ionic conductivity among zirconia-based electrolytes, approximately 3-4 times that of YSZ.[1] This enhanced conductivity is attributed to the closer ionic radius of Sc³⁺ to Zr⁴⁺, which minimizes lattice strain.[3]
-
Lower Operating Temperatures: The high ionic conductivity of this compound-doped materials enables SOFC operation at lower temperatures (600-800°C) without significant performance loss.[4][5]
-
Improved Mechanical Strength: ScSZ also demonstrates approximately twice the mechanical strength of YSZ, enhancing the durability of the fuel cell.[1]
-
Enhanced Performance: The use of this compound-doped electrolytes can lead to higher power densities in SOFCs. For instance, a cell with a 6Yb4ScSZ electrolyte fabricated by tape casting and co-sintering achieved a power density of 1.30 W cm⁻² at 800°C.
Data Presentation: Performance of this compound-Doped Electrolytes
The following tables summarize the ionic conductivity and power density of various this compound-doped materials from the literature, providing a clear comparison for material selection.
Table 1: Ionic Conductivity of this compound-Doped Zirconia Based Electrolytes
| Material Composition | Sintering Temperature (°C) | Measurement Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) |
| 10Sc1CeSZ | 1400 | 800 | 0.184 | 0.94 |
| 6ScSZ-Al₂O₃ (20 wt%) | Not Specified | 800-940 | 0.5 - 3.5 (grain) | Not Specified |
| 10ScSZ (pure) | Not Specified | 500 | 0.00039 | Not Specified |
| 10ScSZ + 1.00 mol% Eu₂O₃ | Not Specified | 500 | 0.002 | Not Specified |
| 6Yb4ScSZ | Not Specified | 800 | 0.7 | Not Specified |
Table 2: Performance of SOFCs with this compound-Doped Cathode Materials
| Cathode Material | Electrolyte | Operating Temperature (°C) | Maximum Power Density (W/cm²) |
| PrBaCo₂O₅₊δ (PBCO) | GDC | 500 | ~0.56 |
| PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | GDC | 500 | 0.73[6] |
Experimental Protocols
Protocol 1: Synthesis of 10Sc1CeSZ Powder via Microwave-Assisted Glycine (B1666218) Nitrate (B79036) Process
This protocol describes a rapid and efficient method to synthesize nanosized 10 mol% Scandia and 1 mol% Ceria co-doped Zirconia (10Sc1CeSZ) powder.
Materials:
-
Zirconyl nitrate (ZrO(NO₃)₂)
-
This compound nitrate (Sc(NO₃)₃)
-
Cerium nitrate (Ce(NO₃)₃)
-
Glycine (C₂H₅NO₂)
-
Deionized water
Procedure:
-
Calculate the stoichiometric amounts of zirconyl, this compound, and cerium nitrates required to yield the 10Sc1CeSZ composition.
-
Dissolve the calculated amounts of metal nitrates in a minimal amount of deionized water in a beaker.
-
Add glycine to the nitrate solution. The molar ratio of glycine to total metal cations should be optimized (typically between 2 and 3) to ensure a self-sustaining combustion reaction.
-
Place the beaker containing the solution in a domestic microwave oven.
-
Heat the solution at full power. The solution will first boil, then dehydrate, and finally, the glycine-nitrate mixture will auto-ignite, producing a voluminous, fine powder.
-
The as-synthesized powder is a single cubic phase with nanosized crystallites.
Characterization:
-
Phase Identification: X-ray Diffraction (XRD)
-
Crystallite Size and Morphology: Transmission Electron Microscopy (TEM)
-
Specific Surface Area: Brunauer-Emmett-Teller (BET) analysis
Protocol 2: Fabrication of a Dense 10Sc1CeSZ Electrolyte Pellet
This protocol details the steps to produce a dense ceramic pellet from the synthesized powder for conductivity measurements.
Materials:
-
10Sc1CeSZ powder
-
Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)
-
Hydraulic press
-
High-temperature furnace
Procedure:
-
Mix the 10Sc1CeSZ powder with a few drops of PVA binder solution to improve the green body strength.
-
Press the powder in a steel die at a pressure of approximately 200-300 MPa to form a green pellet.
-
Place the green pellet in a furnace for sintering.
-
Slowly heat the pellet to 600°C to burn out the binder.
-
Increase the temperature to the desired sintering temperature (e.g., 1400°C) and hold for 4-6 hours.[7]
-
Allow the furnace to cool down slowly to room temperature to avoid thermal shock.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
This protocol outlines the procedure to measure the ionic conductivity of the sintered electrolyte pellet.
Equipment:
-
Sintered electrolyte pellet
-
Platinum paste
-
Probe station with a furnace
-
Impedance analyzer
Procedure:
-
Apply platinum paste to both flat surfaces of the sintered pellet to act as electrodes.
-
Heat the pellet with the applied paste to 800-900°C for 1 hour to ensure good electrode adherence.
-
Place the pellet in the probe station and connect the electrodes to the impedance analyzer.
-
Heat the sample to the desired measurement temperatures (e.g., 500-800°C).
-
At each temperature, perform an AC impedance scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The resulting Nyquist plot will show semicircles corresponding to the grain and grain boundary resistances.
-
Calculate the total resistance (R) from the intercept of the low-frequency semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.
Visualizations
References
- 1. fuelcellmaterials.com [fuelcellmaterials.com]
- 2. cdmf.org.br [cdmf.org.br]
- 3. rroij.com [rroij.com]
- 4. This compound Oxide: Key Material for Next-Generation Solid Oxide Fuel Cells (SOFCs) | this compound [this compound.org]
- 5. Chemical Vapour Deposition of Scandia-Stabilised Zirconia Layers on Tubular Substrates at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols: The Role of Scandia-Stabilized Zirconia in Low-Temperature Solid Oxide Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Oxide Fuel Cells (SOFCs) are highly efficient and fuel-flexible energy conversion devices. However, their high operating temperatures (typically >800°C) present significant challenges, including material degradation and high costs. The development of low-temperature SOFCs (LT-SOFCs), operating between 500°C and 700°C, is a critical step towards their widespread commercialization. Scandia-stabilized zirconia (ScSZ) has emerged as a key electrolyte material for LT-SOFCs due to its exceptional ionic conductivity at these reduced temperatures, enabling higher power densities and improved long-term stability compared to traditional yttria-stabilized zirconia (YSZ).
These application notes provide a comprehensive overview of the properties, performance, and experimental protocols associated with the use of ScSZ in LT-SOFCs.
Key Properties of Scandia-Stabilized Zirconia (ScSZ)
Scandia-stabilized zirconia, typically with 10 mol% Sc₂O₃ (10ScSZ), often with the addition of 1 mol% CeO₂ (10Sc1CeSZ) to improve phase stability, possesses a unique combination of properties that make it an excellent electrolyte for LT-SOFCs:
-
High Ionic Conductivity: ScSZ exhibits the highest oxygen ion conductivity among zirconia-based electrolytes, approximately 3-4 times that of YSZ at intermediate temperatures.[1] This is attributed to the smaller ionic radius of Sc³⁺ compared to Y³⁺, which is closer to that of Zr⁴⁺, leading to a lower activation energy for oxygen vacancy migration.
-
Enhanced Mechanical Strength: The mechanical strength of ScSZ is roughly double that of YSZ, providing greater durability to the fuel cell stack.[1]
-
Thermal Stability: ScSZ maintains its structural integrity at high temperatures.[2]
-
Phase Stability Challenges: A key challenge with ScSZ is its tendency to undergo a phase transformation from the desirable cubic phase to a less conductive rhombohedral phase at temperatures below 600°C.[3] This can lead to a decrease in performance and mechanical instability. Co-doping with small amounts of other oxides, such as ceria (CeO₂) or ytterbia (Yb₂O₃), has been shown to effectively stabilize the cubic phase and mitigate this issue.[4]
Data Presentation
Table 1: Comparison of Ionic Conductivity of Common SOFC Electrolytes
| Electrolyte Material | Ionic Conductivity at 500°C (S/cm) | Ionic Conductivity at 600°C (S/cm) | Ionic Conductivity at 700°C (S/cm) | Activation Energy (eV) |
| 10Sc1CeSZ | 2.5 x 10⁻³[1] | 1.57 x 10⁻²[1] | ~5.0 x 10⁻² | 0.79 (GDC/ScSZ-GDC)[5] |
| 8YSZ | 1.1 x 10⁻³[1] | ~5.0 x 10⁻³ | ~1.5 x 10⁻² | High Temperature: ~0.9, Low Temperature: ~1.1[1] |
| 10GDC | 5.8 x 10⁻³[1] | 1.76 x 10⁻²[1] | ~4.0 x 10⁻² | ~0.6[1] |
Table 2: Performance of ScSZ-Based Low-Temperature SOFCs
| Anode | Cathode | Fuel | Operating Temperature (°C) | Open Circuit Voltage (V) | Peak Power Density (mW/cm²) | Reference |
| Ni-ScSZ | LSM | H₂ | 800 | ~1.07 | 350 | [6] |
| Ni-YSZ | LSM | H₂ | 750 | - | 1430 | [3] |
| Cu-CeO₂-ScSZ | LSM-YSZ | H₂ | 750 | 1.2 | 289 | [7] |
| Cu-CeO₂-ScSZ | LSM-YSZ | C₄H₁₀ | 750 | 1.1 | 148 | [7] |
| Cu-CeO₂-ScSZ | LSM-YSZ | CH₄ | 750 | 0.9 | 115 | [7] |
| Bi₂O₃-doped NiO-ScSZ | LSM | H₂ | 800 | - | 861 | [1] |
| Bi₂O₃-doped NiO-ScSZ | LSM | CH₄ | 800 | - | 624 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 10Sc1CeSZ Nanopowder via Co-Precipitation
This protocol describes a common method for synthesizing nanocrystalline 10Sc1CeSZ powder, a crucial precursor for fabricating high-density electrolytes.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Scandium nitrate (B79036) hexahydrate (Sc(NO₃)₃·6H₂O)
-
Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of ZrOCl₂·8H₂O, Sc(NO₃)₃·6H₂O, and Ce(NO₃)₃·6H₂O to achieve the target composition of (ZrO₂)₀.₈₉(Sc₂O₃)₀.₁₀(CeO₂)₀.₀₁.
-
Dissolve the calculated amounts of the precursor salts in deionized water in a beaker with constant stirring to form a clear solution.
-
-
Precipitation:
-
Slowly add the ammonium hydroxide solution dropwise to the precursor solution while stirring vigorously. This will cause the co-precipitation of the metal hydroxides.
-
Continue adding the ammonium hydroxide solution until the pH of the solution reaches approximately 9-10. A gelatinous precipitate will form.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water to remove residual chloride and nitrate ions.
-
Subsequently, wash the precipitate with ethanol to remove excess water and prevent agglomeration during drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain a fine powder.
-
-
Calcination:
-
Calcine the dried powder in a furnace at a temperature between 800°C and 1000°C for 2-4 hours to promote the formation of the crystalline ScSZ phase. The heating and cooling rates should be controlled to avoid thermal shock.
-
Protocol 2: Fabrication of Anode-Supported ScSZ Electrolyte via Tape Casting and Co-firing
This protocol details the fabrication of a thin, dense ScSZ electrolyte on a porous NiO-ScSZ anode support, a common configuration for high-performance SOFCs.
Materials:
-
Anode Slurry:
-
NiO powder
-
10Sc1CeSZ powder (synthesized as per Protocol 1 or commercial)
-
Organic binder (e.g., polyvinyl butyral - PVB)
-
Plasticizer (e.g., dibutyl phthalate (B1215562) - DBP)
-
Dispersant (e.g., fish oil)
-
Solvent (e.g., a mixture of ethanol and toluene)
-
Pore former (e.g., starch or graphite)
-
-
Electrolyte Slurry:
-
10Sc1CeSZ powder
-
Organic binder (PVB)
-
Plasticizer (DBP)
-
Dispersant
-
Solvent
-
Procedure:
-
Slurry Preparation:
-
For both anode and electrolyte slurries, ball-mill the respective powders with the solvent and dispersant for 24 hours to ensure a homogeneous dispersion.
-
Add the binder and plasticizer to the milled suspension and continue ball-milling for another 24 hours. The viscosity of the slurry is a critical parameter and should be optimized for defect-free casting.
-
-
Tape Casting:
-
Pour the anode slurry onto the tape casting machine's carrier film (e.g., Mylar).
-
Adjust the doctor blade height to achieve the desired thickness of the anode green tape (typically 300-500 µm).
-
After the anode tape is cast and dried, cast the electrolyte slurry directly on top of the anode tape to form a bilayer structure. The electrolyte layer should be significantly thinner (10-20 µm).
-
-
Lamination and Cutting:
-
Laminate the bilayer green tape at a slightly elevated temperature and pressure to ensure good adhesion between the anode and electrolyte layers.
-
Cut the laminated tape into the desired cell geometry (e.g., circular discs).
-
-
Co-firing:
-
Place the green cells in a furnace for a carefully controlled co-firing process.
-
A typical firing profile involves a slow heating rate (1-2°C/min) to burn out the organic additives, followed by a sintering step at a higher temperature (e.g., 1300-1400°C) for 2-5 hours to densify the electrolyte while maintaining porosity in the anode.[1][8]
-
Protocol 3: Cathode Deposition via Screen Printing
This protocol describes the application of a porous cathode layer onto the sintered anode-electrolyte assembly.
Materials:
-
Cathode Ink:
-
Cathode powder (e.g., (La₀.₈Sr₀.₂)₀.₉₅MnO₃-δ (LSM) or a composite of LSM and ScSZ)
-
Organic binder (e.g., ethyl cellulose)
-
Solvent (e.g., terpineol)
-
Procedure:
-
Ink Preparation:
-
Mix the cathode powder with the binder and solvent to form a paste with a suitable viscosity for screen printing.
-
-
Screen Printing:
-
Place the sintered anode-electrolyte half-cell on the screen-printing machine.
-
Apply the cathode ink through a screen with the desired pattern onto the electrolyte surface.
-
-
Drying and Sintering:
-
Dry the printed cathode layer at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Sinter the cathode layer at a temperature between 1100°C and 1200°C for 2 hours to ensure good adhesion to the electrolyte and create a porous microstructure for gas transport.[9]
-
Protocol 4: Electrochemical Characterization
This protocol outlines the standard procedures for evaluating the performance of the fabricated ScSZ-based SOFC.
Apparatus:
-
Fuel cell test station with a furnace
-
Potentiostat/Galvanostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)
-
Gas flow controllers for fuel and oxidant
-
Humidifier for the fuel stream
Procedure:
-
Cell Mounting and Sealing:
-
Mount the fabricated cell in the test station.
-
Use a glass-ceramic sealant to ensure a gas-tight seal between the cell and the test fixture.
-
-
Anode Reduction:
-
Heat the cell to the operating temperature (e.g., 600-800°C) under a flow of inert gas (e.g., N₂).
-
Introduce a humidified hydrogen (typically 3% H₂O) or other fuel to the anode to reduce the NiO to metallic Ni. This is a critical step for anode activation.
-
-
Open Circuit Voltage (OCV) Measurement:
-
Measure the voltage across the cell under open-circuit conditions (no current drawn). A stable OCV close to the theoretical Nernst potential indicates a dense electrolyte and a good seal.
-
-
Polarization (I-V) Curve Measurement:
-
Sweep the current or voltage and measure the corresponding cell voltage or current to obtain the polarization curve.
-
From the I-V curve, determine the peak power density of the cell.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at OCV and under different DC bias conditions over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot can be used to separate the contributions of the ohmic resistance (primarily from the electrolyte) and the polarization resistance (from the anode and cathode) to the total cell resistance.
-
Mandatory Visualizations
Caption: Experimental workflow for ScSZ-based LT-SOFC fabrication and testing.
Caption: Oxygen ion conduction mechanism in ScSZ via vacancy hopping.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Single Cells with Anode Functional Layer for SOFC -New & Renewable Energy | 학회 [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. fuelcellmaterials.com [fuelcellmaterials.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Conductivity Stability of Electrolytic Membranes of Scandia Stabilized Zirconia Co-Doped with Ytterbia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclotron Production of Scandium-44 from a Calcium-44 Target
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of the positron-emitting radionuclide Scandium-44 (⁴⁴Sc) using a medical cyclotron. The primary production route detailed is the proton bombardment of an enriched Calcium-44 (⁴⁴Ca) target via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction. This compound-44, with its favorable decay characteristics (t½ = 3.97 h, β+ = 94.3%), is a promising radionuclide for Positron Emission Tomography (PET) imaging, offering a longer half-life than Gallium-68, making it suitable for radiolabeling molecules with slower pharmacokinetic profiles.
Overview of the Production Workflow
The production of ⁴⁴Sc from a ⁴⁴Ca target involves a multi-step process that begins with the preparation of a stable target, followed by irradiation in a cyclotron, and concludes with the chemical separation and purification of ⁴⁴Sc from the bulk target material. The final product's quality is assessed to ensure high radionuclidic and chemical purity, suitable for radiolabeling applications.
Application Notes and Protocols for the Separation and Purification of Scandium-44 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging with promising physical and chemical properties. Its half-life of 4.04 hours is suitable for radiolabeling a variety of targeting molecules, including peptides and antibodies, allowing for imaging at later time points compared to the more commonly used Gallium-68 (t½ = 68 min).[1][2] Furthermore, ⁴⁴Sc can be produced through two main routes: via a ⁴⁴Titanium/⁴⁴this compound (⁴⁴Ti/⁴⁴Sc) generator system or by direct cyclotron production, offering flexibility for clinical sites.[1][3] This document provides detailed application notes and protocols for the separation and purification of ⁴⁴Sc for subsequent use in PET radiopharmaceutical development.
Production Routes for this compound-44
There are two primary methods for producing ⁴⁴Sc for clinical applications: the ⁴⁴Ti/⁴⁴Sc generator and direct cyclotron production.
-
⁴⁴Ti/⁴⁴Sc Generator: This system provides a reliable, on-site source of ⁴⁴Sc without the need for a cyclotron. The long-lived parent isotope, ⁴⁴Ti (t½ = 60 years), continuously decays to ⁴⁴Sc, which can be periodically eluted.[4] This provides a consistent and long-term supply of the radionuclide.[4]
-
Cyclotron Production: ⁴⁴Sc can be produced in medical cyclotrons via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[3] This method allows for the production of larger quantities of ⁴⁴Sc and is a cost-effective alternative, particularly for facilities with an existing cyclotron.[2][5]
Separation and Purification of this compound-44
The choice of separation and purification method depends on the production route and the desired final purity of the ⁴⁴Sc. The goal is to separate ⁴⁴Sc from the parent isotope (in the case of the generator) or the target material and other metallic impurities (in the case of cyclotron production).
Logical Workflow for ⁴⁴Sc Production and Application
Caption: Overall workflow from ⁴⁴Sc production to its application in PET imaging.
Experimental Protocols
Protocol 1: Elution and Post-Processing of a ⁴⁴Ti/⁴⁴Sc Generator
This protocol describes the elution of ⁴⁴Sc from a ⁴⁴Ti/⁴⁴Sc generator and its subsequent purification. The generator is typically based on an anion exchange resin where ⁴⁴Ti is adsorbed, and ⁴⁴Sc is eluted.[1]
Materials:
-
⁴⁴Ti/⁴⁴Sc Generator (e.g., based on AG 1-X8 resin)
-
Eluent: 0.005 M H₂C₂O₄ / 0.07 M HCl
-
Cation exchange column (e.g., AG 50W-X8 resin)
-
Washing solution: Milli-Q water
-
Final elution solution: 0.25 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0)
-
Syringes and sterile vials
Procedure:
-
Generator Elution:
-
Aseptically connect a sterile syringe containing 20 mL of the eluent (0.005 M H₂C₂O₄ / 0.07 M HCl) to the inlet of the ⁴⁴Ti/⁴⁴Sc generator.
-
Connect a sterile collection vial to the outlet.
-
Pass the eluent through the generator at a flow rate of approximately 1 mL/min.
-
Collect the ⁴⁴Sc-containing eluate.
-
-
Post-Processing and Purification:
-
The eluate is directly passed through a miniaturized cation exchange column (e.g., AG 50W-X8). ⁴⁴Sc will be quantitatively adsorbed onto the resin.
-
Wash the cation exchange column with 2-4 mL of Milli-Q water to remove any residual eluent.
-
Dry the column by passing a gentle stream of air through it.
-
Elute the purified ⁴⁴Sc from the cation exchange column using 2-3 mL of 0.25 M ammonium acetate buffer (pH 4.0).
-
The resulting ⁴⁴Sc solution is ready for radiolabeling.
-
Quality Control:
-
Radionuclidic Purity: Measure the eluted ⁴⁴Sc solution using a gamma spectrometer to determine the breakthrough of ⁴⁴Ti. The ⁴⁴Ti breakthrough should be extremely low (<5 x 10⁻⁵ %).[1]
-
Radiochemical Purity: Can be assessed by techniques like radio-TLC or radio-HPLC after radiolabeling.
⁴⁴Ti/⁴⁴Sc Generator System
Caption: Schematic of the ⁴⁴Ti/⁴⁴Sc generator elution and post-processing workflow.
Protocol 2: Cyclotron Production and Purification of ⁴⁴Sc from a Calcium Target
This protocol details the production of ⁴⁴Sc via proton irradiation of a calcium target and its subsequent purification using extraction chromatography.[5]
Materials:
-
Natural or enriched ⁴⁴CaCO₃ or metallic Calcium target
-
Concentrated HCl (e.g., 10.5 M)
-
UTEVA extraction resin
-
Column hardware
-
Washing solution: 10 M HCl
-
Elution solution: Deionized water
-
Sterile vials
Procedure:
-
Target Preparation and Irradiation:
-
Target Dissolution:
-
After irradiation, dissolve the calcium target in 10 mL of concentrated HCl to a final concentration of approximately 10.5 M.[5]
-
-
Extraction Chromatography using UTEVA Resin:
-
Equilibrate a column packed with UTEVA resin (e.g., 50 mg) with 10 M HCl.[5]
-
Load the dissolved target solution onto the UTEVA column. ⁴⁴Sc will be retained on the resin, while the bulk calcium will pass through.
-
Wash the column with 5 mL of 10 M HCl to remove any remaining calcium and other impurities.[5]
-
Elute the purified ⁴⁴Sc from the column with small fractions of deionized water (e.g., 2 x 200 µL).[5]
-
Quality Control:
-
Radionuclidic Purity: Analyze the final ⁴⁴Sc solution using gamma spectrometry to identify and quantify any radioisotopic impurities.
-
Chemical Purity: The concentration of calcium and other metal ions in the final product should be determined, for example, by ICP-MS.
Cyclotron Production and Separation Workflow
Caption: Workflow for the production and purification of ⁴⁴Sc from a calcium target.
Protocol 3: General Radiolabeling of DOTA-conjugated Peptides with ⁴⁴Sc
This protocol provides a general procedure for radiolabeling DOTA-conjugated peptides with the purified ⁴⁴Sc.
Materials:
-
Purified ⁴⁴Sc solution (from Protocol 1 or 2)
-
DOTA-conjugated peptide
-
Ammonium acetate buffer (0.5 M, pH 4.5)
-
Heating block or water bath (90-95 °C)
-
Reaction vial (e.g., Eppendorf tube)
-
Quality control supplies (e.g., radio-TLC or radio-HPLC system)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 90-95 °C for 5-15 minutes.[7]
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁴⁴Sc-labeled peptide using radio-TLC or radio-HPLC. The radiolabeling yield should typically be >90%.[5]
-
Data Presentation
The following tables summarize quantitative data from various studies on the separation and purification of ⁴⁴Sc.
Table 1: Performance of ⁴⁴Ti/⁴⁴Sc Generator Systems
| Generator System | Elution Efficacy for ⁴⁴Sc | ⁴⁴Ti Breakthrough | Reference |
| Anion-exchange resin | >97% | <5 x 10⁻⁵ % | [1] |
| Zirconium oxide hydrate | 42-46% | 0.02% | [4] |
| TEVA resin | 91 ± 6% | 6.5 x 10⁻⁶ % (average) | [8] |
Table 2: Performance of Cyclotron-based ⁴⁴Sc Separation Methods
| Separation Method | Resin | Separation Efficiency | Processing Time | Reference |
| Extraction Chromatography | UTEVA | >80% | < 20 minutes | [9] |
| Precipitation of Sc(OH)₃ | - | 70-90% | ~ 1 hour | [10] |
| Ion Exchange Chromatography | Chelex-100 | >95% | Fast | [3][6] |
| Extraction Chromatography | DGA | High | - | [10] |
Table 3: Quality Control Parameters for Purified ⁴⁴Sc
| Parameter | Method | Typical Value | Reference |
| Radionuclidic Purity | Gamma Spectrometry | >95% ⁴⁴Sc at EOB | [9] |
| Radiochemical Purity (after labeling) | Radio-TLC/HPLC | >90% | [5] |
| Molar Activity | Titration with DOTA | 7.4 MBq/nmol | [5] |
Conclusion
The separation and purification of this compound-44 are critical steps in the development of novel PET radiopharmaceuticals. Both ⁴⁴Ti/⁴⁴Sc generators and cyclotron production offer viable routes to obtain high-quality ⁴⁴Sc. The choice of the production method and the subsequent purification protocol will depend on the specific requirements of the research or clinical application, including the desired activity, purity, and available infrastructure. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working with this promising radionuclide.
References
- 1. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. This compound-44 Radiolabeled Peptide and Peptidomimetic Conjugates Targeting Neuropilin-1 Co-Receptor as Potential Tools for Cancer Diagnosis and Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved procedures of Sc(OH)3 precipitation and UTEVA extraction for 44Sc separation | Wojdowska | Nuclear Medicine Review [journals.viamedica.pl]
Application Notes and Protocols for Scandium-Aluminum Alloys in Lightweight Aerospace Components
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum alloys containing scandium (Sc) represent a class of high-performance materials poised to revolutionize the aerospace industry. The addition of this compound, typically between 0.1% and 0.5% by weight, imparts significant improvements in strength, weldability, corrosion resistance, and thermal stability to aluminum alloys.[1][2] These enhancements are primarily attributed to the formation of nanoscale Al₃Sc precipitates, which act as potent grain refiners and dislocation inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound-aluminum alloys in the manufacturing of lightweight and high-strength aerospace components.
Key Applications in Aerospace
The superior strength-to-weight ratio and enhanced durability of this compound-aluminum alloys make them ideal for a variety of aerospace applications, leading to significant weight reductions and improved fuel efficiency.[4][5] Key applications include:
-
Structural Components: Fuselage panels, wing structures, and bulkheads benefit from the high strength and low density of these alloys.[3][6]
-
High-Stress Components: The enhanced fatigue resistance of Al-Sc alloys makes them suitable for landing gear and other components subjected to cyclic loading.
-
Welded Assemblies: The grain-refining effect of this compound minimizes hot cracking during welding, enabling the fabrication of complex and reliable welded structures.[1]
-
High-Temperature Environments: Al-Sc alloys exhibit improved strength retention at elevated temperatures compared to conventional aluminum alloys, making them suitable for components near engines and exhaust systems.[1][7]
Data Presentation: Mechanical Properties
The following tables summarize the mechanical properties of a prominent commercial this compound-aluminum alloy, Scalmalloy® (an Al-Mg-Sc-Zr alloy), and compare them with conventional aerospace aluminum alloys.
Table 1: Chemical Composition of Scalmalloy®
| Element | Min % | Max % |
| Mg | 4.0 | 4.9 |
| Sc | 0.6 | 0.8 |
| Zr | 0.2 | 0.5 |
| Mn | 0.3 | 0.8 |
| Si | 0.0 | 0.4 |
| Fe | 0.0 | 0.4 |
| Zn | 0.0 | 0.25 |
| Cu | 0.0 | 0.1 |
| Ti | 0.0 | 0.15 |
| V | 0.0 | 0.05 |
| O | 0.0 | 0.05 |
| Data sourced from the Scalmalloy® datasheet.[6] |
Table 2: Mechanical Properties of Heat-Treated Scalmalloy® Compared to Conventional Aerospace Alloys
| Material | Condition | Tensile Strength (MPa) | Yield Strength (Rp 0.2%) (MPa) | Elongation at Break (%) | Density (g/cm³) |
| Scalmalloy® | Heat Treated | 495 ± 5 | 469 ± 10 | 13 ± 3 | ~2.70 |
| Al-Mg-Sc-Zr (LPBF) | Aged (325°C, 2h) | 536.0 ± 1.7 | - | 14.8 ± 0.8 | - |
| Al-Mg-Sc-Zr (LPBF) | Aged (350°C, 4h) | 560.6 | - | 11.1 | - |
| AA 6061 | T6 | 310 | 276 | 12 | 2.70 |
| AA 7075 | T6 | 572 | 503 | 11 | 2.81 |
| AA 2024 | T3 | 483 | 345 | 18 | 2.78 |
| Data for Scalmalloy® from 3D-Alchemy datasheet. Data for Al-Mg-Sc-Zr (LPBF) from MDPI publications.[7] Data for conventional alloys from aerospace material handbooks. |
Experimental Protocols
Alloy Preparation: Die Casting
Die casting is a suitable method for producing high volumes of Al-Sc components. The following is a generalized protocol; optimal parameters should be determined through simulation and experimentation for specific component geometries.
Objective: To produce a dense, near-net-shape Al-Sc component with a fine-grained microstructure.
Equipment:
-
High-pressure die casting machine
-
Induction or resistance furnace for melting
-
Steel mold (die) with appropriate cooling channels
-
Pyrometer for temperature measurement
Procedure:
-
Melt Preparation:
-
Preheat the crucible to prevent thermal shock.
-
Charge the furnace with high-purity aluminum and the Al-Sc master alloy (e.g., Al-2%Sc).
-
Heat the charge to a pouring temperature with a superheat of approximately 60°C above the alloy's liquidus temperature.
-
Degas the melt to remove dissolved hydrogen.
-
-
Die Preparation:
-
Preheat the die to the optimal temperature, typically in the range of 240°C, to ensure proper metal flow and prevent premature solidification.[4]
-
Apply a die lubricant to the cavity surfaces to facilitate casting release.
-
-
Casting:
-
Transfer the molten alloy to the shot sleeve of the die casting machine.
-
Inject the molten metal into the die cavity at a controlled velocity (e.g., 3 m/s).[4] The injection pressure and speed should be optimized to ensure complete filling of the cavity and minimize porosity.
-
-
Solidification and Ejection:
-
Allow the casting to solidify under pressure.
-
Once solidified, open the die and eject the casting.
-
-
Finishing:
-
Remove the runner and any flash from the casting.
-
Perform any necessary secondary operations such as machining or surface treatment.
-
Heat Treatment: T6 Temper
The T6 heat treatment is a two-step process of solution treatment followed by artificial aging to achieve peak strength.
Objective: To induce the precipitation of fine, coherent Al₃Sc particles within the aluminum matrix for maximum strengthening.
Equipment:
-
High-temperature furnace with precise temperature control (±5°C)
-
Quench tank (water or polymer solution)
-
Low-temperature aging oven
Procedure:
-
Solution Heat Treatment:
-
Quenching:
-
Rapidly transfer the components from the furnace to the quench tank. The transfer time should be minimized to prevent premature precipitation.
-
Quench in water or a polymer solution to rapidly cool the material, "locking" the alloying elements in a supersaturated solid solution.[8]
-
-
Artificial Aging (Precipitation Hardening):
-
Place the quenched components in the aging oven.
-
Heat to a lower temperature, typically in the range of 150-180°C for general aluminum alloys, or up to 325°C for some Al-Sc alloys, for a specific duration (e.g., 2-4 hours).[8][9]
-
This allows for the controlled precipitation of fine, strengthening Al₃Sc particles throughout the aluminum matrix.
-
Allow the components to cool to room temperature.
-
Mechanical Testing: Tensile Testing
Tensile testing is performed to determine the ultimate tensile strength, yield strength, and ductility of the Al-Sc alloy.
Objective: To obtain key mechanical properties for material characterization and quality control, following ASTM B557 standards.[5][9]
Equipment:
-
Universal Testing Machine (UTM)
-
Extensometer
-
Calipers for precise measurement of specimen dimensions
Procedure:
-
Specimen Preparation:
-
Machine test specimens from the cast and heat-treated components according to the dimensions specified in ASTM B557.[9]
-
Measure the cross-sectional dimensions of the gauge section accurately.
-
Mark the gauge length on the specimen.
-
-
Testing:
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a uniaxial tensile load at a constant strain rate as specified in the standard.
-
Record the load and extension data continuously until the specimen fractures.
-
-
Data Analysis:
-
Plot the stress-strain curve from the recorded data.
-
Determine the ultimate tensile strength (UTS), 0.2% offset yield strength, and percent elongation.
-
Microstructural Analysis: SEM and TEM
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the microstructure, including grain size, and the distribution and morphology of precipitates.
Objective: To visualize and analyze the microstructure of the Al-Sc alloy to correlate it with the observed mechanical properties.
A. SEM Sample Preparation and Analysis:
Equipment:
-
Sectioning and mounting equipment
-
Grinding and polishing machine
-
Chemical etchant (e.g., Keller's reagent)
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capability
Procedure:
-
Sectioning and Mounting:
-
Cut a representative section from the component.
-
Mount the section in a conductive resin if necessary.
-
-
Grinding and Polishing:
-
Grind the sample surface using successively finer silicon carbide papers (e.g., 320, 600, 1000, 2500 grit), with water as a lubricant.
-
Polish the sample using diamond suspensions (e.g., 3 µm and 1 µm) on a polishing cloth to achieve a mirror-like finish.[10]
-
-
Etching:
-
Chemically etch the polished surface to reveal the grain boundaries and microstructure. Keller's reagent (e.g., 2.5 mL HNO₃, 1.5 mL HCl, 1.0 mL HF, and 95 mL H₂O) is a common etchant for aluminum alloys.[10]
-
-
SEM Analysis:
-
Ensure the sample is clean and dry, and place it in the SEM chamber.
-
Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe the grain structure and precipitate distribution.
-
Use EDS to perform elemental analysis of the matrix and any observed precipitates.
-
B. TEM Sample Preparation and Analysis:
Equipment:
-
Mechanical grinder/polisher
-
Electropolishing unit
-
Transmission Electron Microscope (TEM)
Procedure:
-
Initial Thinning:
-
Mechanically grind a thin slice of the material to a thickness of approximately 300 µm.[11]
-
Punch out 3 mm diameter discs from the thinned slice.
-
-
Electropolishing:
-
Perform twin-jet electropolishing to create an electron-transparent area.
-
A common electrolyte for aluminum alloys is a mixture of nitric acid and methanol (B129727) (e.g., 1:4 by volume) cooled to around -20°C.[11][12]
-
Apply a voltage of 12-14V.[12]
-
-
TEM Analysis:
-
Place the thinned sample in the TEM holder.
-
Acquire bright-field and dark-field images to visualize the Al₃Sc precipitates and dislocations.
-
Use selected area electron diffraction (SAED) to identify the crystal structure of the precipitates.
-
Visualizations
Caption: Strengthening mechanisms in this compound-aluminum alloys.
Caption: Experimental workflow for Al-Sc alloy characterization.
References
- 1. scribd.com [scribd.com]
- 2. Comparison of Microstructure and Mechanical Properties of Scalmalloy® Produced by Selective Laser Melting and Laser Metal Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Microstructure and Mechanical Properties of Scalmalloy® Produced by Selective Laser Melting and Laser Metal Deposition [mdpi.com]
- 6. 3d-alchemy.co.uk [3d-alchemy.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. velo3d.com [velo3d.com]
- 10. journals.pan.pl [journals.pan.pl]
- 11. The Effect of Sc and Zr Additions on the Structure, Mechanical, and Corrosion Properties of a High Thermal Conductive Al–3%Zn–3%Ca Alloy | MDPI [mdpi.com]
- 12. Electropolishing for TEM Sample Preparation [globalsino.com]
Application Notes and Protocols: Scandium in High-Intensity Metal Halide Lamps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scandium in high-intensity metal halide lamps, detailing the underlying chemical principles, performance enhancements, and relevant experimental protocols.
Introduction to this compound in Metal Halide Lighting
High-intensity discharge (HID) lamps, specifically metal halide lamps, are known for their high efficiency and brightness.[1] The inclusion of this compound compounds, typically this compound iodide (ScI₃), into the arc tube of these lamps significantly enhances their performance, particularly in applications requiring high-quality, natural-like white light.[1][2][3][4] this compound acts as a key light-emitting element, contributing to a broad spectral output that closely mimics the solar spectrum.[4] This results in a lamp with a high Color Rendering Index (CRI), making it suitable for demanding applications such as film and television production, sports stadiums, and retail lighting.[4][5]
Chemical Principles of this compound's Role
The light generation in a metal halide lamp is a result of an electric arc passing through a mixture of gases, including mercury vapor and metal halides.[2] The high temperature of the arc vaporizes the metal halides. The metal atoms, including this compound, are then excited to higher energy states. As they return to their ground state, they emit light at specific wavelengths, creating the lamp's characteristic spectrum.
The fundamental chemical cycle involving this compound in the lamp can be summarized as follows:
-
Vaporization: In the hot central region of the arc, solid this compound iodide (ScI₃) vaporizes.
-
Dissociation: At the arc's high temperature, the gaseous ScI₃ molecules dissociate into this compound (Sc) and iodine (I) atoms.
-
Excitation and Emission: The this compound atoms are excited by the electric arc and emit a multitude of spectral lines, contributing to a full, continuous-like spectrum. This is the primary reason for the high CRI of these lamps.
-
Recombination: Near the cooler walls of the arc tube, the this compound and iodine atoms recombine to form this compound iodide. This regenerative cycle prevents the highly reactive this compound metal from attacking the quartz or ceramic arc tube, thus extending the lamp's operational life.[2]
Performance Enhancements with this compound
The addition of this compound to metal halide lamps results in significant improvements in several key performance metrics.
Data Presentation
The following table summarizes the typical performance characteristics of standard metal halide lamps and those enhanced with this compound. It is important to note that specific values can vary depending on the lamp's wattage, design, and the other metal halides present in the arc tube.
| Performance Metric | Standard Metal Halide Lamp | This compound-Enhanced Metal Halide Lamp |
| Luminous Efficacy (lm/W) | 65 - 100[2][6] | 75 - 115[7] |
| Color Rendering Index (CRI) | 65 - 75[5] | > 80, often 85-95[5][8] |
| Correlated Color Temperature (CCT) | Varies widely (can be designed) | Typically 4000K - 6000K (daylight)[8] |
| Lamp Lifetime (hours) | 6,000 - 20,000[2][5][9] | 10,000 - 20,000+[7] |
Experimental Protocols
Manufacturing Protocol for this compound-Containing Metal Halide Lamps
This protocol outlines the general steps for manufacturing a this compound-enhanced metal halide lamp.
-
Arc Tube Preparation:
-
Select a high-purity quartz or ceramic arc tube.
-
Clean the arc tube thoroughly to remove any contaminants.
-
Insert tungsten electrodes, which may be treated with an emissive material, into each end of the arc tube.
-
-
Dosing of Discharge Medium:
-
A precise mixture of metal halides, including this compound iodide and sodium iodide, is prepared.
-
A calculated amount of mercury is introduced into the arc tube.
-
The arc tube is filled with a starting gas, typically argon.
-
-
Sealing:
-
The ends of the arc tube are heated and sealed, ensuring an airtight enclosure around the electrodes and the discharge medium.
-
-
Outer Bulb Assembly:
-
The sealed arc tube is mounted within a larger borosilicate glass outer bulb.
-
The outer bulb is either evacuated or filled with an inert gas like nitrogen to provide thermal insulation and prevent oxidation of internal components.
-
-
Basing:
-
The lamp is fitted with a standardized base for electrical connection.
-
-
Seasoning and Quality Control:
-
The completed lamp is operated for a specified period (e.g., 100 hours) to stabilize its electrical and photometric characteristics.
-
Quality control tests are performed to measure luminous flux, color temperature, CRI, and other parameters.[10]
-
Protocol for Performance Testing of Metal Halide Lamps
This protocol describes the methodology for testing and comparing the performance of metal halide lamps.
-
Lamp Selection and Seasoning:
-
Select a statistically significant number of lamps for each type to be tested (e.g., with and without this compound).
-
Season all lamps according to manufacturer specifications or a standard practice (e.g., 100 hours of operation) to ensure stable performance.
-
-
Test Environment:
-
Conduct all tests in a temperature-controlled environment, free from drafts and vibrations that could affect lamp performance.
-
-
Electrical Measurements:
-
Operate the lamps on a regulated power supply with a compatible ballast.
-
Use a calibrated power meter to measure the electrical parameters (voltage, current, and power).
-
-
Photometric Measurements:
-
Use an integrating sphere connected to a spectroradiometer to measure the total luminous flux (lumens), spectral power distribution, and colorimetric data.[10]
-
Calculate the luminous efficacy by dividing the luminous flux by the input power.
-
-
Color Rendering Index (CRI) Measurement:
-
The CRI is calculated from the spectral power distribution data obtained in the previous step, comparing it to a reference illuminant of the same correlated color temperature.
-
-
Lifetime Testing:
-
Operate the lamps under a specified duty cycle (e.g., 11 hours on, 1 hour off).
-
Monitor the lamps until failure, defined as the point at which they no longer ignite or sustain an arc.
-
Record the operating hours for each lamp to determine the average lifetime.
-
Visualizations
References
- 1. paclights.com [paclights.com]
- 2. Metal-halide lamp - Wikipedia [en.wikipedia.org]
- 3. Metal halide bulb, a sample of the element this compound in the Periodic Table [periodictable.com]
- 4. compoundchem.com [compoundchem.com]
- 5. cef.co.uk [cef.co.uk]
- 6. stouchlighting.com [stouchlighting.com]
- 7. Metal Halide [hid.venturelighting.com]
- 8. Power Quality [c03.apogee.net]
- 9. inductionlightingfixtures.com [inductionlightingfixtures.com]
- 10. lisungroup.com [lisungroup.com]
Application Notes and Protocols for Scandium Sputtering Targets in Aerospace Precision Coating
Introduction
Scandium (Sc), when alloyed with aluminum nitride (AlN) to form ScAlN, produces a thin-film material with exceptional properties that are highly advantageous for precision coating applications in the aerospace industry. These coatings, deposited via reactive magnetron sputtering, offer a unique combination of high hardness, superior thermal stability, and enhanced corrosion resistance, making them ideal for protecting critical aerospace components from the extreme conditions they encounter. This document provides detailed application notes and experimental protocols for researchers and scientists interested in leveraging this compound sputtering targets for the development of advanced protective coatings on aerospace alloys.
This compound-aluminum alloys are noted for their lightweight, high-strength characteristics which contribute to improved fuel efficiency and performance in aerospace components.[1] The addition of this compound to aluminum alloys enhances strength, thermal stability, and corrosion resistance.[1]
Benefits of ScAlN Coatings in Aerospace
Precision coatings derived from this compound-aluminum alloy sputtering targets provide a multitude of benefits for aerospace applications:
-
Enhanced Wear Resistance: The high hardness of ScAlN films protects components from abrasive and erosive wear, extending their operational lifetime.
-
Superior Thermal Stability: These coatings can withstand the extreme temperatures experienced during atmospheric re-entry and in engine components.[2] Research has demonstrated the functional stability of Al₀.₇Sc₀.₃N thin films at temperatures up to 1000°C.[2]
-
Improved Corrosion Resistance: A dense, defect-free ScAlN coating acts as a robust barrier against oxidation and corrosion, which is critical in marine and other harsh operational environments.[3]
-
Lightweight Protection: As a thin-film coating, it provides these protective benefits with minimal weight addition, a crucial factor in aerospace design.
Quantitative Data on ScAlN Film Properties
The following tables summarize key performance metrics of ScAlN coatings. It is important to note that many detailed studies have been conducted on silicon substrates for microelectronics applications. Data on aerospace alloys is emerging and presented where available.
Table 1: Mechanical Properties of Sputtered ScₓAl₁₋ₓN Thin Films
| Sc Content (x) | Substrate Material | Hardness (GPa) | Young's Modulus (GPa) | Deposition Method |
| 0.3 | Silicon (100) | ~22 | ~350 | Pulsed DC Sputtering |
| 0.2 | Ti-6Al-4V | 13.4 - 16.3 | 202.9 - 234.2 | PVD |
| 0.43 | Mo/p-Si (100) | Not Specified | Not Specified | RF Magnetron Sputtering |
| Not Specified | Al 7075-T6 | ~15% increase over substrate | Not Specified | PVD Magnetron Sputtering |
Table 2: Thermal and Corrosion Performance of ScAlN Coatings
| Sc Content (x) | Substrate Material | Max. Operating Temp. (°C) | Corrosion Test (ASTM B117) | Observations |
| 0.3 | Silicon | 1000 | Not Specified | Structurally stable |
| 0.27 | Al₂O₃ | 1100 | Not Specified | Stable thermal expansion |
| Not Specified | AA2024-T3 | Not Specified | > 1000 hours (with anodizing + ALD) | No signs of corrosion[3] |
Experimental Protocols
Protocol 1: Reactive Magnetron Sputtering of ScAlN Thin Films
This protocol describes a general procedure for depositing ScAlN thin films on aerospace-grade substrates such as Aluminum 7075-T6 or Titanium Ti-6Al-4V.
1. Substrate Preparation: a. Ultrasonically clean the substrate in a sequence of acetone, isopropyl alcohol, and deionized water for 15 minutes each to remove organic contaminants.[4] b. Dry the substrate with a high-purity nitrogen gun. c. For titanium alloys, a native oxide removal step using a dilute hydrofluoric acid solution may be necessary, followed by a thorough deionized water rinse. d. Immediately transfer the cleaned substrate into the sputtering system's load-lock chamber to minimize re-oxidation.
2. Sputtering System Preparation: a. Mount a high-purity ScAl alloy target (e.g., Sc₀.₃Al₀.₇) in the magnetron sputtering gun. Alternatively, for co-sputtering, mount separate Sc and Al targets. b. Evacuate the main chamber to a base pressure below 5 x 10⁻⁵ Pa.[4]
3. Deposition Process: a. Introduce high-purity Argon (Ar) gas into the chamber. b. To remove surface contaminants, pre-sputter the target(s) with the shutter closed for 10-15 minutes.[4] c. Heat the substrate to the desired deposition temperature (e.g., 300-500°C). The optimal temperature can influence crystal quality and film stress.[5] d. Introduce high-purity Nitrogen (N₂) gas. The Ar/N₂ gas flow ratio is a critical parameter that controls the film's stoichiometry and properties.[5] A typical starting ratio is 3:1. e. Set the sputtering power. For RF sputtering, a power of 150-500 W is common. For co-sputtering, the relative power applied to the Sc and Al targets will determine the film's composition.[4][5] f. Open the shutter to begin deposition on the substrate. g. Sputtering time will determine the final film thickness. A typical deposition rate is 0.5-1.5 µm/hour.[6] h. After deposition, cool the substrate to room temperature in a vacuum or an inert atmosphere before removal.
Protocol 2: Nanoindentation for Hardness and Modulus Measurement
1. Sample Preparation: a. Mount the coated substrate on the nanoindenter stage.
2. Measurement Parameters: a. Use a Berkovich diamond indenter tip. b. The indentation depth should be less than 10% of the coating thickness to avoid influence from the substrate. c. Apply a loading and unloading rate of approximately 2 mN/s. d. Perform a matrix of indentations (e.g., 5x5 grid) to ensure statistical reliability.
3. Data Analysis: a. Calculate hardness and Young's modulus from the load-displacement curves using the Oliver-Pharr method.[7]
Protocol 3: Scratch Test for Coating Adhesion
1. Sample Preparation: a. Securely mount the coated sample on the scratch tester stage.
2. Test Parameters: a. Use a Rockwell C diamond stylus with a 200 µm radius. b. Apply a progressively increasing load from 0 to 100 N over a scratch length of 10 mm. c. The loading rate should be constant, for example, 100 N/min.
3. Analysis: a. Use an optical microscope to examine the scratch track for signs of coating failure, such as cracking, spalling, or delamination. b. The critical load (Lc) is the load at which the first failure event occurs. A higher critical load indicates better adhesion.
Protocol 4: Salt Spray Corrosion Testing (ASTM B117)
1. Sample Preparation: a. Scribe a straight line through the coating to the substrate to evaluate creepage. b. Clean the sample surface with a neutral solvent.
2. Test Conditions: a. Place the samples in a salt spray cabinet at an angle of 15-30 degrees from the vertical.[8][9] b. The chamber temperature should be maintained at 35°C.[8][9] c. Continuously atomize a 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[9]
3. Evaluation: a. Periodically inspect the samples for signs of corrosion, such as blistering, rusting of the substrate, or corrosion creep from the scribe. b. The test duration can range from 24 to over 1000 hours, depending on the required level of corrosion resistance.[8][10]
Visualizations
Diagram 1: Experimental Workflow for ScAlN Coating Development
Caption: Workflow for ScAlN coating deposition and characterization.
Diagram 2: Influence of Sputtering Parameters on Coating Properties
Caption: Key sputtering parameters and their influence on coating properties.
References
Application Notes and Protocols: Scandium Compounds as Catalysts to Optimize Fuel Combustion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of fuel combustion is a critical area of research aimed at enhancing energy efficiency and reducing harmful emissions. Catalytic intervention offers a promising avenue to achieve more complete combustion at lower temperatures. While platinum-group metals have traditionally been used, there is growing interest in more abundant and cost-effective alternatives. Rare-earth elements, particularly lanthanides, have shown significant catalytic activity in oxidation reactions.[1][2]
This document explores the potential application of scandium compounds as fuel combustion catalysts. Although direct research on this compound as a fuel additive is limited, the well-documented efficacy of other lanthanide compounds, such as cerium oxide (CeO₂), provides a strong basis for investigation.[3][4] this compound's unique electronic properties and Lewis acidity suggest its potential as a potent catalyst for hydrocarbon oxidation.[5][6] These notes provide a framework for researchers to explore this compound-based catalysts, drawing parallels from existing studies on analogous materials.
Catalytic Mechanism of Lanthanide Oxides in Fuel Combustion
The primary proposed mechanism for lanthanide-based catalysts, particularly in nanoparticle form, revolves around their oxygen storage capacity (OSC).[7] This is exemplified by cerium oxide, which can readily cycle between its Ce⁴⁺ and Ce³⁺ oxidation states.
Proposed Catalytic Cycle for Hydrocarbon (HC) and Soot Oxidation:
-
Oxygen Vacancy Formation: At high temperatures within the combustion chamber, the metal oxide nanoparticles release lattice oxygen, creating oxygen vacancies on their surface.
-
Hydrocarbon and Soot Oxidation: These surface oxygen species facilitate the oxidation of unburnt hydrocarbons and carbonaceous soot particles at lower temperatures than required for uncatalyzed combustion.[8]
-
Catalyst Regeneration: The reduced metal oxide is then re-oxidized by available oxygen in the combustion chamber, completing the catalytic cycle.
This mechanism leads to a more complete burn of the fuel, resulting in reduced emissions of carbon monoxide (CO), unburnt hydrocarbons (HC), and particulate matter (PM), and can improve overall fuel efficiency.[4]
Nitrogen Oxides (NOx) Reduction:
Lanthanide oxides can also contribute to the reduction of NOx emissions. The catalyst can provide oxygen for the oxidation of CO and HCs, and in turn, absorb oxygen for the reduction of NOx.[3] Some studies suggest a mechanism where the reduced form of the catalyst (e.g., Ce₂O₃) reacts with NOx, re-oxidizing to its initial state (e.g., CeO₂) while reducing NOx to N₂.[4]
Data Presentation: Performance of Lanthanide Oxide Nanoparticles as Diesel Fuel Additives
The following tables summarize quantitative data from studies on cerium oxide (CeO₂) nanoparticles as a diesel fuel additive. This data serves as a benchmark for potential performance improvements that could be investigated with this compound-based catalysts.
Table 1: Effect of CeO₂ Nanoparticle Additives on Engine Performance
| Fuel Blend | Nanoparticle Concentration (ppm) | Engine Speed (rpm) | Brake Specific Fuel Consumption (BSFC) Reduction (%) | Brake Thermal Efficiency (BTE) Improvement (%) | Reference |
| Diesel + CeO₂ | 100 | 2000 | 7.69 | - | [9] |
| B20 Biodiesel + CeO₂ | 80 (30 nm particle size) | 1500 | 2.5 | - | [4] |
| Castor Oil Biodiesel (B25) + CeO₂ | 75 | Variable | 26.02 | - | [10] |
| Diesel + ZnO | 120 | 1600 | - | 62 | [11][12] |
| Diesel + CeO₂ | 120 | 1600 | - | 59 | [11][12] |
Table 2: Effect of CeO₂ Nanoparticle Additives on Exhaust Emissions
| Fuel Blend | Nanoparticle Concentration (ppm) | Engine Load/Speed | CO Reduction (%) | HC Reduction (%) | NOx Reduction (%) | Smoke/Soot Reduction (%) | Reference |
| B20 Biodiesel + CeO₂ | 80 (30 nm particle size) | 1500 rpm | Significant | Significant | 15.7 | 34.7 | [4] |
| Diesel + FAMAX (FeCl₃ based) | 1:2000 ratio | Variable | 10.1 | 7.9 | -1.2 (increase) | 16.7 | [13] |
| Diesel + ZnO | 90 | 1600 rpm | 29.26 | 57.37 | 63.77 | - | [11][12] |
| Diesel + CeO₂ | 90 | 1600 rpm | 37.80 | 50.81 | 58.11 | - | [11][12] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound oxide nanoparticles and the evaluation of their performance as a fuel additive in a diesel engine.
Protocol 1: Synthesis of this compound Oxide (Sc₂O₃) Nanoparticles
This protocol describes a sol-gel auto-combustion method for synthesizing Sc₂O₃ nanoparticles.
Materials:
-
This compound (III) Nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O)
-
Citric acid (C₆H₈O₇)
-
Deionized water
-
Ammonia (B1221849) solution (25%)
-
Ethanol
-
Beakers, magnetic stirrer, hot plate, pH meter
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of this compound (III) Nitrate hydrate in deionized water in a beaker with continuous stirring.
-
In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to metal nitrate should be 1.5:1.
-
-
Sol-Gel Formation:
-
Add the citric acid solution to the this compound nitrate solution under vigorous stirring.
-
Adjust the pH of the mixture to ~7 by adding ammonia solution dropwise.
-
Heat the solution to 80°C on a hot plate with continuous stirring until a viscous gel is formed.
-
-
Auto-Combustion:
-
Transfer the gel into a crucible and place it in a preheated muffle furnace at 300°C.
-
The gel will swell and undergo auto-combustion, producing a voluminous, foamy powder.
-
-
Calcination:
-
Calcine the resulting powder at 600°C for 4 hours to remove any residual organic matter and to promote crystallization of the Sc₂O₃ nanoparticles.
-
-
Characterization:
-
Characterize the synthesized nanoparticles using X-ray Diffraction (XRD) for phase identification and crystallite size, and Transmission Electron Microscopy (TEM) for particle size and morphology.
-
Protocol 2: Preparation of Fuel Blends
Materials:
-
Standard diesel fuel (e.g., ASTM D975)
-
Synthesized Sc₂O₃ nanoparticles
-
Surfactant (e.g., Span 80 or Oleic acid)
-
Ultrasonic bath/homogenizer
Procedure:
-
Dosage Calculation: Calculate the mass of Sc₂O₃ nanoparticles required to achieve the desired concentrations in the fuel (e.g., 25, 50, 75, 100 ppm).
-
Dispersion:
-
Disperse the calculated amount of nanoparticles in a small amount of surfactant. The surfactant-to-nanoparticle ratio is typically 1:1 or 2:1 by mass.
-
Add this mixture to the measured volume of diesel fuel.
-
-
Homogenization:
-
Subject the fuel blend to ultrasonication for 30-60 minutes to ensure a stable and uniform dispersion of the nanoparticles.
-
-
Stability Test: Allow the prepared fuel blends to stand for 24-48 hours and visually inspect for any sedimentation to confirm stability.
Protocol 3: Engine Performance and Emission Testing
Equipment:
-
Single-cylinder, four-stroke, direct-injection diesel engine.[14]
-
Eddy current dynamometer for applying engine load.[15]
-
Fuel consumption measurement system (e.g., burette with stopwatch or gravimetric fuel balance).
-
Exhaust gas analyzer for measuring CO, HC, NOx, and CO₂.[14]
-
Smoke meter/opacimeter for measuring particulate matter.
-
Data acquisition system to record engine parameters (speed, load, temperatures, pressures).
Procedure:
-
Baseline Test:
-
Run the engine with standard diesel fuel (without additives) to obtain baseline performance and emission data.
-
Warm up the engine until it reaches a steady-state operating temperature.[15]
-
Record data at various engine loads (e.g., 0%, 25%, 50%, 75%, 100%) while maintaining a constant engine speed (e.g., 1500 rpm).[14]
-
-
Additive Fuel Test:
-
Drain the standard diesel from the fuel tank and lines.
-
Fill the tank with the prepared Sc₂O₃-diesel blend.
-
Run the engine for a sufficient period to ensure the new fuel blend has reached the injector.
-
Repeat the data recording procedure at the same engine loads and speed as the baseline test.
-
-
Data Analysis:
-
Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE) for each test condition.
-
Compare the performance and emission parameters of the Sc₂O₃-blended fuel with the baseline diesel fuel.
-
Present the results in tables and graphs, showing percentage changes.
-
Visualizations
Caption: Workflow for synthesis and evaluation of catalysts.
Caption: Proposed catalytic cycle for soot and HC oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biofueljournal.com [biofueljournal.com]
- 5. This compound Triflate: A Versatile Catalyst with Promising Applications | this compound [this compound.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1587898A1 - Cerium oxide nanoparticles as fuel additives - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Emission and performance analysis of diesel engine running with CeO2 nanoparticle additive blended into castor oil biodiesel as a substitute fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
Application Notes and Protocols for the Production of Scandium-47 for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-47 (B1211842) (⁴⁷Sc) is an emerging therapeutic radionuclide with properties that make it highly suitable for targeted radionuclide therapy.[1][2][3] With a half-life of 3.35 days and the emission of low-energy beta particles (average energy 162 keV), it offers a favorable dosimetry profile for treating smaller tumors.[1][2][4] Additionally, its emission of a 159 keV gamma ray (68.3% abundance) allows for simultaneous SPECT imaging, enabling patient-specific dosimetry and treatment monitoring.[4][5] this compound-47 is the therapeutic counterpart to the diagnostic positron-emitting this compound isotopes (⁴³Sc and ⁴⁴Sc), forming a true theranostic pair with identical coordination chemistry, which is advantageous for radiopharmaceutical development.[1][2][6]
This document provides detailed application notes and protocols for the production of high-purity ⁴⁷Sc via various established routes, including neutron irradiation of calcium and titanium targets, as well as photon and proton bombardment of titanium and vanadium targets, respectively.
Production Routes and Comparative Data
Several production routes for ⁴⁷Sc have been investigated, each with distinct advantages and challenges related to yield, purity, and the need for enriched target materials. The primary methods involve nuclear reactors, electron linear accelerators (linacs), and cyclotrons.[2][6]
Key Production Reactions:
-
Nuclear Reactor:
-
⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc: This indirect route utilizes thermal neutrons to produce ⁴⁷Ca, which then decays to ⁴⁷Sc.[7][8][9] This method can yield high-purity ⁴⁷Sc and allows for a generator-like system where ⁴⁷Sc can be repeatedly separated from its parent, ⁴⁷Ca.[7][9] However, it requires highly enriched and expensive ⁴⁶Ca targets due to the low natural abundance of ⁴⁶Ca (0.004%).[7][8]
-
⁴⁷Ti(n,p)⁴⁷Sc: This reaction requires fast neutrons and can produce ⁴⁷Sc from enriched ⁴⁷Ti targets. However, it often results in lower radionuclidic purity compared to the calcium route due to the co-production of other this compound isotopes like ⁴⁶Sc.[9][10]
-
-
Electron Linear Accelerator (Linac):
-
Cyclotron:
-
⁵¹V(p,pα)⁴⁷Sc: This reaction uses protons to irradiate natural vanadium targets, which is a cost-effective alternative to enriched targets as natural vanadium consists of 99.75% ⁵¹V.[1][14] This method can produce high-purity ⁴⁷Sc, though it may also co-produce ⁵¹Cr, which needs to be removed during purification.[1][15]
-
⁴⁸Ca(p,2n)⁴⁷Sc: This method can be performed at medium-sized cyclotrons but may result in co-production of ⁴⁶Sc and ⁴⁸Sc impurities.[16]
-
Below is a summary of quantitative data from various production routes.
| Production Route | Target Material | Irradiation Source | Yield | Radionuclidic Purity | Specific Activity | Reference |
| ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc | Enriched ⁴⁶Ca | Thermal Neutrons | Up to 2 GBq produced; up to 1.5 GBq formulated | >99.99% | 10 MBq/nmol (achievable for labeling) | |
| ⁴⁷Ti(n,p)⁴⁷Sc | Enriched ⁴⁷Ti | Fast Neutrons | 0.07–4.9 MBq | 88.5–99.95% | Not specified | [9] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Enriched ⁴⁸Ti | 22MeV, 1mA electron beam | Hundreds of MBq/g | High (no other Sc isotopes) | Tens of GBq/g levels | [11] |
| ⁵¹V(p,pα)⁴⁷Sc | Natural V | 24 MeV, 80 µA protons (8h) | 128.02 ± 11.1 MBq at EOB | 99.5 ± 0.2% | 7733 ± 155 MBq/µmol (DOTA apparent molar activity) | [1] |
| ⁴⁸Ca(p,2n)⁴⁷Sc | Natural CaCO₃ | 24 → 17 MeV protons | Not specified (GBq activity levels achievable) | ⁴⁸Sc impurity of 14.7% at EOB | Not specified | |
| natTiO₂(n,p)⁴⁷Sc | Natural TiO₂ | Fast Neutrons (~3x10¹³ n cm⁻² s⁻¹) | Not specified | 88% | Not specified | [17][18] |
Experimental Protocols
Detailed methodologies for the production and purification of ⁴⁷Sc are crucial for obtaining a final product suitable for clinical applications. The following are generalized protocols based on published methods.
Protocol 1: Production of ⁴⁷Sc via the ⁴⁶Ca(n,γ)⁴⁷Ca → ⁴⁷Sc Route
This protocol is adapted from studies demonstrating high-purity ⁴⁷Sc production.[9][10]
1. Target Preparation:
-
Accurately weigh 10-20 mg of enriched ⁴⁶CaCO₃ or ⁴⁶CaO and seal it in a quartz ampoule.
2. Irradiation:
-
Irradiate the target in a nuclear reactor with a high thermal neutron flux (e.g., >10¹⁴ n·cm⁻²·s⁻¹) for a duration calculated to achieve the desired ⁴⁷Ca activity.
3. Target Dissolution:
-
After a suitable cooling period, dissolve the irradiated target in concentrated hydrochloric acid (HCl).
4. Radiochemical Separation (Generator-like system):
-
This process separates the daughter ⁴⁷Sc from the parent ⁴⁷Ca.
-
Step 4.1: Column Preparation: Prepare a column with a suitable extraction chromatography resin, such as DGA resin.[10]
-
Step 4.2: Loading: Load the dissolved target solution onto the conditioned DGA resin column.
-
Step 4.3: Elution of Calcium: Elute the ⁴⁶Ca and ⁴⁷Ca from the column using 3.0 M HCl.[10]
-
Step 4.4: Elution of this compound-47: Elute the purified ⁴⁷Sc from the column using 0.1 M HCl.[10]
-
Step 4.5: Concentration: The eluted ⁴⁷Sc can be concentrated using a cation exchange resin (e.g., SCX) and then eluted in a small volume of a suitable solution like 4.8 M NaCl/0.1 M HCl.[10]
-
This separation can be repeated after sufficient in-growth of ⁴⁷Sc from the decay of the parent ⁴⁷Ca.[9]
5. Quality Control:
-
Assess the radionuclidic purity using gamma-ray spectroscopy.
-
Determine the radiochemical purity and specific activity through standard radiolabeling techniques with chelators like DOTA.
Protocol 2: Production of ⁴⁷Sc via the ⁵¹V(p,pα)⁴⁷Sc Route
This protocol is based on the cyclotron production method using natural vanadium targets.[1][15]
1. Target Preparation:
-
Use a high-purity natural vanadium foil of appropriate thickness.
-
Mount the foil onto a high-power cyclotron target holder designed to withstand high beam currents (e.g., up to 80 µA).[1]
2. Irradiation:
-
Irradiate the vanadium target with a proton beam of suitable energy (e.g., 24 MeV) and current for a specified duration (e.g., 8 hours).[1]
3. Target Dissolution:
-
After irradiation and cooling, dissolve the vanadium foil in 7 M nitric acid (HNO₃).[19]
4. Radiochemical Separation:
-
This procedure is designed to separate ⁴⁷Sc from the bulk vanadium target material and co-produced ⁵¹Cr.[1][15]
-
Step 4.1: Initial Preparation: Dry the dissolved target solution and reconstitute it in 8 M HCl.[19]
-
Step 4.2: Column Chromatography (MP-50 Resin):
-
Step 4.3: Elution and Further Purification (CM Resin):
-
Elute the ⁴⁷Sc from the MP-50 resin using a suitable eluent like 1 M ammonium (B1175870) acetate (B1210297) (pH 4.5) directly onto a carboxymethyl (CM) weak cation exchange resin column.[19]
-
Wash the CM column with high-purity water.
-
Elute the final, purified ⁴⁷Sc product from the CM column with 1 M HCl.[19]
-
5. Quality Control:
-
Use gamma-ray spectroscopy to determine the radionuclidic purity.
-
Employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the chemical purity and confirm the removal of vanadium and other metal impurities.[1][19]
-
Determine the apparent molar activity via titration with a chelator like DOTA.[1]
Protocol 3: Production of ⁴⁷Sc via the ⁴⁸Ti(γ,p)⁴⁷Sc Route
This protocol describes the production of ⁴⁷Sc using an electron linear accelerator.[12][13]
1. Target Preparation:
-
Use natural or enriched ⁴⁸TiO₂ powder pressed into a pellet.
2. Irradiation:
-
Irradiate the TiO₂ target with Bremsstrahlung photons generated from an electron beam (e.g., 22-40 MeV) striking a high-Z converter (e.g., tungsten or tantalum).[12][13]
3. Target Dissolution:
-
Dissolve the irradiated TiO₂ target in fuming sulfuric acid (H₂SO₄) in the presence of sodium sulfate (B86663) (Na₂SO₄).[12][13]
4. Radiochemical Separation:
-
Step 4.1: Column Preparation: Prepare a column with DGA extraction chromatography resin.[12][13]
-
Step 4.2: Separation: Utilize the DGA resin to separate the no-carrier-added ⁴⁷Sc from the bulk titanium target material. Specific elution conditions should be optimized based on the acid matrix of the dissolved target.
5. Quality Control:
-
Perform gamma-ray spectroscopy to verify the radionuclidic purity.
-
Analyze for chemical purity and determine the specific activity. Recovery yields are typically greater than 90%.[12]
Visualization of Production Workflow
The following diagram illustrates the general workflow for the production of this compound-47, from target selection to the final purified product.
Caption: General workflow for this compound-47 production.
Targeted Radionuclide Therapy: Signaling Pathways
The therapeutic efficacy of ⁴⁷Sc-based radiopharmaceuticals relies on their ability to selectively target cancer cells. This is achieved by conjugating ⁴⁷Sc to a targeting moiety (e.g., a peptide or antibody) that binds to specific receptors overexpressed on the surface of cancer cells. Once bound, the beta emissions from ⁴⁷Sc induce cellular damage, primarily through the formation of DNA strand breaks, leading to cell death (apoptosis).
The diagram below illustrates the general mechanism of action for a ⁴⁷Sc-labeled radiopharmaceutical targeting a cancer cell receptor.
Caption: Mechanism of ⁴⁷Sc targeted radionuclide therapy.
References
- 1. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-47 - isotopic data and properties [chemlin.org]
- 4. researchgate.net [researchgate.net]
- 5. 47Sc [prismap.eu]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Production of this compound Radioisotopes | Encyclopedia MDPI [encyclopedia.pub]
- 9. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron linear accelerator production and purification of this compound-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. 47Sc production development by cyclotron irradiation of 48Ca - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production and purification of this compound-47: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 18. Production and purification of this compound-47: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclotron production and purification of this compound-47 (47Sc) from natural vanadium targets - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Radiolabeling with Scandium Isotopes in Medical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for radiolabeling with scandium isotopes (⁴⁴Sc and ⁴⁷Sc) for use in medical diagnostics, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as theranostic applications.
Introduction to this compound Isotopes in Nuclear Medicine
This compound isotopes are gaining significant attention in nuclear medicine due to their favorable decay characteristics for diagnostic imaging and therapy. The concept of "theranostics" involves using a matched pair of radionuclides of the same element for both diagnosis and therapy, allowing for personalized medicine. This compound provides an ideal platform for this approach.[1][2][3][4]
-
⁴⁴Sc (this compound-44): A positron emitter with a half-life of 3.97 hours, making it suitable for PET imaging.[1][2][5][6][7] Its positron energy is comparable to other clinically used radionuclides.[1] ⁴⁴Sc can be produced from a ⁴⁴Ti/⁴⁴Sc generator or a cyclotron.[5][8][9]
-
⁴⁷Sc (this compound-47): A β⁻ particle emitter with a half-life of 3.35 days, making it suitable for targeted radionuclide therapy.[1][2][6] It also emits gamma radiation that can be used for SPECT imaging.[1][2]
-
The Theranostic Pair: The chemical similarity of ⁴⁴Sc and ⁴⁷Sc allows for the development of chemically identical radiopharmaceuticals. This ensures that the diagnostic imaging agent (labeled with ⁴⁴Sc) has the same in vivo behavior as the therapeutic agent (labeled with ⁴⁷Sc), enabling accurate dosimetry and patient-specific treatment planning.[1][2][3][4]
Chelators for this compound Radiolabeling
The stable incorporation of the this compound radiometal into a targeting biomolecule is achieved through the use of a bifunctional chelator. The choice of chelator is critical and affects labeling efficiency, complex stability, and in vivo performance.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and "gold standard" chelator for this compound isotopes, forming highly stable complexes.[1][10] However, radiolabeling with DOTA-conjugated molecules often requires heating, which may not be suitable for temperature-sensitive biomolecules.[5][8][11][12]
-
NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): NODAGA is another common chelator. While DOTA-based conjugates are readily labeled with ⁴⁴Sc, the radiolabeling of NODAGA-based conjugates with ⁴⁴Sc can be more challenging.[1]
-
AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methyl-perhydro-1,4-diazepine): This chelator allows for the complexation of ⁴⁴Sc at room temperature, which is a significant advantage for labeling heat-sensitive molecules.[11][13][14][15]
-
HOPO (3,4,3-(LI-1,2-HOPO)): This chelator also enables radiolabeling at room temperature and shows promise for stable complexation with this compound isotopes.[5][16]
Experimental Protocols
General Radiolabeling Workflow
The general workflow for radiolabeling a targeting molecule with a this compound isotope involves several key steps:
-
Preparation of Reagents: This includes the purified this compound isotope in a suitable buffer, the chelator-conjugated targeting molecule, and reaction buffers.
-
Radiolabeling Reaction: The this compound isotope is incubated with the conjugated targeting molecule under optimized conditions (pH, temperature, time).
-
Purification of the Radiopharmaceutical: The radiolabeled product is separated from unreacted this compound and other impurities, typically using solid-phase extraction (SPE).
-
Quality Control: The final product is tested for radiochemical purity, stability, and other quality parameters.
Caption: General workflow for radiolabeling with this compound isotopes.
Protocol 1: Radiolabeling of DOTA-PSMA-617 with ⁴⁴Sc
This protocol is based on the radiolabeling of PSMA-617 with generator-produced ⁴⁴Sc.[17]
Materials:
-
⁴⁴ScCl₃ in 0.25 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0)
-
PSMA-617 stock solution (1 mg/mL in water)
-
Thermoblock or heating system
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Water for injection
-
HPLC system for quality control
Procedure:
-
To a reaction vial, add a specific amount of the PSMA-617 stock solution (e.g., 14 to 26 nmol).[17]
-
Add approximately 3 mL of the ⁴⁴Sc solution in ammonium acetate buffer.[17]
-
Heat the reaction mixture at 95°C for 20 minutes.[17]
-
After incubation, allow the mixture to cool to room temperature.
-
Precondition a C18 SPE cartridge by washing with ethanol followed by water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with water to remove unreacted ⁴⁴Sc.
-
Elute the purified [⁴⁴Sc]Sc-PSMA-617 with ethanol.
-
The final product can be formulated for injection.
Quality Control:
-
Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC).
-
Stability: The stability of the radiolabeled compound is assessed in vitro, for example, in human plasma.
Protocol 2: Radiolabeling of AAZTA-PSMA Inhibitor (B28110) with ⁴⁴Sc
This protocol describes the room temperature radiolabeling of a PSMA inhibitor conjugated with the AAZTA chelator.[13][14][15]
Materials:
-
⁴⁴Sc produced from a cyclotron
-
AAZTA-conjugated PSMA inhibitor (B28110)
-
Reaction buffer (pH 4)
-
HPLC system for quality control
Procedure:
-
Prepare a solution of the AAZTA-conjugated PSMA inhibitor.
-
Add the cyclotron-produced ⁴⁴Sc to the solution.
-
Incubate the reaction at room temperature (298 K).[13][14][15] Good radiochemical yields are typically achieved within a short time.
-
Purification can be performed if necessary, but high radiochemical yields may make this optional.
Quality Control:
-
Radiochemical Purity: Analyzed by HPLC.
-
Stability: The stability of [⁴⁴Sc]Sc-B28110 is evaluated in human plasma over time. A good radiochemical purity of over 94% has been reported up to 24 hours.[13][14]
Protocol 3: Radiolabeling of DOTA-TATE with ⁴³Sc/⁴⁷Sc
This protocol is for the radiolabeling of the somatostatin (B550006) analogue DOTATATE with either ⁴³Sc for imaging or ⁴⁷Sc for therapy.[18]
Materials:
-
⁴³ScCl₃ or ⁴⁷ScCl₃ reconstituted in 0.01 M HCl
-
DOTATATE
-
1 M Ammonium acetate buffer
-
C18 SPE cartridge
-
Ethanol
-
Water
Procedure:
-
Reconstitute the this compound isotope in 0.01 M HCl.
-
Adjust the pH to 4.0 using 1 M ammonium acetate buffer.[18]
-
Add the DOTATATE to the buffered this compound solution.
-
Incubate the reaction mixture. While the original source does not specify temperature, heating is common for DOTA chelators.
-
After the reaction, trap the resulting radiolabeled DOTATATE on a preconditioned C18 SPE cartridge.[18]
-
Wash the cartridge with water.[18]
-
Elute the purified product with ethanol.[18]
Quality Control:
-
Radiochemical Purity and Efficiency: Determined to be >99% and >95% respectively in preliminary studies.[18]
-
Specific Activity: Measured to be >0.100 mCi/μmole.[18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound radiolabeling.
Table 1: Radiolabeling Efficiency and Purity
| Radiopharmaceutical | Chelator | Isotope | Radiolabeling Efficiency | Radiochemical Purity | Reference |
| [⁴⁴Sc]Sc-DOTA-TOC | DOTA | ⁴⁴Sc | >98% | - | [1] |
| [⁴⁴Sc]Sc-B28110 | AAZTA | ⁴⁴Sc | Good RCY | 97% (product) | [13][14][15] |
| [⁴³Sc/⁴⁷Sc]Sc-DOTATATE | DOTA | ⁴³Sc/⁴⁷Sc | >95% | >99% | [18] |
| [⁴⁷Sc]Sc-DOTATOC | DOTA | ⁴⁷Sc | >99.9% | - | [19] |
| [⁴⁴Sc]Sc-DOTA-(cRGD)₂ | DOTA | ⁴⁴Sc | >90% | - | [20] |
Table 2: In Vitro and In Vivo Stability
| Radiopharmaceutical | Stability Medium | Time | Stability (% Intact) | Reference |
| DOTA-based conjugates | - | > four half-lives | Stable | [1] |
| [⁴⁴Sc]Sc-B28110 | Human Plasma | 24 h | 94.32% | [13][14] |
| [⁴⁴Sc][Sc(pypa)]⁻ | Mouse Serum | > six half-lives | >99% | [8] |
| [natSc(mpatcn)] | Rat Plasma | 2 h | 94.2 ± 1.6% | [12] |
| [natSc(DOTA)]⁻ | Rat Plasma | 2 h | 95.8 ± 2.8% | [12] |
Table 3: Specific Activity
| Radiopharmaceutical | Isotope | Specific Activity | Reference |
| [⁴³Sc/⁴⁷Sc]Sc-DOTATATE | ⁴³Sc/⁴⁷Sc | >0.100 mCi/μmole | [18] |
| [⁴⁴Sc]Sc-DOTA-(cRGD)₂ | ⁴⁴Sc | 7.4 GBq/μmol (7.4 MBq/nmol) | [20] |
| ⁴⁴Sc(picaga)-DUPA | ⁴⁴Sc | 60 MBq/μmol | [12] |
Signaling Pathways and Logical Relationships
The Theranostic Concept with this compound Isotopes
The "theranostic pair" concept is central to the application of this compound isotopes in personalized medicine. The diagnostic isotope (⁴⁴Sc) is used to image the tumor and determine if the targeting molecule accumulates at the disease site. If the imaging is positive, the therapeutic isotope (⁴⁷Sc) can be used with the same targeting molecule for therapy.
Caption: The theranostic concept using ⁴⁴Sc for diagnosis and ⁴⁷Sc for therapy.
References
- 1. Towards Clinical Development of this compound Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]
- 2. Towards Clinical Development of this compound Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound radionuclides for theranostic applications: towards standardization of quality requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling and in vitro studies of this compound-44 with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound-44: Diagnostic Feasibility in Tumor-Related Angiogenesis | MDPI [mdpi.com]
- 7. This compound Isotopes in Medical Applications | this compound [this compound.org]
- 8. [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-44: benefits of a long-lived PET radionuclide available from the (44)Ti/(44)Sc generator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound-44 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. research.uniupo.it [research.uniupo.it]
- 14. Synthesis, radiolabeling, and pre-clinical evaluation of [44Sc]Sc-AAZTA conjugate PSMA inhibitor, a new tracer for high-efficiency imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Clinical Translation and First In-Human Use of [44Sc]Sc-PSMA-617 for PET Imaging of Metastasized Castrate-Resistant Prostate Cancer [thno.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Photonuclear production, chemistry, and in vitro evaluation of the theranostic radionuclide 47Sc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scandium Extraction from Bauxite Residue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental extraction of scandium from bauxite (B576324) residue (red mud).
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction process, offering potential causes and recommended solutions.
Problem 1: Low this compound Leaching Efficiency
Symptoms:
-
The concentration of this compound in the pregnant leach solution (PLS) is significantly lower than expected based on the initial concentration in the bauxite residue.
-
Repeated experiments yield consistently low this compound recovery rates.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Liberation of this compound: this compound may be encapsulated within the mineral matrix of major elements like iron and aluminum oxides.[1][2][3] | 1. Pre-treatment: Employ a pre-treatment step such as sulfation-roasting or alkali fusion to alter the mineralogy of the bauxite residue and liberate the this compound.[1][4][5][6] 2. Finer Grinding: Reduce the particle size of the bauxite residue to increase the surface area available for leaching. |
| Suboptimal Leaching Parameters: Incorrect acid concentration, temperature, or leaching time can lead to poor extraction. | 1. Optimize Acid Concentration: Systematically vary the concentration of the leaching acid (e.g., H₂SO₄, HCl, HNO₃) to find the optimal level for this compound dissolution without excessive co-dissolution of impurities.[2][7] 2. Adjust Temperature: Increase the leaching temperature, as higher temperatures can enhance extraction kinetics. For instance, increasing the temperature from 40°C to 80°C can significantly improve this compound extraction.[8] 3. Increase Leaching Time: Extend the duration of the leaching process to ensure complete reaction. This compound extraction can increase with time, for example, from 5 to 60 minutes.[8] |
| High pH of the Leaching Solution: this compound extraction is highly pH-dependent, with low extraction rates occurring at higher pH values.[1][2] | Control pH: Maintain a low pH (typically below 2.5) during leaching to favor this compound dissolution.[2][8] For selective leaching, a slightly higher pH (e.g., 2-4) can be targeted to minimize iron co-extraction, although this may reduce overall this compound recovery.[1][2][8][9] |
| Presence of Insoluble this compound Phases: this compound may be present in mineral forms that are resistant to the chosen leaching agent. | Characterize Bauxite Residue: Perform thorough mineralogical characterization (e.g., XRD, SEM-EDS) of the bauxite residue to identify the this compound-bearing phases and select a more appropriate leaching system. |
Problem 2: High Co-dissolution of Impurities (e.g., Iron, Aluminum, Titanium)
Symptoms:
-
The pregnant leach solution has a high concentration of iron, aluminum, titanium, and other impurities.
-
Subsequent purification steps (e.g., solvent extraction, ion exchange) are inefficient due to the high impurity load.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Aggressive Leaching Conditions: The use of highly concentrated acids and high temperatures can lead to the non-selective dissolution of major elements.[1][2] | 1. Selective Leaching: Optimize leaching parameters (pH, temperature, acid concentration) to selectively dissolve this compound while minimizing the dissolution of iron and other impurities. For example, leaching at a pH of 4 can significantly reduce iron extraction to as low as 0.03% while still achieving over 60% this compound extraction.[2][8] 2. Two-Stage Leaching: Implement a two-stage leaching process. The first stage could use milder conditions to remove more soluble impurities, followed by a second, more aggressive stage to extract this compound. |
| Inappropriate Leaching Agent: Some acids may be more aggressive towards the matrix components. | Alternative Leaching Agents: Investigate the use of different acids (e.g., nitric acid has shown higher this compound extraction compared to sulfuric acid in some cases) or leaching systems, such as the addition of complexing agents or salts like MgSO₄, which can enhance this compound selectivity.[1][2][8] |
| Mineralogy of Bauxite Residue: The chemical form of iron and other elements can influence their solubility. | Pre-treatment: Consider a pre-treatment step like roasting to convert iron oxides into less soluble forms before acid leaching.[5][6] |
Problem 3: Formation of Silica (B1680970) Gel During Leaching
Symptoms:
-
The slurry becomes viscous and difficult to filter after leaching.
-
Poor solid-liquid separation, leading to loss of pregnant leach solution and this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Dissolution of Silicates: Acidic conditions can dissolve silicate (B1173343) minerals present in the bauxite residue, leading to the polymerization of silicic acid and the formation of a gel.[3] | 1. Control Leaching Conditions: Use milder leaching conditions (lower temperature, higher pH) to minimize the dissolution of silicates. 2. Desilication Step: Introduce a pre-leaching or post-leaching desilication step by adjusting the pH to precipitate silica before further processing. |
| High Silicon Content in Bauxite Residue: The bauxite residue itself has a high concentration of reactive silica. | Bauxite Residue Selection: If possible, select bauxite residue with a lower silica content for extraction experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration of this compound in bauxite residue?
A1: The concentration of this compound in bauxite residue can vary depending on the original bauxite ore, but it typically ranges from 40 to 150 grams per tonne (g/t) or parts per million (ppm).[10] Some residues may have concentrations as high as 240 mg/kg.[2][8]
Q2: Which acid is best for leaching this compound from bauxite residue?
A2: The choice of acid depends on various factors, including the mineralogy of the bauxite residue and the desired selectivity. Commonly used acids include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃).[7][11][12] Some studies suggest that nitric acid may offer slightly better this compound extraction than sulfuric acid under similar conditions.[1]
Q3: How can I improve the selectivity of this compound over iron during leaching?
A3: Improving selectivity is a key challenge. Here are some strategies:
-
pH Control: Carefully controlling the pH of the leaching solution is crucial. Operating at a pH between 2 and 4 can significantly reduce iron dissolution while maintaining reasonable this compound extraction.[1][2][8]
-
Pre-treatment: Methods like sulfation-roasting can transform the mineral phases, making this compound more accessible while potentially reducing the solubility of iron.[5][6]
-
Additive-Enhanced Leaching: The addition of certain salts, such as magnesium sulfate (B86663) (MgSO₄), has been shown to enhance the selective extraction of this compound at higher pH values.[2][8]
Q4: What are the main downstream processes for this compound recovery after leaching?
A4: After leaching, the pregnant leach solution (PLS) containing this compound and other dissolved elements is typically subjected to further purification and concentration steps. The most common methods are:
-
Solvent Extraction (SX): This involves using an organic extractant that selectively binds with this compound, allowing it to be separated from other ions in the aqueous solution.[7][13]
-
Ion Exchange (IX): This method uses a solid resin with functional groups that selectively adsorb this compound ions from the PLS.[7][13]
Q5: What are the major economic challenges in this compound extraction from bauxite residue?
A5: The primary economic hurdles include:
-
Low this compound Concentration: The low initial concentration of this compound requires processing large volumes of bauxite residue, which is energy and reagent intensive.[13]
-
High Reagent Consumption: The high alkalinity of red mud and the presence of numerous impurities lead to high consumption of acids and other reagents.[1][13]
-
Complex Purification Processes: The need for multi-stage purification processes to separate this compound from co-extracted impurities adds significant cost and complexity.[13]
-
Waste Management: The generation of large volumes of acidic or neutralized waste requires costly and environmentally sound disposal methods.[3]
Data Presentation
Table 1: Comparison of this compound Leaching Efficiencies with Different Acids
| Leaching Acid | Acid Concentration | Temperature (°C) | Leaching Time (h) | Sc Extraction (%) | Fe Extraction (%) | Reference |
| HCl | 6 mol/L | 60 | 1 | >85 | High | [7] |
| HNO₃ | pH 2 | 80 | 1.5 | 71.2 | <5 | [1][9] |
| H₂SO₄ with MgSO₄ | pH 2 | 80 | 1 | >80 | 7.7 | [2][8] |
| H₂SO₄ with MgSO₄ | pH 4 | 80 | 1 | >63 | 0.03 | [2][8] |
Table 2: Effect of Temperature on this compound Extraction
| Temperature (°C) | Leaching Time (min) | pH | Sc Extraction (%) | Reference |
| 40 | 60 | 3 | 47.5 | [8] |
| 60 | 60 | 3 | - | |
| 80 | 60 | 3 | 72.5 | [8] |
Experimental Protocols
Protocol 1: Direct Acid Leaching of this compound
-
Sample Preparation: Dry the bauxite residue at 105°C for 24 hours. If necessary, grind the sample to a fine powder (<75 µm).
-
Leaching Setup: Place a known mass of the dried bauxite residue into a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a pH probe.
-
Leaching Process:
-
Add the calculated volume of the desired acid solution (e.g., 2 M H₂SO₄) to achieve the target liquid-to-solid ratio (e.g., 10:1 mL/g).
-
Heat the slurry to the desired temperature (e.g., 80°C) while stirring at a constant rate (e.g., 300 rpm).
-
Maintain the desired pH by adding concentrated acid or base as needed.
-
Continue leaching for the specified duration (e.g., 2 hours).
-
-
Solid-Liquid Separation: After leaching, filter the slurry using a vacuum filtration system with a fine-pore filter paper. Wash the solid residue with a small amount of acidified water (at the same pH as the leaching solution) to recover any remaining pregnant leach solution.
-
Analysis: Analyze the concentration of this compound and other elements in the pregnant leach solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).
Protocol 2: Sulfation-Roasting-Leaching
-
Sample Preparation: Dry the bauxite residue at 105°C.
-
Sulfation: Mix the dried bauxite residue with concentrated sulfuric acid or ammonium (B1175870) sulfate at a specific ratio (e.g., 1:1 w/w).
-
Roasting: Place the mixture in a ceramic crucible and roast it in a muffle furnace at a specific temperature (e.g., 700°C) for a set duration (e.g., 1 hour).[4][6]
-
Leaching: Allow the roasted material to cool down. Leach the roasted solid with deionized water or a dilute acid solution at a specific liquid-to-solid ratio and temperature for a defined period.
-
Solid-Liquid Separation and Analysis: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for this compound extraction from bauxite residue.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Selective Extraction of this compound (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Future of this compound Recovery from Wastes | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. icsoba.org [icsoba.org]
- 8. mdpi.com [mdpi.com]
- 9. Selective this compound (Sc) Extraction from Bauxite Residue (Red Mud) Obtained by Alkali Fusion-Leaching Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OneTunnel | Characterization of bauxite residue and challenges for this compound extraction by the hydrometallurgical route [onetunnel.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: Scandium Recovery and Purification via Solvent Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solvent extraction of scandium.
Troubleshooting Guides
This section addresses specific issues that may arise during the solvent extraction process for this compound recovery and purification.
Problem 1: Low this compound Extraction Efficiency
Q: My this compound recovery during the solvent extraction step is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low this compound extraction efficiency can stem from several factors related to the aqueous feed solution and the organic phase composition. Here are key parameters to investigate:
-
Incorrect pH of the Aqueous Phase: The extraction of this compound is highly pH-dependent. For acidic organophosphorus extractants like D2EHPA, this compound extraction is generally favored at a pH of around 0.35, which allows for the separation from iron(III), yttrium(III), and lanthanides(III) that remain in the solution.[1] Conversely, for carboxylic acid extractants, a higher pH range of 2 to 4 is often required.[1] It is crucial to optimize the pH for your specific extractant and feed composition.
-
Suboptimal Extractant Concentration: The concentration of the extractant in the organic phase directly impacts the extraction efficiency. An insufficient concentration may lead to incomplete this compound recovery. For instance, studies have shown that 0.05 mol/L of D2EHPA can achieve over 97% this compound extraction.[2]
-
Inappropriate Phase Ratio (Aqueous/Organic): The ratio of the aqueous phase to the organic phase (A/O) is a critical parameter. A high A/O ratio may result in the organic phase becoming saturated with this compound before complete extraction from the aqueous phase. Typical A/O ratios are often optimized to balance extraction efficiency and operational costs. For example, a study using a primary amine extractant employed an A/O ratio of 50:1 in a pilot plant setting.[1]
-
Insufficient Contact Time: The extraction process requires adequate time for the mass transfer of this compound from the aqueous to the organic phase. Contact times of 1 to 5 minutes are often sufficient for complete extraction with efficient mixing.[3]
-
Mechanism Change at High Acidity: At very high acid concentrations, the extraction mechanism for acidic phosphorus-based extractants can change from cation exchange to a less efficient solvation mechanism, which can decrease the distribution ratio of this compound.[1]
Problem 2: Co-extraction of Impurities
Q: My this compound extract is heavily contaminated with other elements like iron, thorium, and zirconium. How can I improve the selectivity of my extraction process?
A: The co-extraction of impurities is a common challenge due to the similar chemical properties of these elements to this compound.[1] Here are several strategies to enhance selectivity:
-
pH Control: Fine-tuning the pH of the aqueous feed is one of the most effective methods for selective extraction. For example, at a pH of 0.35, D2EHPA can extract almost 98% of Sc(III) while leaving the majority of iron(III), yttrium(III), and lanthanides(III) in the aqueous phase.[1]
-
Choice of Extractant: Different extractants exhibit varying selectivities for this compound over other elements. For instance, while D2EHPA is widely used, it can co-extract significant amounts of iron.[1][4] Other extractants like 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507 or HEHEHP) have shown good selectivity for this compound over thorium and cerium.[1] Carboxylic acids have demonstrated high selectivity for this compound over all rare earth elements.[1]
-
Pre-treatment of the Leach Solution: Removing major impurities before solvent extraction can significantly improve the purity of the final this compound product.
-
Iron Removal: Since iron is a common and problematic impurity, its removal is often necessary.[4] One method is to reduce Fe(III) to Fe(II) by contacting the solution with iron metal, as Fe(II) is less readily extracted by many this compound extractants.[3] Precipitation of iron as iron hydroxide (B78521) using ammonia (B1221849) is another effective pre-purification step.[5]
-
-
Synergistic Solvent Extraction Systems: The use of a mixture of extractants can enhance selectivity. For example, a combination of an acidic organophosphorus extractant with a neutral extractant like tributyl phosphate (B84403) (TBP) can improve the separation of this compound from certain impurities.[1]
Problem 3: Phase Separation Issues (Emulsions/Third Phase Formation)
Q: I am experiencing the formation of stable emulsions or a third phase during the extraction process, which is hindering separation. What can I do to resolve this?
A: Emulsion and third-phase formation are common problems in solvent extraction, often caused by high concentrations of certain metals, the presence of fine solids, or the nature of the organic phase.
-
Use of a Modifier: Adding a modifier to the organic phase is a common solution to prevent the formation of a third phase or emulsions.[5] Tributyl phosphate (TBP) is a widely used modifier in combination with D2EHPA.[1][4] Long-chain alcohols like iso-octanol can also be used.[1]
-
Pre-treatment to Remove Impurities: High concentrations of impurities, particularly iron, can contribute to the formation of a third phase.[4] Implementing pre-treatment steps to reduce the concentration of these impurities is highly recommended.
-
Adjusting Operating Conditions:
-
Temperature: In some cases, adjusting the temperature can help to break emulsions.
-
Mixing Intensity: Very high-speed mixing can sometimes lead to the formation of stable emulsions. Optimizing the mixing speed can be beneficial.
-
Problem 4: Difficulty in Stripping this compound from the Organic Phase
Q: I am unable to efficiently strip the this compound from the loaded organic phase. What methods can I use to improve the stripping efficiency?
A: Incomplete stripping is a frequent issue, especially when using strongly acidic organophosphorus extractants.[5] The stability of the this compound-extractant complex can make it difficult to reverse the extraction process.
-
High Concentration of Stripping Agent: Often, a high concentration of the stripping agent is required. For instance, 300–400 g/L sulfuric acid has been used to achieve 90-99% this compound recovery from the extractant Cyanex 272.[1][5]
-
Alternative Stripping Agents:
-
Sodium Hydroxide (NaOH): Alkaline stripping can be very effective. For example, 3 mol/L NaOH has been shown to strip 98% of this compound from loaded D2EHPA.[1][5] However, this can lead to the precipitation of this compound hydroxide (Sc(OH)₃), which may cause phase disengagement problems.[1][5] Using stronger alkaline solutions (e.g., 5 mol/L NaOH) can sometimes alleviate these phase separation issues.[1]
-
Sodium Fluoride (NaF): A 2 mol/L NaF solution can completely strip this compound from the organic phase containing D2EHPA or P507.[1]
-
Hydrochloric Acid (HCl): HCl at concentrations of 0.5–3 mol/L has been used for stripping this compound from carboxylic acid extractants.[1]
-
Phosphoric Acid (H₃PO₄): A 5 mol/L phosphoric acid solution was effective in stripping all this compound in a particular system.[2]
-
-
Synergistic Systems for Easier Stripping: The addition of a modifier to the organic phase can facilitate easier stripping. For example, adding 1-octanol (B28484) as a modifier to an organic phase containing Cyanex 272 can enable quantitative stripping of this compound.[6] Similarly, adding isooctanol to a P507-containing organic phase can significantly improve stripping efficiency with sulfuric acid.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common extractants used for this compound recovery?
A1: The most extensively used extractants for this compound are acidic and neutral organophosphorus compounds due to their high extraction efficiency.[1] Key examples include:
-
Di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204): Widely used due to its effectiveness, but can suffer from co-extraction of iron and stripping difficulties.[1][4]
-
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507 or HEHEHP): Offers similar or slightly lower extraction capability than D2EHPA but requires a lower acidity for stripping.[1]
-
Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272): Another common phosphinic acid-based extractant.
-
Tributyl phosphate (TBP): A neutral extractant often used as a modifier to prevent third-phase formation and in synergistic systems.[1][4]
-
Amines (e.g., Primene JMT, Alamine 336): Primary and other amines are also effective for this compound extraction.[1]
-
Carboxylic acids (e.g., naphthenic acid, Versatic acid): These have shown high selectivity for this compound over rare earth elements.[1]
Q2: What is a typical hydrometallurgical workflow for this compound recovery?
A2: A general hydrometallurgical process for this compound recovery involves several key stages:
-
Ore Pre-treatment: This may include crushing, grinding, and sometimes roasting to make the this compound more accessible for leaching.
-
Leaching: The pre-treated ore or waste material is contacted with a leaching agent (typically a strong acid like H₂SO₄ or HCl) to dissolve the this compound.[1][7]
-
Purification of the Pregnant Leach Solution (PLS): This step often involves the removal of major impurities like iron before solvent extraction.[4][5]
-
Solvent Extraction: The PLS is mixed with an organic phase (extractant + diluent) to selectively transfer the this compound into the organic phase.
-
Stripping: The this compound-loaded organic phase is then contacted with a stripping solution to transfer the this compound back into an aqueous phase, resulting in a purified and concentrated this compound solution.
-
Precipitation: this compound is precipitated from the strip solution, often as this compound hydroxide or this compound oxalate.[5]
-
Calcination: The this compound precipitate is heated to a high temperature to produce high-purity this compound oxide (Sc₂O₃).[5]
Q3: Why is iron such a problematic impurity in this compound extraction?
A3: Iron is a major challenge in this compound extraction for several reasons:
-
High Abundance: this compound-bearing materials, such as bauxite (B576324) residue and lateritic ores, often contain high concentrations of iron.[5]
-
Similar Chemical Properties: Iron (especially Fe³⁺) has chemical properties similar to Sc³⁺, leading to its co-extraction with many common extractants.[4][5]
-
Process Interference: The co-extraction of iron can lower the loading capacity of the organic phase for this compound and can lead to the formation of a third phase or emulsions, complicating the separation process.[4]
Q4: What is the role of a diluent in solvent extraction?
A4: The diluent is the carrier solvent for the extractant in the organic phase. It serves several important functions:
-
Dissolves the Extractant: The extractant is often a viscous liquid or a solid, and the diluent dissolves it to create a solution with appropriate physical properties.
-
Reduces Viscosity: The diluent lowers the viscosity of the organic phase, which improves mixing and mass transfer rates.
-
Improves Phase Separation: A suitable diluent helps to ensure a clean and rapid separation of the aqueous and organic phases after mixing. Commonly used diluents in this compound solvent extraction include kerosene (B1165875) and other aliphatic or aromatic hydrocarbons.
Data Presentation
Table 1: Comparison of Common Extractants for this compound
| Extractant | Type | Advantages | Disadvantages | Common Impurities Co-extracted |
| D2EHPA (P204) | Acidic Organophosphorus | High extraction efficiency, widely available.[1] | Difficult to strip, co-extracts iron.[1][5] | Fe(III), Ti(IV), Zr(IV), Hf(V).[1] |
| P507 (HEHEHP) | Acidic Organophosphorus | Good extraction efficiency, easier to strip than D2EHPA.[1] | Can still co-extract some impurities. | Th, Ce(IV).[1] |
| Cyanex 272 | Acidic Organophosphorus | Easier stripping compared to D2EHPA.[5] | May have slightly lower extraction efficiency than D2EHPA. | - |
| TBP | Neutral Organophosphorus | Often used as a modifier to prevent third phase formation.[1] | Lower extraction efficiency when used alone. | - |
| Primene JMT | Primary Amine | Effective for this compound separation.[1] | Can form precipitates during alkaline stripping.[1] | Fe(III) (minor).[1] |
| Carboxylic Acids | Carboxylic Acid | High selectivity for Sc over Rare Earth Elements.[1] | Extraction is pH-sensitive. | - |
Table 2: Common Stripping Agents for this compound
| Stripping Agent | Typical Concentration | Target Extractant(s) | Stripping Efficiency | Notes |
| Sodium Hydroxide (NaOH) | 3 - 5 mol/L | D2EHPA | Up to 98%[1][5] | Can cause precipitation of Sc(OH)₃.[1][5] |
| Sulfuric Acid (H₂SO₄) | 300 - 400 g/L | Cyanex 272 | 90 - 99%[1][5] | High concentration is often required. |
| Hydrochloric Acid (HCl) | 0.5 - 3 mol/L | Carboxylic Acids | Effective | - |
| Sodium Fluoride (NaF) | 2 mol/L | D2EHPA, P507 | Complete stripping reported.[1] | - |
| Phosphoric Acid (H₃PO₄) | 5 mol/L | D2EHPA/TBP systems | High | - |
| Sodium Chloride (NaCl) | 2 mol/L (acidified) | Primary Amines | Effective | - |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound using D2EHPA
-
Preparation of the Organic Phase:
-
Prepare a 0.05 M solution of D2EHPA in a suitable diluent (e.g., kerosene).
-
If required, add a modifier such as 5% (v/v) tributyl phosphate (TBP) to the organic phase to prevent third-phase formation.
-
-
Preparation of the Aqueous Phase:
-
Start with the pregnant leach solution (PLS) containing this compound and other dissolved metals.
-
Adjust the pH of the PLS to the optimal range for this compound extraction (e.g., pH 0.35) using a suitable acid or base.
-
-
Extraction:
-
Combine the aqueous and organic phases in a separatory funnel at a predetermined aqueous-to-organic (A/O) phase ratio (e.g., 3:1).
-
Shake the funnel vigorously for a set contact time (e.g., 10 minutes) to ensure thorough mixing and mass transfer.[2]
-
Allow the phases to separate completely. The time for phase disengagement can vary.
-
-
Separation:
-
Carefully drain the lower aqueous phase (raffinate).
-
The upper organic phase, now loaded with this compound, is retained for the stripping step.
-
-
Stripping:
-
Add the stripping solution (e.g., 3 M NaOH) to the separatory funnel containing the loaded organic phase.
-
Shake the funnel for a sufficient time to transfer the this compound from the organic phase to the new aqueous phase (strip solution).
-
Allow the phases to separate and collect the aqueous strip solution, which now contains the purified this compound.
-
-
Analysis:
-
Analyze the this compound concentration in the initial PLS, the raffinate, and the strip solution using an appropriate analytical technique (e.g., ICP-MS or ICP-OES) to determine the extraction and stripping efficiencies.
-
Mandatory Visualization
Caption: A generalized workflow for the hydrometallurgical recovery of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction efficiency.
References
- 1. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4898719A - Liquid extraction procedure for the recovery of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Selective Leaching of Scandium from Red Mud
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective leaching of scandium from red mud using dilute acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective leaching of this compound from red mud?
The main challenge is to achieve a high this compound extraction efficiency while minimizing the co-dissolution of major components of red mud, such as iron, aluminum, and titanium.[1][2][3][4][5][6] Strong acids can lead to high this compound recovery but also dissolve these impurities, complicating downstream processing.[1][2][3][4][5][6]
Q2: Which dilute acids are commonly used for this process?
Commonly studied dilute mineral acids include sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid (HCl).[7][8][9][10][11] Some studies suggest that nitric acid may offer slightly higher this compound extraction compared to sulfuric acid under similar conditions.[3][12] Organic acids have also been investigated.[8]
Q3: What is a typical range for pH in selective leaching?
To maintain selectivity, especially against iron, a pH range of 0.5 to 4.0 is often explored.[1][12][13] Lower pH values (e.g., 0.5-1.7) can increase this compound extraction but may also increase the dissolution of iron.[12][13] Higher pH values (e.g., >2) are used to suppress the leaching of iron.[2][3][4][5]
Q4: How does temperature affect this compound leaching?
Increasing the temperature generally enhances the this compound extraction rate and efficiency.[1] Common temperature ranges investigated are between 40°C and 90°C.[1][2][5][11][14]
Q5: Can additives improve the selectivity of this compound leaching?
Yes, certain additives can enhance selectivity. For instance, magnesium sulfate (B86663) (MgSO₄) has been shown to improve this compound extraction at higher pH values (pH > 4), while significantly reducing iron co-dissolution.[1][6] Another example is the use of ethylene (B1197577) diamine tetraacetic acid (EDTA) as a chelating agent to improve the separation of this compound from iron.[8]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low this compound Leaching Efficiency | 1. Incorrect pH: The pH may be too high, limiting the dissolution of this compound-bearing phases. 2. Insufficient Leaching Time: The reaction may not have reached equilibrium. 3. Low Temperature: The leaching kinetics may be too slow at the current temperature. 4. Inadequate Liquid-to-Solid (L/S) Ratio: A low L/S ratio can lead to saturation of the leach solution and limit further dissolution.[7] | 1. Optimize pH: Gradually decrease the pH of the leaching solution. A pH range of 0.5-2.0 is often effective for higher extraction.[12][13] 2. Increase Leaching Time: Extend the duration of the experiment (e.g., from 60 minutes to 90 or 120 minutes).[2][5] 3. Increase Temperature: Raise the reaction temperature in increments (e.g., from 60°C to 80°C).[1][2][5] 4. Adjust L/S Ratio: Increase the L/S ratio to ensure sufficient acid is available for leaching.[4] |
| High Iron Co-dissolution | 1. pH is too low: Strongly acidic conditions favor the dissolution of iron oxides.[1][6] 2. Inappropriate acid choice: Some acids may be more aggressive towards the iron-containing matrix. | 1. Increase pH: Carefully raise the pH to a level where this compound remains soluble, but iron precipitation is favored (typically pH > 2).[2][3][4][5] 2. Use Additives: Consider adding MgSO₄ to the leaching solution to enhance this compound extraction at higher pH while suppressing iron dissolution.[1][6] 3. Pre-treatment: Consider a pre-treatment step like alkali fusion, which can alter the mineral phases and improve the selectivity of the subsequent acid leach.[3] |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Red Mud Sample: The composition of red mud can vary significantly. 2. Poor pH Control: Fluctuations in pH during the experiment can affect leaching efficiency and selectivity. 3. Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates. | 1. Homogenize Sample: Ensure the red mud sample is thoroughly homogenized before taking aliquots for experiments. 2. Use a pH Controller: Employ an automatic titrator or a pH controller to maintain a constant pH throughout the experiment.[6] 3. Ensure Stable Heating: Use a temperature-controlled water bath or reactor to maintain a stable temperature. |
Experimental Protocols
General Protocol for Dilute Acid Leaching of this compound from Red Mud
This protocol outlines a general procedure. Specific parameters should be optimized based on the characteristics of the red mud and research goals.
-
Preparation of Red Mud:
-
Dry the red mud sample at 105°C for 24 hours.
-
Grind and sieve the dried red mud to a uniform particle size (e.g., < 75 µm).
-
Homogenize the powdered sample.
-
-
Leaching Procedure:
-
Prepare the dilute acid leaching solution (e.g., H₂SO₄, HNO₃, or HCl) of the desired concentration.
-
In a thermostatic reactor equipped with a stirrer, add the prepared leaching solution.
-
Heat the solution to the target temperature (e.g., 60-80°C).
-
Add a pre-weighed amount of the prepared red mud to the reactor to achieve the desired liquid-to-solid ratio (e.g., 10:1 L/kg).
-
Maintain constant stirring throughout the experiment.
-
Monitor and control the pH of the slurry at the desired setpoint using an automatic titrator with a more concentrated acid or base.
-
After the specified leaching time (e.g., 60-120 minutes), stop the reaction.
-
-
Sample Analysis:
-
Filter the slurry to separate the pregnant leach solution from the solid residue.
-
Wash the solid residue with deionized water.
-
Dry the solid residue.
-
Analyze the concentration of this compound and other elements (e.g., Fe, Al, Ti) in the pregnant leach solution and the solid residue using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
-
Calculate the leaching efficiency for each element.
-
Data Presentation
Table 1: Effect of pH on this compound and Iron Leaching Efficiency
| pH | Temperature (°C) | Time (min) | This compound Leaching Efficiency (%) | Iron Leaching Efficiency (%) | Reference |
| 2 | 80 | 60 | >80 | 7.7 | [1] |
| 3 | 70 | 90 | ~50 | Not Specified | [4] |
| 4 | 80 | 60 | >63 | 0.03 | [1] |
| 0.2 | Not Specified | Not Specified | ~76.5 | Not Specified | [9][13] |
| 2 | 80 | 90 | 71.2 | Low | [2][5] |
Table 2: Effect of Temperature on this compound Leaching Efficiency
| Temperature (°C) | pH | Time (min) | This compound Leaching Efficiency (%) | Reference |
| 40 | 3 | 60 | ~35 | [1] |
| 60 | 3 | 60 | ~50 | [1] |
| 80 | 3 | 60 | ~60 | [1] |
| 80 | 2 | 90 | 71.2 | [2][5] |
Visualizations
Experimental Workflow
Caption: Workflow for selective leaching of this compound from red mud.
Troubleshooting Logic
Caption: Troubleshooting guide for low this compound leaching efficiency.
References
- 1. High-Selective Extraction of this compound (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. icsoba.org [icsoba.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Optimization of Sc Recovery from Red Mud Obtained by Water-Leaching of Bauxite-Sintering Product | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the efficiency of scandium isotope separation techniques
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of scandium isotope separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound radioisotopes from target materials?
A1: The most common methods for separating this compound radionuclides, particularly from cyclotron-irradiated targets like calcium and titanium, involve hydrometallurgical processes.[1] These include ion exchange chromatography, extraction chromatography, and solvent extraction, often used alone or in combination.[2] Precipitation is another technique that can be employed for selective separation.[2][3] The choice of method depends on the target material, the desired purity, and the scale of production.[4]
Q2: Which resins are most effective for this compound separation using chromatography?
A2: Several resins have proven effective for this compound recovery.
-
UTEVA Resin : This extraction chromatography resin is frequently used for separating this compound from calcium targets, especially in high concentrations of hydrochloric acid (HCl) (>9 M), where there is a significant difference in distribution coefficients between this compound and calcium.[2][4]
-
DGA Resins : These N,N,N′,N′-tetra-n-octyldiglycolamide based resins are highly selective for this compound over calcium and titanium under specific acid conditions.[5]
-
Chelex 100 : This resin is noted for its simplicity in operation for this compound isolation.[4]
-
Lewatit TP 260 & Amberlite IRC 747 : These resins have demonstrated high loading capacities for this compound from laterite ore leachates.[6]
Q3: What are the key differences between producing this compound isotopes from calcium vs. titanium targets?
A3: Both calcium and titanium are common target materials for producing this compound isotopes like ⁴³Sc, ⁴⁴Sc, and ⁴⁷Sc in a cyclotron.[7]
-
Calcium Targets : Often used for producing ⁴³Sc/⁴⁴Sc via (p,n) reactions on enriched ⁴³Ca/⁴⁴Ca or ⁴⁷Sc via the ⁴⁸Ca(p,2n) reaction.[8][9] Separation from bulk calcium is a primary challenge.[10] Enriched calcium targets are expensive, necessitating efficient recovery and recycling processes.[9][11]
-
Titanium Targets : Used to produce ⁴⁷Sc via the ⁴⁸Ti(γ,p) reaction or ⁴³Sc/⁴⁷Sc from enriched ⁴⁶Ti/⁵⁰Ti targets.[8] The main challenge is the efficient separation of this compound from bulk titanium.[8]
Q4: Can this compound isotopes be separated without wet chemistry?
A4: Yes, a dry, gas-solid phase separation method is being explored as an alternative to traditional acid dissolution and chromatography. This technique involves heating irradiated titanium foils in a vacuum to evaporate the this compound isotopes, which are then collected on a "cold finger." Studies have shown a 99.9% release of ⁴⁷Sc from titanium foil at 1100 °C.[12] However, challenges remain in quantitatively recovering the deposited this compound from the collection surface.[12]
Troubleshooting Guides
Problem 1: Low Recovery Yield of this compound
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Incorrect Acid Concentration | The sorption of Sc(III) onto resins like UTEVA is highly dependent on the acid concentration. For separation from calcium targets, HCl concentrations should typically be greater than 9 M to ensure a significant difference in distribution coefficients.[2][4][11] Verify the molarity of your acid stock and ensure the final concentration during column loading is optimal for your specific resin. |
| Incomplete Elution | The this compound may be strongly retained on the column. Review the elution protocol; a different eluent or concentration might be needed. For UTEVA columns, after washing with concentrated HCl, this compound is typically recovered in a small volume of water or dilute acid (e.g., 0.1 M HCl).[4][10] Ensure a sufficient volume of eluent is passed through the column. |
| Column Overloading | The mass of the target material (e.g., calcium) may exceed the capacity of the column, leading to breakthrough of both target and this compound. Reduce the amount of target material loaded onto the column or use a larger column. |
| Precipitation of this compound | This compound can precipitate as this compound hydroxide (B78521) if the pH is not controlled, especially during dissolution or neutralization steps.[11] Ensure the solution remains sufficiently acidic throughout the separation process until the final formulation step. |
Problem 2: Poor Radionuclidic or Chemical Purity in Final Product
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Co-elution of Target Material (Ca, Ti) | The separation chemistry was not selective enough. For UTEVA resin, ensure the HCl concentration during loading and washing is high enough (>9 M) to retain this compound while allowing calcium to pass through.[2][4] For titanium targets, a multi-step process using different resins (e.g., AG MP-50 followed by Chelex 100) may be required to improve purity.[8] |
| Presence of Metal Impurities (Fe, Zr, V) | Impurities can originate from the target material or reagents. Using trace metal grade acids and water is crucial.[5] A two-column system can improve chemical purity; for instance, a primary DGA resin column for bulk separation followed by a Dowex 50W-X8 column to remove trace metals.[5] Iron impurities can be managed by selecting resins like D370 which have high selectivity for Fe in high acidity.[13] |
| Co-production of Unwanted this compound Isotopes | Irradiating natural calcium or titanium targets can produce a mixture of this compound isotopes (e.g., ⁴⁴ᵐSc, ⁴⁷Sc, ⁴⁸Sc).[10] To achieve high radionuclidic purity, the use of isotopically enriched target materials (e.g., ⁴⁴Ca, ⁴⁸Ti) is mandatory.[10][11] |
Problem 3: Low Radiolabeling Efficiency with Separated this compound
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Incorrect pH for Labeling | The efficiency of chelation (e.g., with DOTA) is highly pH-dependent. The final this compound eluate, often acidic, typically requires pH adjustment using a suitable buffer (e.g., ammonium (B1175870) acetate) to an optimal range (e.g., pH 4-5) for the specific conjugate.[5] |
| Competition from Metal Impurities | Trace metal contaminants (e.g., Fe³⁺, Al³⁺, Zr⁴⁺) in the final this compound product can compete with this compound for the chelator, reducing labeling efficiency.[5][14] Re-evaluate your purification process to better remove these impurities, potentially by adding a secondary purification column as described in Problem 2.[5] |
| Suboptimal Reaction Conditions | Inadequate temperature or reaction time can lead to incomplete labeling.[5] Most labeling reactions with DOTA-conjugates require heating (e.g., 95°C) for a specific duration (e.g., 30 minutes).[15] Always follow the specific protocol for your biomolecule. |
Quantitative Data on Separation Efficiency
The following tables summarize key performance metrics for various this compound separation methods cited in the literature.
Table 1: this compound Recovery Yields for Different Chromatographic Methods
| Separation Method/Resin | Target Material | This compound Isotope | Recovery Yield (%) | Reference |
| UTEVA Resin | Calcium | ⁴⁴Sc | > 80% | [4][10] |
| UTEVA Resin | Calcium | ⁴³Sc | 80% | [4] |
| Chelex 100 | Calcium | ⁴⁴Sc | Simple operation noted | [4] |
| TODGA + Dowex 50X8 | Calcium | ⁴³Sc | 87% | [4] |
| Zirconium Vanadate (ZrV) Gel | Natural Calcium | ⁴⁷Sc | 88 ± 2.2% | [2] |
| AG MP-50 + Chelex 100 | Natural Titanium | ⁴⁷Sc | 77 ± 7% | [8] |
| Ion Chromatography | Enriched Titanium | ⁴³Sc | 91.7 ± 7.4% | [8] |
| Ion Chromatography | Enriched Titanium | ⁴⁷Sc | 89.9 ± 3.9% | [8] |
Table 2: Radionuclidic Purity of Separated this compound
| This compound Isotope | Production Route | Final Purity | Notes | Reference |
| ⁴⁷Sc | ⁴⁸Ca(p,2n) | > 99.99% | High purity achieved in a small volume (~700 μL). | [4][11] |
| ⁴³Sc | Enriched ⁴⁶Ti | 98.8 ± 0.3% | Purified using ion chromatography. | [8] |
| ⁴⁷Sc | Enriched ⁵⁰Ti | 91.5 ± 0.6% | Purified using ion chromatography. | [8] |
| ⁴⁴Sc | Natural Calcium | > 95% at EoB | Purity remains >90% for up to 9 hours post-EoB. | [10] |
Experimental Protocols & Visualized Workflows
Protocol: Separation of ⁴⁴Sc from a Calcium Target using UTEVA Resin
This protocol is a generalized methodology based on common procedures for separating this compound from an irradiated calcium target.[4][10]
-
Target Dissolution : Carefully dissolve the irradiated calcium metal or calcium carbonate target in concentrated hydrochloric acid (e.g., 9-10.5 M HCl). This step should be performed in a shielded hot cell.
-
Column Preparation : Condition a pre-packed UTEVA resin column by passing several column volumes of concentrated HCl (matching the concentration of the dissolved target solution) through it.
-
Loading : Load the dissolved target solution directly onto the conditioned UTEVA column. The high HCl concentration ensures that Sc(III) is strongly retained by the resin while Ca(II) is not.[2][4]
-
Washing : Wash the column with several volumes of concentrated HCl to remove the bulk of the calcium target material and other impurities that do not bind to the resin.
-
Elution : Elute the purified ⁴⁴Sc from the column using a small volume (e.g., 400-700 µL) of dilute acid or deionized water (e.g., 0.1 M HCl or H₂O).[4][10] Collect the eluate in a clean vial.
-
Quality Control : Analyze the final product for radionuclidic purity (via gamma spectroscopy), chemical purity (via ICP-MS), and radiochemical yield before use in radiolabeling.
Experimental Workflow Diagram
Caption: Workflow for this compound isotope production and separation.
Troubleshooting Decision Tree
References
- 1. Occurrence and Extraction Methods of this compound [this compound.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Researchers Improve Production for Short-Lived this compound Radioisotopes | NIDC: National Isotope Development Center [isotopes.gov]
- 10. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Towards a dry separation method of radiothis compound from bulk amounts of titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Synthesis of Scandium-Aluminum Master Alloys
Welcome to the technical support center for the synthesis of Scandium-Aluminum (Sc-Al) master alloys. This resource is designed for researchers, scientists, and professionals in drug development who are working with these advanced materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Sc-Al master alloys?
A1: The main industrial and laboratory methods for producing Sc-Al master alloys include:
-
Metallothermic Reduction: This involves the reduction of this compound compounds (like Sc₂O₃ or ScF₃) using a more reactive metal in the presence of molten aluminum. Common reducing agents are calcium (calciothermic), magnesium (magnesiothermic), or aluminum itself (aluminothermic).[1][2][3][4][5][6]
-
Electrolysis: This method involves the electrochemical reduction of this compound oxide (Sc₂O₃) dissolved in a molten salt bath, typically a cryolite-based electrolyte, with a liquid aluminum cathode.[7][8][9]
-
Direct Fusion: This is the simplest method, involving the direct melting and alloying of pure this compound metal with pure aluminum. However, due to the high cost of metallic this compound, this method is often less economical.
Q2: Why is this compound recovery often low, and how can it be improved?
A2: Low this compound recovery is a frequent issue stemming from several factors:
-
Oxidation: this compound is highly reactive and readily oxidizes at high temperatures.[1]
-
Incomplete Reaction: The reduction reaction may not go to completion, leaving unreacted this compound compounds in the slag.[1]
-
Segregation: Due to density differences, this compound-rich phases can segregate and become entrapped in the slag.[2][10]
-
Volatilization of Reactants: At high temperatures, some reactants, like certain molten salts, can volatilize, leading to a decrease in reaction efficiency.[2]
To improve recovery, consider the following:
-
Use of Fluxes: Fluxes like CaCl₂, KF-NaF-AlF₃, and NaCl-KCl help to dissolve Sc₂O₃, lower the melting point of the slag, and protect the molten metal from oxidation.[1][4][11]
-
Stirring: Mechanical or electromagnetic stirring, or even blowing argon through the melt, can enhance the reaction kinetics and promote better mixing, thus reducing segregation.[2][5]
-
Optimized Temperature and Time: Controlling the reaction temperature and holding time is crucial. Temperatures that are too low can lead to high viscosity and slow reaction rates, while excessively high temperatures can cause volatilization of salts.[2][5]
-
Appropriate Reductant: The choice and amount of reducing agent are critical for driving the reaction to completion.[1][2]
Q3: What causes the formation of undesirable intermetallic compounds or phases?
A3: The formation of undesirable phases, such as complex oxides (e.g., CaSc₂O₄) or other intermetallics, can occur when the reaction conditions are not optimal.[1] For instance, in calciothermic reduction, if aluminum is not present as a collector metal, complex oxides can form, leading to incomplete reduction.[1] The presence of impurities in the raw materials can also lead to the formation of unwanted phases.
Q4: How can I prevent the segregation of this compound in the final master alloy?
A4: this compound segregation, often leading to the formation of primary Al₃Sc intermetallics, is a common issue due to the large difference in melting points between aluminum and this compound.[10] To mitigate this:
-
Stirring: As mentioned for improving recovery, adequate stirring during the process is vital for achieving a homogeneous distribution of this compound in the aluminum melt.[2][5]
-
Controlled Cooling: The cooling rate after casting can influence the microstructure. Rapid cooling can help to suppress the formation of large, segregated Al₃Sc particles.
-
Pressing with Molten Salt: This technique can be employed to reduce this compound segregation and improve recovery.[2]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low this compound (Sc) Content and Recovery | Incomplete reduction of Sc compound (Sc₂O₃, ScF₃, ScCl₃).Sc loss due to oxidation.Entrapment of Sc in the slag phase.Volatilization of molten salt flux. | Increase reduction temperature and/or time to ensure complete reaction.[2]Use an appropriate flux (e.g., CaCl₂, KF-NaF-AlF₃) to protect the melt from air.[1]Implement stirring (mechanical or argon blowing) to promote separation of metal and slag.[2][5]Optimize the reduction temperature to avoid excessive volatilization of the flux.[2] |
| Formation of Complex Oxides (e.g., CaSc₂O₄) | Insufficient reducing agent.Absence of a collector metal (molten aluminum). | Ensure a stoichiometric excess of the reducing agent (e.g., Calcium).Always use aluminum as a collector metal to allow for the in-situ formation of the Al-Sc alloy.[1] |
| This compound Segregation in Ingot | High viscosity of the melt.Insufficient mixing.Slow cooling rate. | Increase the process temperature to reduce melt viscosity.[2]Introduce or enhance stirring of the melt.[2][5]Consider faster cooling rates post-synthesis. |
| High Impurity Content in Master Alloy | Contaminated raw materials (Sc source, Al, flux, reductant).Crucible corrosion. | Use high-purity starting materials.Select an appropriate crucible material (e.g., tantalum, graphite) that is inert to the reactants at the process temperature.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods.
Table 1: Process Parameters for Metallothermic Reduction
| This compound Source | Reductant | Flux/Molten Salt | Temperature (°C) | Time | Sc Content in Alloy (wt%) | Sc Recovery (%) | Reference |
| Sc₂O₃ | Ca vapor | CaCl₂ | 1000 | 6 h | < 10 | - | [1] |
| ScCl₃ | Al-Mg | - | 950 | 40 min | 2.90 | 96.72 | [2][5] |
| ScF₃ | Al | NaF-KCl / NaF-KCl-AlF₃ | 790-1050 | - | up to 5 | 70-90 | |
| Sc₂O₃ | Al | NaF-AlF₃-LiF | Optimal conditions | - | 1.33 | 85.72 | [11] |
| ScF₃ | Al | KCl-NaCl | 860 ± 10 | - | 1.90 | 88.5 (overall) | [4] |
Table 2: Process Parameters for Electrolysis
| This compound Source | Electrolyte | Temperature (°C) | Current Density | Sc Content in Alloy (wt%) | Sc Extraction/Recovery (%) | Reference |
| Sc₂O₃ | KF-NaF-AlF₃ | 820 | 80 A (total current) | 1.99-2.12 | 90-95 | |
| Sc₂O₃ | LiF-AlF₃ | 860-940 | 1.28-1.97 A/cm² | 0.68 | - | [7] |
| Sc₂O₃ | Cryolite (Na₃AlF₆) | 980 | - | 0.6-2.6 | - | [8] |
Detailed Experimental Protocols
Protocol 1: Calciothermic Reduction of Sc₂O₃
This protocol is based on the work by Harata et al.[1]
-
Materials: this compound oxide (Sc₂O₃) powder, aluminum (Al) powder, calcium chloride (CaCl₂) powder (as flux), and metallic calcium (Ca) as the reductant.
-
Preparation: Mix Sc₂O₃, Al, and CaCl₂ powders in the desired ratio. The amount of Al should be calculated to achieve the target Sc concentration in the final alloy (e.g., less than 10 wt% Sc). Place the mixture in a tantalum crucible.
-
Apparatus Setup: Place the tantalum crucible inside a larger stainless steel reaction container. Metallic calcium is placed separately within the container in a way that its vapor will interact with the mixed powders.
-
Reaction: Heat the sealed reaction container in a furnace to 1000°C (1273 K) and hold for 6 hours. During this time, the calcium will vaporize and reduce the Sc₂O₃. The reduced this compound will then dissolve in the molten aluminum.
-
Cooling and Leaching: After the reaction, allow the container to cool to room temperature. The resulting product will contain the Al-Sc alloy, CaO (a byproduct), and the CaCl₂ flux. The CaO and CaCl₂ can be removed by leaching with an aqueous solution.
-
Analysis: The final Al-Sc alloy can be analyzed using techniques like X-ray diffraction (XRD) and electron probe microanalysis (EPMA) to confirm the presence of Al₃Sc and determine the alloy composition.[1]
Protocol 2: Aluminum-Magnesium Thermoreduction of ScCl₃
This protocol is adapted from the research by Xiao et al.[2][5]
-
Materials: Anhydrous this compound chloride (ScCl₃), aluminum (Al) ingots, and magnesium (Mg).
-
Melting and Reduction:
-
Melt the aluminum in a vertical shaft furnace under a protective atmosphere (e.g., argon).
-
Add the magnesium to the molten aluminum.
-
Introduce the ScCl₃. The reduction reaction is exothermic.
-
-
Process Control:
-
Casting: After the reduction is complete, cast the molten Al-Sc master alloy into an ingot.
-
Analysis: Analyze the chemical composition of the final ingot to determine the this compound content and recovery rate.
Visualizations
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
General Experimental Workflow for Metallothermic Reduction
Caption: Experimental workflow for metallothermic reduction.
References
- 1. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. Production of Al-Sc Alloy by Electrolysis from Cryolite Melt Using Secondary Feedstock Material | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Al–Sc Binary Alloys via Aluminothermic Reduction of Sc2O3 in NaF–AlF3–LiF Flux Systems | springerprofessional.de [springerprofessional.de]
troubleshooting low yields in scandium triflate catalyzed reactions
Welcome to the Technical Support Center for scandium triflate (Sc(OTf)₃) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Troubleshooting Guide: Low Reaction Yields
Low yields in this compound triflate catalyzed reactions can arise from several factors, ranging from catalyst handling to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My reaction is giving a low yield. What are the first steps I should take to troubleshoot?
Answer: Start by evaluating the most critical parameters that influence the catalytic activity of this compound triflate. The following flowchart outlines a recommended troubleshooting workflow.
Frequently Asked Questions (FAQs)
Catalyst Handling and Activity
Q1: How critical is the handling and storage of this compound triflate?
A1: It is extremely critical. This compound triflate is hygroscopic and readily absorbs moisture from the atmosphere.[1] The presence of water can deactivate the catalyst or lead to undesired side reactions, significantly lowering the yield.[2] It should be stored in a desiccator or under an inert atmosphere.
Q2: My this compound triflate is old or has been exposed to air. Can it be reactivated?
A2: Yes. In many cases, the catalyst can be reactivated by drying it under high vacuum at an elevated temperature (e.g., 180 °C for 1-20 hours) to remove absorbed water.[1]
Q3: Is it always necessary to dry this compound triflate before use?
A3: While this compound triflate is known for its water stability compared to traditional Lewis acids like AlCl₃, its catalytic activity can be significantly affected by the presence of water in many organic reactions.[2][3] For reactions sensitive to water, drying the catalyst is a crucial step to ensure reproducibility and high yields.[1] However, in some cases, particularly in certain aqueous systems, hydrated forms of this compound triflate can be effective.[4]
Reaction Conditions
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent plays a crucial role in this compound triflate catalyzed reactions. The solubility of the catalyst can vary significantly between solvents, which directly impacts its effective concentration and catalytic activity.[5] For instance, the low solubility of Sc(OTf)₃ in dichloromethane (B109758) (CH₂Cl₂) has been cited as a reason for previously reported low catalytic activity in some reactions.[5] Using a solvent in which the catalyst is more soluble, such as nitromethane (B149229) or ionic liquids, can lead to a significant improvement in yield.[5][6]
Q5: Can changing the catalyst loading improve my yield?
A5: Yes, optimizing the catalyst loading is a key parameter. While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher yield and can sometimes promote side reactions. Conversely, too little catalyst may result in an incomplete reaction. The optimal loading typically ranges from 1 to 10 mol%, but this should be determined empirically for each specific reaction.[7]
Q6: What is the typical temperature range for this compound triflate catalyzed reactions?
A6: this compound triflate is thermally stable and can be used over a wide range of temperatures.[8] Many reactions proceed efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate.[9] It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.
Substrate and Reaction Specific Issues
Q7: I am working with a deactivated aromatic substrate in a Friedel-Crafts reaction and getting no product. What can I do?
A7: Friedel-Crafts acylations of deactivated aromatic rings are challenging. Traditional Lewis acids often fail or require stoichiometric amounts. While this compound triflate is a more potent catalyst, strongly deactivated substrates may still be unreactive. Consider using a more powerful catalytic system, such as a superacid, or explore alternative synthetic routes like nucleophilic aromatic substitution or cross-coupling reactions.[10]
Q8: My Diels-Alder reaction is not showing good stereoselectivity. Can this compound triflate help?
A8: this compound triflate is an excellent Lewis acid catalyst for Diels-Alder reactions and is known to enhance both reaction rates and selectivity.[11] By coordinating to the dienophile, it can increase the energy difference between the endo and exo transition states, often leading to improved stereoselectivity. Optimizing the solvent and temperature can further enhance this effect.[12]
Data Presentation
Table 1: Effect of Solvent on the Yield of a this compound Triflate Catalyzed Allylation Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.38 | 80 |
| 2 | Chloroform | 4.81 | 70 |
| 3 | 1,2-Dichloroethane | 10.36 | 48 |
| 4 | Diisopropyl ether | 3.88 | 20 |
| 5 | Nitromethane | 35.87 | 23 |
| 6 | Acetonitrile | 37.5 | 0 |
Data adapted from a study on N-functionalization of tautomerizable heterocycles. The specific reaction shown is for illustrative purposes of solvent effects.[13]
Table 2: Influence of Catalyst Loading on a Transimination Reaction
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) |
| 0 | 24 | < 5 |
| 0.5 | 10 | ~50 |
| 2 | 4 | ~80 |
| 4 | 2 | >95 |
| 20 | 1 | >95 |
Qualitative representation based on data suggesting that increasing catalyst loading significantly accelerates the reaction rate.[7]
Experimental Protocols
Protocol 1: Drying of this compound Triflate for Moisture-Sensitive Reactions
Objective: To remove residual water from this compound triflate to ensure optimal catalytic activity.
Materials:
-
This compound(III) triflate (Sc(OTf)₃)
-
Schlenk flask or similar vacuum-rated flask
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the required amount of this compound triflate into a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Heat the flask to 180 °C using a heating mantle or oil bath.
-
Maintain the vacuum and temperature for at least 1 hour. For larger quantities or to ensure complete dryness, this can be extended up to 20 hours.[1]
-
After the designated time, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once at room temperature, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
The dried this compound triflate is now ready to be used in the reaction or stored in a glovebox or desiccator.
Protocol 2: General Procedure for a this compound Triflate-Catalyzed Friedel-Crafts Acylation
Objective: To provide a general workflow for performing a Friedel-Crafts acylation using this compound triflate as a catalyst.
Materials:
-
Dried this compound(III) triflate (from Protocol 1)
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., nitromethane)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add the dried this compound triflate (e.g., 5 mol%) to the flask.
-
Add the anhydrous solvent via syringe or cannula and stir for 10 minutes to allow the catalyst to dissolve or suspend.
-
Add the aromatic substrate to the mixture.
-
Add the acylating agent dropwise to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).[1]
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by techniques such as column chromatography, distillation, or recrystallization.
Catalyst Recovery: The aqueous phase from the work-up can be concentrated under reduced pressure. The resulting solid residue can be dried under vacuum at 180 °C to recover the this compound triflate for reuse.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in this compound(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 4. Highly Diastereoselective Chelation-Controlled 1,3-anti-Allylation of (S)-3-(Methoxymethyl)hexanal Enabled by Hydrate of this compound Triflate [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Triflate: A Versatile Catalyst with Promising Applications | this compound [this compound.org]
- 9. This compound(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound Triflate Catalyst in Diels-Alder Reactions | this compound [this compound.org]
- 12. Use of this compound tris(trifluoromethanesulfonate) as a Lewis acid catalyst in supercritical carbon dioxide: efficient Diels–Alder reactions and pressure dependent enhancement of endo:exo stereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scandium Recovery from Red Mud
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental recovery of scandium from red mud.
Troubleshooting Guides
This section addresses common problems encountered during this compound recovery experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Leaching Efficiency | - Sub-optimal pH: The pH of the leaching solution is critical. A pH that is too high may not effectively dissolve this compound-bearing phases, while a pH that is too low can lead to the co-extraction of other elements that interfere with this compound recovery.[1] - Inadequate Leaching Time or Temperature: The leaching process may not have reached equilibrium. - Ineffective Pre-treatment: The red mud may require a pre-treatment step like roasting or fusion to break down the mineral matrix and liberate this compound.[2][3] - Incorrect Solid-to-Liquid Ratio: A high solid-to-liquid ratio can hinder proper mixing and contact between the leaching agent and red mud particles. | - Optimize pH: For direct acid leaching, a pH range of 0.5-1.7 is often effective.[1] For selective leaching to minimize iron co-dissolution, a higher pH of around 2-4 can be employed, sometimes in the presence of additives like MgSO4.[4] - Increase Leaching Time and/or Temperature: Experiment with longer leaching times (e.g., up to 2 hours) and higher temperatures (e.g., up to 80°C or higher for specific processes) to enhance extraction kinetics.[2][4][5] - Implement Pre-treatment: Consider sulfation-roasting or alkali fusion of the red mud prior to leaching to improve this compound liberation.[2][3] - Adjust Solid-to-Liquid Ratio: Test different ratios to ensure efficient mixing and mass transfer. A common starting point is a liquid-to-solid ratio of 5 mL/g.[2] |
| High Co-dissolution of Iron and Other Impurities | - Excessively Low pH: Strong acidic conditions (pH < 2.5) will dissolve significant amounts of iron, aluminum, and other major components of red mud, complicating downstream processing.[4] - Inappropriate Leaching Method: Direct acid leaching is often non-selective. | - Employ Selective Leaching Techniques: - pH Control: Carefully control the pH to a range where this compound is soluble but iron precipitation begins (typically above pH 2).[3] - Sulfation-Roasting-Water Leaching: This process can achieve high this compound selectivity.[2][6] - Alkali Fusion: Fusing red mud with alkali can transform iron minerals, allowing for more selective this compound leaching in a subsequent step.[3][5] |
| Difficulty in Separating this compound from the Leachate | - Complex Leachate Composition: High concentrations of co-extracted elements like iron, aluminum, and titanium can interfere with solvent extraction or ion exchange processes. - Sub-optimal Solvent Extraction/Ion Exchange Parameters: Incorrect pH, extractant concentration, or phase ratio can lead to poor separation. | - Purify the Leachate: Implement a pre-purification step, such as precipitation of iron by adjusting the pH, before proceeding to this compound separation. - Optimize Separation Parameters: - Solvent Extraction: Adjust the aqueous phase pH and the concentration of the extractant (e.g., P507) and modifier (e.g., TBP) to maximize this compound selectivity.[7] - Ion Exchange: Select a resin with high selectivity for this compound and optimize the pH and flow rate of the leaching solution.[7] |
| Re-precipitation of this compound | - pH Fluctuation: An increase in the pH of the acidic leachate can cause this compound to precipitate out of the solution.[1] | - Maintain a Stable pH: Ensure the pH of the leaching solution remains within the optimal range for this compound solubility throughout the experiment. |
Frequently Asked Questions (FAQs)
1. What is the most critical parameter for optimizing this compound leaching from red mud?
The pH of the leaching solution is arguably the most critical parameter as it directly influences the dissolution of this compound and the co-extraction of impurities, particularly iron.[1][3][4]
2. How can I improve the selectivity of this compound extraction?
To improve selectivity, consider moving beyond direct acid leaching. Techniques like sulfation-roasting followed by water leaching or alkali fusion prior to leaching can significantly enhance the selective extraction of this compound while minimizing the dissolution of major impurities.[2][3][6]
3. What are the typical operating conditions for a sulfation-roasting-water leaching process?
Optimal conditions can vary depending on the specific red mud composition, but a representative set of parameters includes roasting at 1023 K for 60 minutes with a sulfuric acid to red mud ratio of 0.9 mL/g, followed by water leaching at 323 K with a liquid-to-solid ratio of 5 mL/g for 2 hours.[2][6]
4. What is the role of MgSO4 in this compound leaching?
In some processes, the addition of MgSO4 to a diluted acid leaching solution (pH > 4) has been shown to enhance this compound extraction.[4] It is suggested that Mg²⁺ ions can act as a leaching agent, possibly through an ion-exchange mechanism with this compound adsorbed on the surface of red mud particles.[4]
5. What are the common methods for recovering this compound from the leachate?
The most common methods for recovering this compound from the leachate are solvent extraction and ion exchange.[8][9] These techniques are used to separate and concentrate this compound from the solution containing various other elements.
Quantitative Data on this compound Recovery
The following tables summarize quantitative data from various studies on this compound recovery from red mud, providing a comparative overview of different methods and their efficiencies.
Table 1: this compound Leaching Efficiency under Different Conditions
| Leaching Method | Leaching Agent | Temperature (°C) | Time (h) | pH | Solid-to-Liquid Ratio | Sc Recovery (%) | Reference |
| Direct Acid Leaching | Nitric Acid | Ambient | - | 0.2 | - | ~76.5 | [1] |
| Sulfation-Roasting-Water Leaching | Sulfuric Acid (for roasting) | 750 (roasting), 50 (leaching) | 1 (roasting), 2 (leaching) | - | 1:5 | 91.98 | [2][6] |
| Acid Leaching with MgSO₄ | Diluted Acid | 80 | 1 | 2 | - | >80 | [4] |
| Acid Leaching with MgSO₄ | Diluted Acid | 80 | 1 | 4 | - | >63 | [4] |
| Alkali Fusion - Acid Leaching | Nitric Acid | 80 | 1.5 | 2 | - | 71.2 | [3][5] |
Table 2: Co-extraction of Major Elements in Different Processes
| Leaching Method | Fe Extraction (%) | Al Extraction (%) | Si Extraction (%) | Ti Extraction (%) | Reference |
| Sulfation-Roasting-Water Leaching | 1.21 | 9.51 | 1.42 | 0 | [2][6] |
| Acid Leaching with MgSO₄ (pH 2) | 7.7 | - | - | - | [4] |
| Acid Leaching with MgSO₄ (pH 4) | 0.03 | - | - | - | [4] |
Experimental Protocols
Protocol 1: Direct Acid Leaching
-
Preparation: Dry a sample of red mud at 105°C for 24 hours.
-
Leaching:
-
Place a known weight of dried red mud into a beaker.
-
Add a specific volume of dilute nitric acid to achieve the desired solid-to-liquid ratio.
-
Adjust the pH of the slurry to the target value (e.g., 0.5-1.7) using concentrated nitric acid.[1]
-
Stir the slurry at a constant speed (e.g., 300 rpm) at a controlled temperature for a set duration (e.g., 2 hours).
-
-
Solid-Liquid Separation: Filter the slurry to separate the leachate from the solid residue.
-
Analysis: Analyze the this compound concentration in the leachate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Sulfation-Roasting-Water Leaching
-
Sulfation and Roasting:
-
Water Leaching:
-
Solid-Liquid Separation: Filter the slurry to obtain the this compound-rich leachate.
-
Analysis: Determine the this compound concentration in the leachate via ICP-MS.
Visualizations
Caption: General workflow for this compound recovery from red mud.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. The Optimization of Sc Recovery from Red Mud Obtained by Water-Leaching of Bauxite-Sintering Product | Scientific.Net [scientific.net]
- 2. Efficient Selective Extraction of this compound from Red Mud | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. High-Selective Extraction of this compound (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective this compound (Sc) Extraction from Bauxite Residue (Red Mud) Obtained by Alkali Fusion-Leaching Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective recovery of vanadium and this compound by ion exchange with D201 and solvent extraction using P507 from hydrochloric acid leaching solution of red mud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icsoba.org [icsoba.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Commercial-Scale Scandium Production
Welcome to the technical support center for commercial-scale scandium production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound extraction and purification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the hydrometallurgical processing of this compound-bearing materials.
Problem 1: Low this compound Leaching Efficiency
Q1: My this compound recovery after the leaching step is significantly lower than anticipated. What are the potential causes and how can I improve it?
A1: Low leaching efficiency is a frequent challenge, often attributed to the refractory nature of the source material and suboptimal leaching conditions. Consider the following factors:
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Inadequate Acid Concentration: The concentration of the leaching acid is critical. While low concentrations may not effectively liberate the this compound, excessively high concentrations can lead to the co-extraction of a high volume of impurities.[1][2] It is crucial to optimize the acid concentration for your specific feed material.
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Incorrect Leaching Agent: The choice of leaching agent is dependent on the ore's mineralogy. Sulfuric acid is commonly used due to its cost-effectiveness, but other acids like nitric acid may be more suitable for materials with low iron oxide content.[1]
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Suboptimal Temperature and Time: Leaching is a temperature-dependent process.[1] Increasing the temperature can significantly improve this compound recovery. For instance, leaching bauxite (B576324) residue with 4M H₂SO₄ at 95°C has been shown to achieve up to 90% this compound recovery.[1] The duration of the leach is another critical parameter that requires optimization.
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Silica (B1680970) Gel Formation: A common issue, particularly when using concentrated acids on materials like bauxite residue, is the dissolution of silica and subsequent formation of silica gel.[1][2] This can impede downstream operations. Adjusting acid concentration and temperature can help minimize silica dissolution.[1]
-
Ore Mineralogy: this compound is often associated with iron and titanium phases within the ore matrix.[1][2] Effective extraction requires the dissolution or transformation of these this compound-containing phases, which may necessitate pre-treatment or more aggressive leaching conditions.
Problem 2: Poor Selectivity and High Impurity Co-extraction
Q2: My pregnant leach solution (PLS) is heavily contaminated with other elements such as iron, aluminum, thorium, and other rare earth elements. How can I improve the selectivity of my extraction process?
A2: Due to the low concentration of this compound in most sources and its chemical similarity to other elements, achieving high selectivity is a major challenge.[3][4][5] Here are some strategies to enhance selectivity:
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pH Control: The pH of the aqueous phase is a critical factor in the selective extraction of this compound.[1] Careful adjustment of pH can help in separating this compound from other elements.
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Choice of Extractant: Different solvent extraction reagents exhibit varying selectivities for this compound.[1]
-
D2EHPA (P204): While it has a high extraction capacity for this compound, it can also co-extract a significant amount of impurities.[1]
-
PC-88A (P507): Can achieve high this compound extraction efficiency and a good separation factor from other rare earth elements.[1]
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Cyanex 272: Offers easier stripping of this compound compared to D2EHPA and PC-88A.[1]
-
-
Synergistic Extraction Systems: Combining different extractants can significantly improve selectivity and reduce the co-extraction of impurities like iron.[1]
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Pre-purification Steps: Implementing precipitation steps before solvent extraction can remove bulk impurities. For example, precipitating iron as iron hydroxide (B78521) can be an effective pre-purification method.[1]
Problem 3: Difficulty in Stripping this compound from the Organic Phase
Q3: I am struggling to efficiently strip the this compound from the loaded organic phase after solvent extraction. What methods can improve stripping efficiency?
A3: Incomplete stripping is a common issue, especially when using strong acidic organophosphorus extractants.[1] The following approaches can be considered:
-
High Acid Concentration: For some systems, a high concentration of acid is necessary for effective stripping. For example, 300–400 g/L sulfuric acid can be used to recover this compound from Cyanex 272.[1]
-
Alternative Stripping Agents:
-
Phosphoric Acid: A 7 mol/L phosphoric acid solution has been used for the quantitative stripping of this compound.[1]
-
Sodium Hydroxide (NaOH): Alkaline stripping can be highly efficient. However, it can lead to the formation of Sc(OH)₃ precipitate, which may cause phase disengagement problems.[1]
-
Sodium Chloride (NaCl): An acidified 2 mol/L NaCl solution has been used to recover this compound from a primary amine extractant.[1]
-
-
Synergistic Systems for Easier Stripping: The addition of a carboxylic acid to an acidic organophosphorus extractant can facilitate quantitative stripping with milder acid solutions.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary sources for commercial this compound production? A: this compound is rarely mined as a primary product.[6] It is typically recovered as a byproduct from the processing of other ores, including:
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Bauxite residue (red mud) from alumina (B75360) production.[7][8]
-
Tailings from rare earth element and uranium mining.[6][9][10]
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Lateritic nickel-cobalt (B8461503) ores.[1]
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Residues from tungsten processing.[5]
Q: Why is commercial-scale this compound production so challenging and expensive? A: The high cost and difficulty stem from several factors:
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Low Concentration: this compound is widely dispersed in the Earth's crust and is not found in high-grade, concentrated deposits.[5][12] This necessitates the processing of large volumes of material for small yields.[12]
-
Complex Metallurgy: The extraction and purification processes are complex and capital-intensive, often involving multi-stage hydrometallurgical circuits.[4][6][12]
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Byproduct Dependency: this compound production is often tied to the market dynamics of the primary metals from which it is extracted, leading to an inflexible supply.[6][10]
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High Reagent and Energy Consumption: The extraction and purification processes are energy-intensive and consume large quantities of chemicals, contributing to both high costs and a significant environmental footprint.[7][13]
Q: What are the major environmental concerns associated with this compound production? A: The primary environmental impacts are associated with the extraction and purification stages, which are characterized by high energy and chemical consumption.[13] The production of 1 kg of this compound oxide can have a significant global warming potential.[7] Additionally, the processing of large volumes of ore generates substantial amounts of waste, such as tailings and residues, which require careful management.[9][14]
Data Presentation
Table 1: Comparative Environmental Impact of this compound Oxide (Sc₂O₃) Production
| Production Route | Feedstock | Key Environmental Impact Indicator | Value (kg CO₂-eq / kg Sc₂O₃) | Source |
| Primary Production | Rare Earth Tailings (Bayan Obo Mine) | Global Warming Potential (GWP) | ~3940 | [13] |
| Secondary Production | Bauxite Residue (Novel Hydrometallurgical Route) | Global Warming Potential (GWP) | ~1930 | [13] |
| Secondary Production | TiO₂ Acid Waste | Global Warming Potential (GWP) | ~743 | [8] |
Note: Direct comparisons should be made with caution as the scope, allocation methods, and system boundaries of the cited studies may vary.[13]
Table 2: Preliminary Economic Assessment of a this compound Project (Nyngan Project)
| Metric | Value |
| Capital Cost Estimate | US$77.4 million |
| Operating Cost Estimate | US$636/kg this compound oxide |
| Annual Oxide Product Volume | 35,975 kg |
| Estimated this compound Recovery | 84.3% |
Source: Data from the Preliminary Economic Assessment for the Nyngan this compound Project.[15]
Experimental Protocols
Protocol 1: General Acid Leaching of this compound from Bauxite Residue
This protocol outlines a general procedure for the acidic leaching of this compound from a bauxite residue sample. Optimization of specific parameters will be required based on the characteristics of the starting material.
1. Sample Preparation:
- Dry the bauxite residue sample at 105°C for 24 hours.
- Grind and sieve the sample to achieve a uniform particle size.
2. Leaching Setup:
- Place a known weight of the dried bauxite residue into a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature controller.
3. Leaching Process:
- Add the calculated volume of the acidic leaching solution (e.g., 4M H₂SO₄) to the reaction vessel to achieve the desired solid-to-liquid ratio.
- Heat the slurry to the target temperature (e.g., 95°C) while stirring at a constant rate.[1]
- Maintain the leaching conditions for the specified duration (e.g., 2-4 hours).
4. Solid-Liquid Separation:
- After the leaching is complete, filter the slurry to separate the pregnant leach solution (PLS) containing the dissolved this compound from the solid residue.
- Wash the solid residue with an acidic solution to recover any remaining entrained PLS.
5. Analysis:
- Analyze the this compound concentration in the PLS and the solid residue using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar analytical technique to determine the leaching efficiency.
Visualizations
Caption: Interconnected challenges in commercial-scale this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supply and demand trends in this compound applications - Korhogo Minerals [korhogominerals.com]
- 7. mdpi.com [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. discoveryalert.com.au [discoveryalert.com.au]
- 11. scandiummining.com [scandiummining.com]
- 12. Understanding the Rarity of this compound | this compound [this compound.org]
- 13. benchchem.com [benchchem.com]
- 14. discoveryalert.com.au [discoveryalert.com.au]
- 15. scandiummining.com [scandiummining.com]
Technical Support Center: Scandium Recycling from Industrial By-products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of scandium from industrial by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial by-products considered as secondary sources for this compound?
A1: The most promising industrial by-products for this compound recovery include red mud (a residue from alumina (B75360) production), tailings from titanium and rare earth element extraction, residues from nickel-cobalt (B8461503) laterite processing, phosphogypsum, and waste from tungsten production.[1] These materials often contain trace amounts of this compound, making them valuable secondary sources.[1]
Q2: What are the principal hydrometallurgical stages for this compound recovery?
A2: A typical hydrometallurgical process for this compound recovery involves several key stages:[2][3][4][5][6]
-
Leaching: Dissolving this compound from the solid waste material using an acidic or alkaline solution.
-
Solvent Extraction or Ion Exchange: Selectively separating and concentrating this compound from the pregnant leach solution, which is rich in impurities.[2]
-
Precipitation: Recovering this compound from the purified solution as an insoluble compound, such as this compound hydroxide (B78521) or oxalate.[1]
-
Calcination: Heating the this compound precipitate to produce high-purity this compound oxide.[1]
Q3: What are the main challenges in recycling this compound from industrial wastes?
A3: The primary challenges include the low concentration of this compound in the waste materials, which makes extraction economically challenging.[7][8] Additionally, the chemical similarity of this compound to other elements, particularly rare earth elements, iron, and titanium, makes its separation and purification difficult.[2][5] The generation of large volumes of acidic or alkaline waste during processing also presents environmental challenges.[7]
Troubleshooting Guides
Leaching
Q: My this compound leaching efficiency is low. What are the potential causes and how can I improve it?
A: Low this compound recovery during leaching can be attributed to several factors. Here are some common causes and troubleshooting steps:
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Insufficient Acid Concentration: The concentration of the leaching agent is critical. For instance, in the hydrochloric acid leaching of red mud, a concentration of 6 mol/L has been shown to be effective.[1] Consider incrementally increasing the acid concentration.
-
Inadequate Temperature: Leaching is often more effective at elevated temperatures. For example, leaching red mud with hydrochloric acid at 50-60°C can improve this compound recovery.[1]
-
Insufficient Leaching Time: The reaction may not have reached equilibrium. Typical leaching times can range from 1 to 24 hours.[1] Experiment with extending the leaching duration.
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Mineralogy of the Waste Material: The form in which this compound is present in the waste material can significantly affect its leachability.[1] this compound is often associated with iron and titanium phases.[7] A combination of pyro- and hydrometallurgical methods, such as sulfation-roasting-leaching, may be necessary to break down the mineral matrix and improve this compound extraction.[7][9]
-
Particle Size: Ensure the raw material is finely ground (e.g., <100 mesh) to increase the surface area available for the leaching agent to react.[1]
Q: I am observing the formation of silica (B1680970) gel during acid leaching, which is impeding filtration. How can I prevent this?
A: Silica gel formation is a common issue when leaching silicate-rich materials with strong acids. Here are some preventative measures:
-
Control of Leaching Conditions: High acid concentrations and temperatures can exacerbate the formation of silica gel.[1] Try optimizing these parameters to minimize silica gel formation while maintaining acceptable this compound recovery.
-
Two-Stage Leaching: A two-stage leaching process can be effective. The first stage can use milder conditions to remove more soluble impurities, followed by a second, more aggressive stage to leach the this compound.[1]
Solvent Extraction
Q: The stripping of this compound from the loaded organic phase is incomplete. How can I enhance the stripping efficiency?
A: Difficulty in stripping this compound from the organic phase is a known challenge, especially with certain extractants like D2EHPA.[1] Here are some approaches to improve stripping:
-
Choice of Stripping Agent: The type and concentration of the stripping agent are crucial. While strong acids are often used, in some cases, alkaline solutions or solutions containing complexing agents may be more effective.[1] For example, over 90% of this compound can be stripped from a loaded organic phase using specific stripping agents.[1]
-
Multi-Stage Stripping: Employing a multi-stage counter-current stripping process can significantly improve the overall stripping efficiency.
Ion Exchange
Q: My ion exchange resin is exhibiting poor selectivity for this compound over other impurities. What could be the issue?
A: The selectivity of an ion exchange resin is influenced by several factors. Consider the following:
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Resin Type: Different resins have varying selectivities for different ions. Resins with phosphonic acid functional groups have demonstrated good selectivity for this compound.[1] Ensure you are using a resin appropriate for your specific application and the composition of your pregnant leach solution.
-
pH of the Feed Solution: The pH of the pregnant leach solution significantly impacts the adsorption of ions onto the resin.[1] The optimal pH for this compound adsorption will depend on the specific resin being used. It is essential to control the pH of the feed solution before it enters the ion exchange column.
Precipitation
Q: I am observing significant co-precipitation of iron and other metals with my this compound product. How can I improve the purity?
A: Co-precipitation of impurities is a common challenge in this compound recovery. To improve the purity of the final product:
-
pH Control: The pH at which precipitation is carried out is a critical parameter. Different metal hydroxides precipitate at different pH values. Carefully controlling the pH during precipitation can help to selectively precipitate this compound while leaving impurities in the solution.
-
Purification of the Pregnant Leach Solution: Ensure that the pregnant leach solution is sufficiently purified before the precipitation step. This can be achieved through effective solvent extraction or ion exchange processes to remove the bulk of the impurities.
Experimental Protocols
Protocol 1: Acid Leaching of this compound from Red Mud
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Preparation: Dry the red mud sample at 105°C to a constant weight. Grind the sample to a fine powder (<100 mesh) to increase the surface area for leaching.[1]
-
Leaching: In a beaker, prepare the leaching solution with the desired acid (e.g., 6 mol/L HCl). Add the powdered red mud to the acid solution at a specific solid-to-liquid ratio (e.g., 1:5 w/v).[1]
-
Reaction: Place the beaker on a magnetic stirrer with a hot plate and maintain the desired temperature (e.g., 60°C). Stir the slurry for the specified leaching time (e.g., 1-4 hours).[1]
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Solid-Liquid Separation: After leaching, filter the slurry using a vacuum filtration system to separate the pregnant leach solution (containing dissolved this compound) from the solid residue.[1]
-
Analysis: Analyze the this compound concentration in the pregnant leach solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar analytical technique to determine the leaching efficiency.[1]
Protocol 2: Solvent Extraction of this compound
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Organic Phase Preparation: Prepare the organic phase by dissolving the chosen extractant (e.g., 15% P204) and a modifier (e.g., 5% TBP) in a suitable diluent like kerosene.[1]
-
Extraction: In a separatory funnel, combine the pregnant leach solution (aqueous phase) and the prepared organic phase at a specific aqueous-to-organic (A/O) ratio (e.g., 10:1). Gently shake or stir the mixture for a set time (e.g., 10-30 minutes) to allow for the transfer of this compound from the aqueous to the organic phase. Allow the phases to separate.[1]
-
Stripping: Drain the this compound-depleted aqueous phase (raffinate). Add the stripping solution (e.g., a specific concentration of H₂SO₄ or NaOH) to the separatory funnel containing the this compound-loaded organic phase. Shake or stir the mixture to transfer the this compound from the organic phase to the stripping solution. Allow the phases to separate and collect the this compound-rich stripping solution.[1]
-
Analysis: Analyze the this compound concentration in the raffinate and the stripping solution to determine the extraction and stripping efficiencies.[1]
Protocol 3: Ion Exchange Separation of this compound
-
Column Preparation: Pack a chromatography column with the selected ion exchange resin. Condition the resin by passing a suitable solution (e.g., dilute acid) through the column.[1]
-
Loading: Pass the pregnant leach solution through the prepared column at a controlled flow rate. The this compound ions will be adsorbed onto the resin.[1]
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Washing: Wash the column with a dilute acid solution to remove any loosely bound impurities.[1]
-
Elution: Pass an eluent solution (e.g., a specific concentration of acid or a solution containing a chelating agent) through the column to desorb the this compound.[1]
-
Analysis: Collect the eluate in fractions and analyze the this compound concentration in each fraction to determine the elution profile and recovery.
Protocol 4: Precipitation of this compound Hydroxide
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pH Adjustment: Place the purified this compound-rich solution in a beaker and slowly add a precipitating agent (e.g., NaOH or NH₄OH solution) while continuously monitoring the pH with a calibrated pH meter.[1]
-
Precipitation: Continue adding the precipitating agent until the target pH for this compound hydroxide precipitation is reached. A precipitate will form.[1]
-
Aging: Allow the precipitate to age for a certain period (e.g., 1-2 hours) to ensure complete precipitation and improve filterability.[1]
-
Filtration and Washing: Filter the precipitate using a vacuum filtration system. Wash the precipitate with deionized water to remove any soluble impurities.[1]
-
Drying and Calcination: Dry the this compound hydroxide precipitate in an oven. The dried precipitate can then be calcined at a high temperature (e.g., 800°C) to convert it to this compound oxide (Sc₂O₃).[1]
Data Presentation
Table 1: Comparison of this compound Leaching Efficiency from Red Mud under Different Conditions
| Leaching Agent | Concentration (mol/L) | Temperature (°C) | Leaching Time (h) | This compound Recovery (%) | Reference |
| HCl | 6 | 60 | 4 | ~85 | [1] |
| H₂SO₄ | 4 | 95 | Not Specified | Up to 90 | [10] |
| H₂SO₄ | Not Specified | 250-300 (roasting) | Not Specified | Complete | [6] |
Table 2: Performance of Different Extractants in this compound Solvent Extraction
| Extractant System | Feed Solution | Key Findings | Reference |
| D2EHPA (P204) | HCl leachate of red mud | High extraction efficiency, but stripping can be challenging. | [2][5] |
| P507 | Leachates from various sources | Effective for this compound extraction. | [7] |
| Cyanex 272 | Sulfate solutions | Good selectivity for this compound. | [2] |
| Primene JMT | Uranium mill waste solutions | Successful extraction of this compound. | [2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes [mdpi.com]
- 7. The Future of this compound Recovery from Wastes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cyclotron-Produced Scandium-44
Welcome to the technical support center for the production and purification of Scandium-44 (44Sc). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of cyclotron-produced 44Sc.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Radiolabeling Efficiency
Question: My radiolabeling yield with DOTA-conjugates is unexpectedly low after purifying 44Sc. What are the likely causes and how can I troubleshoot this?
Answer: Low radiolabeling efficiency is most often caused by the presence of competing metallic impurities in your final 44Sc solution. Trivalent metals like Iron (Fe³⁺) and divalent metals such as Zinc (Zn²⁺) and Nickel (Ni²⁺) are significant competitors for chelators like DOTA, as their stability constants with the ligand are comparable to that of this compound (Sc³⁺).[1]
Troubleshooting Steps:
-
Analyze for Metallic Impurities: Quantify the concentration of metallic impurities in your purified 44Sc eluate using methods like Microwave Induced Plasma Atomic Emission Spectrometry (MP-AES) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[1][2]
-
Identify the Source:
-
Improve Purification:
-
If impurity levels are high, consider implementing a more rigorous purification protocol, such as a two-column separation system. A second DGA resin column can be used to further purify the 44Sc and reduce contaminants.[4]
-
Ensure your separation resin (e.g., UTEVA, DGA) is properly conditioned before loading the target solution to maximize separation efficiency.[5]
-
-
Optimize Labeling Conditions: While less common, suboptimal pH or temperature during the labeling reaction can also reduce yields. Verify that your reaction buffer and conditions are appropriate for your specific DOTA-conjugate.
Below is a troubleshooting workflow to diagnose the cause of poor radiolabeling.
Issue 2: High Radionuclidic Impurities in the Final Product
Question: My 44Sc product is contaminated with other this compound isotopes like 43Sc, 44mSc, and 47Sc. How can I improve the radionuclidic purity?
Answer: The presence of radionuclidic impurities is primarily determined by the choice of target material and the proton beam energy used during cyclotron irradiation. Chemical separation methods cannot distinguish between different isotopes of the same element.
Solutions:
-
Use Enriched Calcium Targets: The most effective way to reduce radionuclidic impurities is to use isotopically enriched 44Ca targets (e.g., [44Ca]CaCO₃ or [44Ca]CaO) instead of natural calcium.[4][6] Natural calcium contains several stable isotopes (40Ca, 42Ca, 43Ca, 46Ca, 48Ca) that lead to the co-production of long-lived impurities like 46Sc, 47Sc, and 48Sc upon proton bombardment.[6] Using enriched 44Ca minimizes these side reactions.[6]
-
Optimize Proton Beam Energy: The production cross-section for the desired 44Ca(p,n)44Sc reaction has a broad maximum in the proton energy range of 8–13 MeV.[4] Carefully selecting an energy window that maximizes 44Sc production while minimizing competing reactions (like 44Ca(p,2n)43Sc) can improve purity.[5]
-
Allow for Decay: Some short-lived impurities may decay faster than 44Sc. If your protocol allows, a short decay period after bombardment can sometimes improve the purity profile, though this is not effective for long-lived contaminants like 44mSc (t₁/₂ = 58.6 h).[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of chemical and metallic impurities in cyclotron-produced 44Sc?
The main sources are the target material, the cyclotron target holder, and the reagents and equipment used during chemical separation.[3]
-
Target Material: Excess calcium from the irradiated target is the most significant impurity by mass.[1][8]
-
Environmental/Equipment: Iron (Fe), Zinc (Zn), Nickel (Ni), and Aluminum (Al) are common contaminants that can be introduced from the target holder, dissolution vessels, tubing, or the separation resins themselves.[1][3]
-
Reagents: Impurities can be present in the acids (HCl, HNO₃) and water used for dissolution and elution. Using trace-metal grade reagents is critical.
Q2: What are the most common methods for separating 44Sc from an irradiated calcium target?
Extraction chromatography is the most prevalent and effective method.[1][9] Several types of resin are used:
-
UTEVA Resin: (Uranium and Tetravalent Actinides) This resin shows high affinity for this compound in concentrated HCl, allowing for efficient separation from bulk calcium.[1][10][11]
-
DGA Resin: (N,N,N',N'-tetra-n-octyldiglycolamide) This resin is also highly effective for separating this compound from calcium targets and is often used in multi-column purification setups for higher purity.[4][5][12]
-
TODGA Resin: Used in tandem with a cation exchange resin (like SCX) for a two-column separation and preconcentration process.[3]
-
Nobias Chelate-PA1 Resin: This resin allows for separation at a lower pH (pH 3), which can be advantageous for direct labeling.[2]
Q3: How do metallic impurities specifically impact DOTA chelation?
Metallic impurities compete with 44Sc for the DOTA chelator, reducing the radiochemical yield and the apparent molar activity of the final radiopharmaceutical.[13] The stability of metal-DOTA complexes is a key factor. Iron (Fe³⁺), Zinc (Zn²⁺), and Nickel (Ni²⁺) form very stable complexes with DOTA, making them strong competitors.[1] While calcium is present in much higher quantities, its DOTA complex is significantly less stable, making it a weaker competitor.[1] Even nanomolar concentrations of competing metals can significantly reduce labeling yields.[13]
Q4: What are the essential quality control tests for a final 44Sc product intended for radiolabeling?
A final 44Sc product must undergo several quality control tests to ensure it is suitable for human use or preclinical studies.[14][15][16]
-
Radionuclidic Purity: Confirms the identity of 44Sc and quantifies any contaminating radioisotopes. This is typically performed using High-Purity Germanium (HPGe) gamma spectrometry.[10]
-
Chemical Purity: Measures the concentration of non-radioactive chemical and metallic impurities. This is critical to ensure high radiolabeling efficiency and is often measured by ICP-OES or MP-AES.[1][2]
-
Radiochemical Purity: Assesses the fraction of the radionuclide (44Sc) that is in the desired chemical form (e.g., chelated to a molecule like DOTA). This is typically measured after radiolabeling using techniques like radio-TLC or radio-HPLC.[4][17]
Data & Protocols
Quantitative Data Tables
Table 1: Typical Metallic Impurities in Purified 44Sc Eluates (Data compiled from studies using different separation methods on natural calcium targets)
| Metal Impurity | Concentration Range (µM) | Potential Source(s) | Impact on DOTA Labeling | Reference(s) |
| Calcium (Ca) | 2100 - 2300 | Target Material | Low | [1][8] |
| Iron (Fe) | 43 - 93 | Target, Reagents, Equipment | High | [1][8] |
| Aluminum (Al) | 6.4 - 107 | Target, Equipment | Moderate | [1][8] |
| Zinc (Zn) | 72 | Resin, Tubing | High | [1] |
| Nickel (Ni) | 29 | Resin, Tubing | High | [1] |
| Manganese (Mn) | 2.0 | Resin, Tubing | Moderate | [1] |
Table 2: Comparison of Radionuclidic Purity (Natural vs. Enriched 44Ca Targets)
| Radionuclide | Purity from Natural Ca Target (>95% 44Sc at EoB) | Purity from Enriched 44Ca Target (>99.5% 44Sc at EoB) |
| 44gSc | > 95% | > 99.5% |
| 43Sc | ~2.6% | < 0.1% |
| 44mSc | ~0.6% | < 0.1% |
| 47Sc | ~0.8% | < 0.01% |
| 48Sc | ~0.4% | < 0.01% |
| Values are approximate and can vary based on irradiation parameters. Data compiled from multiple sources.[5][7][8] |
Experimental Protocols & Workflows
Protocol 1: Single-Column Separation of 44Sc using UTEVA Resin
This protocol is adapted from methodologies designed for separating 44Sc from natural calcium targets.[1][10]
1. Target Dissolution:
-
After irradiation, dissolve the metallic calcium target (~300 mg) in 10 mL of concentrated (10-10.5 M) trace-metal grade HCl.
2. Column Preparation:
-
Prepare a small column packed with ~50 mg of UTEVA extraction resin.
-
Pre-condition the resin by passing 0.5 mL of 10 M HCl through it.
3. Loading:
-
Load the dissolved target solution directly onto the conditioned UTEVA column. 44Sc will be retained on the resin, while the bulk calcium will pass through.
4. Washing:
-
Wash the column with 5 mL of 10 M HCl to remove any remaining bulk calcium and other impurities that do not bind strongly to the resin.
5. Elution:
-
Elute the purified 44Sc from the resin using small fractions of deionized water or dilute HCl (e.g., 0.1 M HCl). Typically, >80% of the activity can be recovered in two 200-400 µL fractions.[1][10]
The general workflow for production and purification is visualized below.
Protocol 2: Two-Column Purification of 44Sc using DGA Resin
This method provides higher purity and is adapted from protocols developed for clinical-grade production.[4]
1. Target Dissolution:
-
Dissolve the irradiated CaO target in 3 mL of 1.0 M HNO₃.
2. First Separation (DGA Column 1):
-
Load the dissolved solution onto a column containing DGA resin (~87 mg) preconditioned with 1.0 M HNO₃.
-
Rinse the column with 1.0 M HNO₃, followed by 10 mL of 0.1 M HNO₃ and 15 mL of 3.0 M HCl.
-
Elute the 44Sc from the first column with 4 mL of 0.1 M HCl.
3. Second Separation (DGA Column 2):
-
Acidify the eluate from the first column by adding 4 mL of 6.0 M HCl to create a 3.0 M HCl solution.
-
Load this solution onto a second, smaller DGA column (~43 mg) preconditioned with 3.0 M HCl.
-
Elute the final, high-purity 44Sc product with a small volume (e.g., 700 µL) of 0.05 M HCl. This product is ready for direct radiolabeling.
The diagram below contrasts the single-column and two-column purification strategies.
References
- 1. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE [mdpi.com]
- 3. This compound Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]
- 7. osti.gov [osti.gov]
- 8. Cyclotron Produced 44gSc from Natural Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclotron production of high purity (44m,44)Sc with deuterons from (44)CaCO3 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 16. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Technical Support Center: Optimizing Scandium-Titanium Separation in Medical Isotope Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the efficient separation of scandium isotopes from titanium targets, a critical step in the production of medical radioisotopes like this compound-47 (⁴⁷Sc) and this compound-44 (⁴⁴Sc).
Troubleshooting Guides
This section addresses common issues encountered during the separation process, offering potential causes and recommended solutions.
Issue 1: Low this compound Recovery Yield
Question: We are experiencing low recovery of this compound after the separation process. What are the potential causes and how can we improve the yield?
Answer:
Low this compound recovery can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Target Dissolution: If the irradiated titanium target is not fully dissolved, the this compound isotopes will remain trapped in the solid matrix.
-
Solution: Ensure complete dissolution by using appropriate reagents and conditions. For titanium dioxide (TiO₂) targets, dissolution in hot concentrated sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) solutions can be effective.[1] For metallic titanium foils, a mixture of ammonium (B1175870) bifluoride (NH₄HF₂) and hydrochloric acid (HCl) has been shown to be efficient.[2] Visually inspect for any remaining solid material before proceeding to the separation step.
-
-
Suboptimal Chromatographic Conditions: The efficiency of this compound retention and elution is highly dependent on the type of resin and the composition of the mobile phase.
-
Solution:
-
Resin Choice: DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is commonly used and shows high selectivity for this compound in hydrochloric and nitric acid.[3][4]
-
Acid Concentration: For DGA resin, this compound is strongly retained in 7-8 M HCl, while titanium can be eluted.[2][5] Ensure the acid concentration of your loading solution is within the optimal range for this compound uptake by the resin.
-
Elution Volume: Incomplete elution of this compound from the column will result in low recovery. Ensure a sufficient volume of the appropriate eluent is used. For example, this compound can be eluted from DGA resin using dilute HCl (e.g., 0.1 M).[2][5]
-
-
-
Precipitation of this compound: this compound can precipitate as this compound hydroxide (B78521) if the pH of the solution is not carefully controlled, especially during neutralization steps.[6]
-
Solution: Maintain an acidic environment throughout the separation process until the final product formulation step. If pH adjustment is necessary, proceed with caution and monitor for any precipitate formation.
-
-
Channeling in the Chromatography Column: Uneven flow of the mobile phase through the column can lead to inefficient separation and loss of this compound.[7]
-
Solution: Properly pack the chromatography column to ensure a uniform resin bed. Maintain a consistent and appropriate flow rate during loading, washing, and elution.
-
Issue 2: Titanium Breakthrough and Poor this compound Purity
Question: Our final this compound product is contaminated with titanium. How can we improve the purity and prevent titanium breakthrough?
Answer:
Titanium contamination is a common challenge. Here are strategies to enhance the separation selectivity:
-
Optimize Washing Steps: Thorough washing of the chromatography column after loading the sample is crucial to remove the bulk titanium.
-
Two-Column Separation System: For very high purity requirements, a two-column system can be employed.
-
Solution: After an initial separation on a DGA resin column to remove the bulk titanium, the this compound fraction can be loaded onto a second column, such as a strong cation exchange (SCX) resin, for further purification.[8]
-
-
Use of Complexing Agents: In solvent extraction methods, the addition of a complexing agent can improve the separation of this compound from titanium.
-
Control of pH and Acidity: The selectivity of some separation methods is highly dependent on the pH or acidity of the aqueous phase.[6]
-
Solution: Carefully control the acidity of the solutions to maximize the difference in distribution coefficients between this compound and titanium for the chosen separation technique.
-
Frequently Asked Questions (FAQs)
Q1: Which separation method is best for separating this compound from titanium?
A1: The optimal method depends on several factors, including the scale of production, the required purity of the final product, and the available laboratory infrastructure.
-
Extraction Chromatography (e.g., using DGA resin): This is a widely used and robust method that offers high selectivity and good recovery yields.[2][3][5] It is well-suited for both small-scale and larger-scale productions.
-
Ion-Exchange Chromatography: This is another effective method, often used for both primary separation and further purification.[1][2][11]
-
Solvent Extraction: This method is highly scalable and can be efficient for processing large quantities of target material.[9][12][13][14] However, it may involve the use of organic solvents that require specific handling and disposal procedures.
Q2: How can I recycle the expensive enriched titanium target material?
A2: Recycling the enriched titanium target is crucial for cost-effective isotope production. After the this compound has been separated, the titanium-containing solution can be collected. The titanium can then be precipitated, typically as titanium dioxide (TiO₂), by adjusting the pH with a base such as ammonia (B1221849) solution.[5] The precipitated TiO₂ can then be washed, dried, and potentially re-used for subsequent irradiations. The average recovery of enriched titanium target material can be as high as 96 ± 4.0%.[11][15]
Q3: What is the expected recovery yield and purity for this compound separation?
A3: With optimized protocols, high recovery yields and purity can be achieved.
-
Recovery Yields: this compound recovery yields are typically reported in the range of 90% to 98%.[1][5][10][16] For example, studies using DGA resin have reported average this compound recoveries of 94% ± 3%.[5]
-
Radionuclidic Purity: The radionuclidic purity of the final this compound product is critical for medical applications. Using enriched titanium targets (e.g., ⁴⁸Ti for ⁴⁷Sc production or ⁴⁶Ti for ⁴³Sc production) is essential to minimize the co-production of other this compound isotopes.[11][15] Achievable radionuclidic purity can be greater than 98%.[11][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the separation of this compound from titanium.
Table 1: this compound Recovery and Purity using Different Separation Methods
| Separation Method | Resin/System | Target Material | This compound Isotope | Recovery Yield (%) | Radionuclidic Purity (%) | Reference |
| Ion-Exchange Chromatography | DGA Resin | Enriched [⁴⁶Ti]TiO₂ | ⁴³Sc | 91.7 ± 7.4 | 98.8 ± 0.3 | [11][15] |
| Ion-Exchange Chromatography | DGA Resin | Enriched [⁵⁰Ti]TiO₂ | ⁴⁷Sc | 89.9 ± 3.9 | 91.5 ± 0.6 | [11][15] |
| Ion-Exchange Chromatography | Branched DGA Resin | Natural Titanium Foil & TiO₂ | ⁴³/⁴⁴/⁴⁷Sc | 94 ± 3 | Not Specified | [2][5] |
| Anion & Cation Exchange | Dowex 1 & Cation Exchange Resin | Enriched ⁴⁷TiO₂ & Li₂⁴⁷TiF₆ | ⁴⁷Sc | ~90 | ~99.3 | [1] |
| Solvent Extraction | D2EHPA-TBP | Titanium Pigments Production Waste | Sc | 95 | >99.5 (as Sc₂O₃) | [10] |
Table 2: Enriched Titanium Target Recovery
| Separation Method Used for this compound | Form of Recovered Titanium | Recovery Yield (%) | Reference |
| Ion-Exchange Chromatography (DGA Resin) | TiO₂ | 96 ± 4.0 | [11][15] |
| Ion-Exchange Chromatography (Branched DGA Resin) | TiO₂ | 104 ± 5 (from TiO₂ target) | [2][5] |
| Ion-Exchange Chromatography (Branched DGA Resin) | TiO₂ | 108 ± 8 (from Ti foil target) | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the separation of this compound from titanium targets.
Protocol 1: Separation of ⁴³Sc from Enriched Titanium (⁴⁶Ti) Target using DGA and SCX Resins[8]
This protocol describes a two-column chromatography system for high-purity ⁴³Sc production.
Materials:
-
Irradiated enriched ⁴⁶Ti target
-
DGA Resin (N,N,N',N'-tetra-n-octyldiglycolamide)
-
SCX (Strong Cation Exchange) Resin
-
4.0 M Hydrochloric Acid (HCl)
-
0.1 M Hydrochloric Acid (HCl)
-
4.8 M Sodium Chloride (NaCl) / 0.13 M HCl solution
-
Trace metal grade water
-
Chromatography columns
-
Peristaltic pump
-
Radiation detector
Methodology:
-
Target Dissolution: Dissolve the irradiated ⁴⁶Ti target in an appropriate volume of 4.0 M HCl.
-
Column Preparation:
-
Prepare a column with DGA resin.
-
Prepare a second column with SCX resin.
-
-
Loading onto DGA Resin: Transfer the dissolved target solution onto the DGA resin column.
-
Elution of ⁴⁶Ti: Wash the DGA column with 5.0 mL of 4.0 M HCl to remove the ⁴⁶Ti target material. Collect this fraction for titanium recovery.
-
Elution of ⁴³Sc from DGA and Loading onto SCX: Elute the ⁴³Sc from the DGA resin with 4.0 mL of 0.1 M HCl and load it directly onto the SCX resin column.
-
Final Elution of Purified ⁴³Sc: Elute the purified ⁴³Sc from the SCX resin using a small volume (e.g., 700 μL) of 4.8 M NaCl / 0.13 M HCl solution.
-
Fraction Collection: Collect the eluate in fractions to isolate the peak containing the highest concentration of ⁴³Sc.
Protocol 2: Separation of this compound Radionuclides from Titanium Targets using Branched DGA Resin[2][5]
This protocol is suitable for the separation of various this compound isotopes from both titanium foil and titanium dioxide targets.
Materials:
-
Irradiated titanium foil or TiO₂ target
-
Ammonium bifluoride (NH₄HF₂)
-
Hydrochloric Acid (HCl), concentrated and various molarities
-
Nitric Acid (HNO₃), 7 M
-
Branched DGA Resin
-
Chromatography column
-
Ammonia solution
-
0.5 M Ammonium Acetate (CH₃CO₂NH₄) buffer (pH 4.7)
Methodology:
-
Target Digestion:
-
For Titanium Foil: Digest in a closed vessel with NH₄HF₂ and concentrated HCl. This process typically takes about 45 minutes.
-
For TiO₂: Digest in a closed vessel with NH₄HF₂ and concentrated HCl. This process typically takes about 75 minutes.
-
-
Column Preparation: Prepare a chromatography column with branched DGA resin and precondition it with 7-8 M HCl.
-
Loading: Adjust the digested target solution to approximately 7-8 M HCl and load it onto the prepared column.
-
Washing:
-
Wash the column with 20 mL of 7 M HCl to elute the bulk titanium.
-
Wash the column with 10 mL of 7 M HNO₃ to remove other impurities.
-
-
Elution of this compound: Elute the this compound radionuclides from the resin with 10 mL of 0.1 M HCl.
-
Final Product Preparation: Collect the this compound-containing eluate, evaporate to dryness under vacuum at 100°C, and reconstitute the purified this compound in 0.5 M CH₃CO₂NH₄ buffer (pH 4.7).
-
Titanium Recovery: Collect the titanium-containing fractions from the loading and first wash steps. Precipitate the titanium as TiO₂ by adding ammonia solution.
Visualizations
The following diagrams illustrate the experimental workflows for this compound-titanium separation.
Caption: Workflow for the separation of ⁴³Sc from a ⁴⁶Ti target using a two-column system.
Caption: General workflow for this compound separation from titanium targets using branched DGA resin.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. osti.gov [osti.gov]
- 4. triskem-international.com [triskem-international.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. CA2894593A1 - Recovery of this compound using an ion exchange resin - Google Patents [patents.google.com]
- 7. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Weldability of Scandium-Aluminum Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with the welding of scandium-aluminum (Al-Sc) alloys. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common welding defects in this compound-aluminum alloys, namely hot cracking and porosity.
Hot Cracking
Hot cracking, or solidification cracking, is a significant concern when welding high-strength aluminum alloys. The addition of this compound is known to reduce susceptibility to this defect.[1][2]
Q1: My Al-Sc alloy weld is exhibiting significant hot cracking. What are the primary causes and how can I troubleshoot this issue?
A1: Hot cracking in Al-Sc alloy welds is typically a result of an unfavorable combination of material composition, thermal stress, and weld solidification behavior.[1][3] Here is a systematic approach to troubleshooting:
-
Filler Metal Selection: The choice of filler metal is critical in controlling the weld metal composition and its solidification characteristics.[1][4]
-
Problem: Using a filler metal with a composition that, when mixed with the base metal, results in a crack-sensitive alloy.
-
Solution: Select a filler metal that moves the final weld pool composition away from the peak crack sensitivity range. For 7xxx series Al-Sc alloys, filler wires containing this compound have been shown to outperform commercial non-scandium fillers.[5] For 6xxx series alloys, a 4xxx series filler containing silicon can help reduce shrinkage stress.[1]
-
-
Welding Parameters and Procedure: Incorrect welding parameters can lead to excessive heat input and thermal stresses.
-
Problem: Slow travel speed, excessive welding current, or a concave weld bead profile.[6]
-
Solution: Increase travel speed to minimize the time the weld spends in the hot cracking temperature range.[7] Optimize welding current and voltage to achieve a stable arc and proper bead shape. Aim for a convex weld bead, as concave beads are more prone to cracking.[6]
-
-
Joint Design and Restraint: The design of the weld joint and the degree of restraint on the workpiece can significantly influence stress development.
-
Problem: Highly restrained joints and joint designs that limit the amount of filler metal dilution.[1][7]
-
Solution: Use a beveled joint design to allow for a greater volume of filler metal, which can alter the weld pool chemistry to be less crack-sensitive.[7] Minimize restraint on the workpiece and consider applying a compressive force during welding to counteract shrinkage stresses.[7]
-
-
Base Metal Composition: The composition of the Al-Sc base alloy itself plays a role in its inherent crack susceptibility.
-
Problem: The base metal composition is near the peak of the crack sensitivity curve for its alloy system.
-
Solution: While the base metal is often fixed, understanding its composition helps in selecting the most appropriate filler metal to create a crack-resistant weld nugget.
-
Porosity
Porosity, the formation of gas pores in the weld metal, is a common defect in aluminum welding, primarily caused by hydrogen absorption in the molten weld pool.[8][9][10]
Q2: I am observing significant porosity in my Al-Sc weld. What are the likely sources of hydrogen contamination and how can I mitigate them?
A2: Hydrogen is the primary cause of porosity in aluminum welds.[11] The key to eliminating porosity is to identify and remove all potential sources of hydrogen contamination before and during the welding process.
-
Cleanliness of Base Metal and Filler Wire: Contaminants on the surfaces of the base metal and filler wire are a major source of hydrogen.
-
Problem: Presence of oils, greases, lubricants, moisture, and hydrated aluminum oxide on the welding surfaces.[8][9][10]
-
Solution: Thoroughly clean the base metal and filler wire before welding. Use a degreasing solvent like acetone (B3395972) or methanol (B129727) with a lint-free cloth.[8][9] After degreasing, use a stainless-steel wire brush dedicated to aluminum to remove the surface oxide layer.[12]
-
-
Shielding Gas Purity and Coverage: Inadequate or contaminated shielding gas will fail to protect the molten weld pool from atmospheric hydrogen.
-
Problem: Leaks in the gas delivery system, insufficient gas flow rate, or impure shielding gas.[8][9]
-
Solution: Check for leaks in all gas lines and fittings. Ensure an adequate shielding gas flow rate, which may need to be as high as 50 CFH in some cases.[8] Use a high-purity argon or an argon/helium mixture with a dew point of -76°F or lower.[9]
-
-
Environmental Conditions: The welding environment can introduce moisture into the welding area.
-
Problem: High humidity, condensation on cold base metal or filler wire.
-
Solution: If possible, weld in a controlled environment with low humidity. Allow base materials and filler wires stored in cooler temperatures to acclimate to the ambient temperature of the welding area to prevent condensation.[4]
-
-
Welding Technique and Parameters: The welding technique can influence the stability of the shielding gas coverage and the introduction of contaminants.
Frequently Asked Questions (FAQs)
Q3: What are the main benefits of adding this compound to aluminum alloys in the context of weldability?
A3: The addition of this compound to aluminum alloys offers several key benefits for weldability:
-
Grain Refinement: this compound is a potent grain refiner, leading to a finer, more equiaxed grain structure in the weld fusion zone. This refined structure improves resistance to hot cracking.[2][13]
-
Increased Strength: this compound additions can significantly increase the strength of the weld metal.[2]
-
Improved Fatigue Behavior: The fine grain structure imparted by this compound also contributes to better fatigue performance of the welded joint.[2]
Q4: Which filler metals are recommended for welding Al-Sc alloys?
A4: The choice of filler metal depends on the specific base Al-Sc alloy being welded.
-
For welding 7xxx series Al-Sc alloys, experimental filler wires containing this compound have shown superior performance in terms of strength and ductility compared to standard fillers like 5087, 5180, and 5039.[5]
-
For 6xxx series alloys, a 4xxx series filler (e.g., 4043) is often recommended to reduce shrinkage stresses and the likelihood of cracking.[1]
-
For 5xxx series alloys with more than 2.5% magnesium, a 5356 filler is typically used.[14]
Q5: What are typical TIG welding parameters for Al-Mg-Sc alloys?
A5: While optimal parameters depend on the specific alloy and thickness, a study on TIG welding of an Al-Mg alloy with a this compound-added ER5356 filler rod found that a current of 190 A and a gas flow rate of 10 L/min yielded superior mechanical properties.[15][16]
Q6: How does this compound addition affect the mechanical properties of the weld?
A6: The addition of this compound to the filler metal has been shown to significantly enhance the mechanical properties of the weld. For instance, in TIG-welded Al-Mg alloys, the addition of 0.50% this compound to the filler rod resulted in a tensile strength of 267.49 MPa and a microhardness of 121.64 Hv, which were higher than welds made with a lower this compound content or no this compound at all.[15][17]
Data Presentation
Table 1: Troubleshooting Summary for Hot Cracking in Al-Sc Welds
| Symptom | Potential Cause | Recommended Action |
| Cracks along the weld centerline | Inappropriate filler metal selection | Use a filler metal with a composition that creates a crack-resistant weld pool. Consider Sc-containing fillers for 7xxx series alloys. |
| Cracks in the weld crater | Rapid cooling of the weld pool at the end of the weld | Use a crater-fill function on the welding machine or manually add filler metal before extinguishing the arc. |
| Transverse cracks across the weld | High restraint on the workpiece | Minimize joint restraint and use a welding sequence that balances thermal stresses. |
Table 2: Troubleshooting Summary for Porosity in Al-Sc Welds
| Symptom | Potential Cause | Recommended Action |
| Uniformly distributed fine pores | Contaminated base metal or filler wire | Degrease with solvent and wire brush with a dedicated stainless steel brush immediately before welding. |
| Large, irregular pores | Inadequate shielding gas coverage | Increase gas flow rate, check for leaks in the gas line, and ensure proper torch angle and work distance. |
| Porosity at the start of the weld | Contamination at the weld start or unstable initial arc | Ensure thorough cleaning at the weld start and use a "hot start" setting if available. |
Table 3: Effect of this compound Addition on Mechanical Properties of TIG Welded Al-Mg Alloy (ER5356 Filler)
| This compound Content in Filler | Tensile Strength (MPa) | Microhardness (Hv) |
| 0% | Lower | Lower |
| 0.25% | Intermediate | Intermediate |
| 0.50% | 267.49 | 121.64 |
Data sourced from a study on TIG welding of Al-Mg alloys with this compound composite fillers.[15][16]
Experimental Protocols
Protocol 1: Metallographic Preparation of Al-Sc Alloy Welds
This protocol outlines the steps for preparing a welded Al-Sc alloy sample for microstructural analysis.
-
Sectioning:
-
Use a precision abrasive cut-off wheel designed for non-ferrous metals to section the weld cross-section.[18]
-
Apply adequate cooling during cutting to minimize thermal damage to the microstructure.
-
-
Mounting:
-
Grinding:
-
Begin with the finest possible silicon carbide (SiC) abrasive paper that can remove the sectioning damage (e.g., 240 or 320 grit).[19]
-
Grind the sample on successively finer SiC papers (e.g., 400, 600, 800, 1200 grit), rotating the sample 90 degrees between each step.[20]
-
Use water as a lubricant and apply light pressure.[20]
-
-
Polishing:
-
Perform rough polishing using a diamond suspension (e.g., 6 µm followed by 3 µm) on a napless cloth.[19][20]
-
For final polishing, use a colloidal silica (B1680970) or fine alumina (B75360) suspension (e.g., 0.05 µm) on a low-nap or napless cloth.[21]
-
-
Etching (Optional):
-
To reveal the grain structure and other microstructural features, etch the polished surface.
-
A common etchant for aluminum alloys is Keller's reagent (95 ml water, 2.5 ml nitric acid, 1.5 ml hydrochloric acid, 1.0 ml hydrofluoric acid).
-
Alternatively, Weck's tint etch can be used to reveal the grain structure under polarized light.[19]
-
Protocol 2: Varestraint Test for Hot Cracking Susceptibility
The Varestraint test is used to quantitatively assess the hot cracking susceptibility of a material during welding.[22]
-
Specimen Preparation:
-
Machine a rectangular specimen of the Al-Sc alloy to standard dimensions (e.g., 25.4 mm wide by 127 mm long).[23]
-
-
Test Setup:
-
Mount the specimen as a cantilever beam in the Varestraint testing apparatus.[22]
-
The apparatus consists of a die block with a specific radius over which the specimen will be bent.
-
-
Welding:
-
Application of Strain:
-
As the welding arc reaches the center of the die block, rapidly force the specimen to conform to the radius of the die block.[23]
-
This applies a specific, calculable augmented strain to the solidifying weld pool.
-
-
Analysis:
-
After the specimen has cooled, examine the weld surface for cracks using visual and microscopic techniques.
-
Measure the total crack length and the maximum crack length for each strain level.
-
Plot the cracking data as a function of augmented strain to determine the material's hot cracking susceptibility.
-
Visualizations
References
- 1. hobartbrothers.com [hobartbrothers.com]
- 2. aluknowledge.com [aluknowledge.com]
- 3. metalformingmagazine.com [metalformingmagazine.com]
- 4. bakersgas.com [bakersgas.com]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. How to Avoid Hot Cracking in Aluminum Alloys — Central Welding Supply [centralwelding.com]
- 8. canadianmetalworking.com [canadianmetalworking.com]
- 9. thefabricator.com [thefabricator.com]
- 10. hobartbrothers.com [hobartbrothers.com]
- 11. I keep getting porosity when welding aluminium. Any advice? - TWI [twi-global.com]
- 12. The Most Common MIG Weld Defects on Aluminum and Steel and How to Avoid Them | MillerWelds [millerwelds.com]
- 13. fracturae.com [fracturae.com]
- 14. hobartbrothers.com [hobartbrothers.com]
- 15. Optimization of TIG welding process parameters for Al-Mg alloy with ER5356 and this compound composites filler by grey analysis | springerprofessional.de [springerprofessional.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Aluminum metallography - Sample preparation | QATM [qatm.com]
- 19. vacaero.com [vacaero.com]
- 20. metallography.org [metallography.org]
- 21. Aluminum Metallographic Specimen Preparation and Testing - Buehler United Kingdom - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
- 22. ijsrd.com [ijsrd.com]
- 23. randb.co.kr [randb.co.kr]
Technical Support Center: Enhancing Thermal Stability of Scandium-Doped Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scandium-doped alloys. The information presented here is intended to address specific issues that may be encountered during experimentation to enhance the thermal stability of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for enhancing the thermal stability of aluminum alloys with this compound?
A1: The primary mechanism for enhancing thermal stability in aluminum alloys is precipitation strengthening through the formation of coherent, nanoscale L12-ordered Al3Sc precipitates.[1][2][3] These precipitates are effective at pinning dislocations and grain boundaries, which helps to maintain the alloy's strength and resist structural changes at elevated temperatures.[4] The thermal stability is attributed to the low diffusivity of this compound in the aluminum matrix.[5]
Q2: Why is zirconium often added to this compound-doped aluminum alloys?
A2: Zirconium is frequently added to this compound-doped aluminum alloys to further improve their thermal stability.[6][7][8] Zr can substitute for Sc in the Al3Sc precipitates, forming Al3(Sc,Zr) dispersoids.[4] These composite precipitates exhibit improved resistance to coarsening at high temperatures compared to Al3Sc precipitates alone, which means they retain their strengthening effect for longer durations or at higher temperatures.[4][7] The addition of zirconium can also refine the size of the precipitates.[5]
Q3: What is precipitate coarsening and why is it detrimental to thermal stability?
A3: Precipitate coarsening is a process where, over time at elevated temperatures, larger precipitates grow at the expense of smaller ones. This leads to a decrease in the number of precipitates and an increase in their average size and the spacing between them.[4][9] This is detrimental to thermal stability because larger, more widely spaced precipitates are less effective at impeding dislocation motion, resulting in a loss of strength and hardness of the alloy.[10]
Q4: What is discontinuous precipitation and how does it affect the properties of this compound-doped alloys?
A4: Discontinuous precipitation is the formation of coarse, rod-like or lamellar precipitates, often occurring during solidification or aging treatments, particularly in alloys with higher this compound content.[4] This type of precipitation is generally undesirable as it can have a negative impact on the age-hardening response and overall mechanical properties of the alloy.[4]
Q5: Can other elements besides zirconium be used to enhance the thermal stability of this compound-doped alloys?
A5: Yes, other elements such as hafnium, titanium, erbium, and ytterbium have been investigated to enhance the thermal stability and coarsening resistance of the precipitate population in this compound-doped aluminum alloys.[1][5] These elements can also form metastable L12 phases, often in combination with this compound and zirconium.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low peak hardness after aging | 1. Sub-optimal aging temperature or time: The precipitation kinetics are highly dependent on the thermal treatment parameters.[11] 2. Discontinuous precipitation: Formation of coarse, undesirable precipitates, especially in high-scandium content alloys.[4] 3. Presence of silicon impurities: Silicon can sometimes accelerate precipitation but may also lead to the formation of other phases, reducing the amount of this compound available for Al3Sc precipitation.[12] | 1. Optimize heat treatment: Systematically vary the aging temperature (typically between 300-425°C) and time to determine the optimal conditions for achieving peak hardness.[4] 2. Control alloy composition: For alloys with high this compound content, consider reducing the concentration or employing faster cooling rates during casting to suppress discontinuous precipitation.[4][13] 3. Control alloy purity: Minimize silicon content in the alloy if it is found to be detrimental to the desired precipitation pathway. |
| Rapid softening at elevated temperatures (poor thermal stability) | 1. Precipitate coarsening: The primary strengthening precipitates (Al3Sc) are coarsening at an accelerated rate.[9][10] 2. Absence of stabilizing elements: The alloy may lack additions like zirconium that enhance coarsening resistance.[7] | 1. Add zirconium: The addition of zirconium to form more stable Al3(Sc,Zr) core-shell precipitates is a well-established method to improve coarsening resistance.[4][7] 2. Consider other alloying additions: Explore the addition of other elements known to improve thermal stability, such as hafnium or erbium.[1][5] |
| Inconsistent mechanical properties across a batch of samples | 1. Inhomogeneous solidification: Can lead to variations in the distribution of alloying elements and subsequent precipitation. 2. Non-uniform heat treatment: Temperature gradients within the heat treatment furnace can result in different precipitation kinetics in different samples. | 1. Optimize casting process: Employ techniques that promote rapid and uniform solidification. 2. Ensure uniform heating: Calibrate and monitor the heat treatment furnace to ensure a consistent temperature is maintained for all samples. |
Quantitative Data Summary
Table 1: Influence of Zirconium and this compound Additions on Mechanical Properties
| Alloy Composition (wt. %) | Heat Treatment | Tensile Strength (MPa) | Vickers Hardness (HV) | Reference |
| Al-0.2%Zr in 6063 alloy | 6 hours aging | Increase of 7.86% | Increase of 12.96% | [1] |
| Al-0.2%Zr in AlSi5Cu2Mg alloy | Heat Treated | Notable Improvement | - | [1] |
| Al-0.64%Zr | Cold rolled and annealed at 300°C | - | - | [6] |
| Al-0.3%Sc | Cold rolled and annealed at 300°C | - | - | [6] |
| Al-0.24%Zr + 0.10%Sc | Cold rolled and annealed at 300°C | - | - | [6] |
Table 2: Coarsening Behavior of Precipitates
| Alloy System | Aging Temperature (K) | Precipitate Phase | Coarsening Behavior | Reference |
| Al–1 mass%Mg–0.27 mass%Sc | 673 to 748 | Al3Sc | Growth and coarsening occur concurrently. | [9] |
| Al-0.4Sc-0.4Zr (at%) | - | Al3(Sc,Zr) | Good coarsening resistance due to low diffusivity of Sc and Zr. | [14] |
| Al-Sc-Zr alloys | - | Al3(Sc,Zr) | Improved coarsening resistance compared to Al3Sc. | [4] |
Experimental Protocols
Protocol 1: Heat Treatment for Precipitation Hardening of Al-Sc-Zr Alloys
This protocol outlines a general procedure for a multi-step heat treatment to achieve precipitation hardening in a this compound and zirconium-containing aluminum alloy.
1. Solution Heat Treatment:
- Heat the as-cast or wrought alloy to a temperature typically between 450°C and 600°C. The exact temperature will depend on the specific alloy composition and its solvus temperature.
- Hold the alloy at this temperature for a sufficient duration (e.g., 1 to 48 hours) to dissolve the this compound, zirconium, and other alloying elements into a solid solution.[15]
- Rapidly quench the alloy in water or another suitable quenching medium to retain the supersaturated solid solution at room temperature.[15]
2. Aging (Precipitation) Treatment:
- Heat the solution-treated and quenched alloy to an aging temperature, typically in the range of 300°C to 425°C.[4]
- Hold the alloy at the aging temperature for a specific period, which can range from a few hours to several days, to allow for the nucleation and growth of fine, coherent Al3(Sc,Zr) precipitates.[4][12]
- The optimal aging time and temperature need to be determined experimentally for each specific alloy composition to achieve the desired balance of strength and thermal stability.[11]
- After aging, the alloy is typically air-cooled to room temperature.
3. Characterization:
- The progress of precipitation hardening should be monitored by measuring the hardness (e.g., Vickers or Rockwell hardness) at various aging times.
- The microstructure, including the size, morphology, and distribution of the precipitates, should be characterized using techniques such as Transmission Electron Microscopy (TEM).[9]
Visualizations
Caption: Experimental workflow for enhancing thermal stability.
Caption: Precipitation pathway in Al-Sc-Zr alloys.
References
- 1. preprints.org [preprints.org]
- 2. langumaterials.com [langumaterials.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. constellation.uqac.ca [constellation.uqac.ca]
- 5. researchgate.net [researchgate.net]
- 6. icaa-conference.net [icaa-conference.net]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 8. The Benefits of Zirconium as an Alloying Element for Aluminum - Belmont Metals [belmontmetals.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of precipitation in Al-Sc alloys and low temperature solid solubility of this compound in aluminium studied by electrical resistivity measurements (Journal Article) | ETDEWEB [osti.gov]
- 12. dunand.northwestern.edu [dunand.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Coarsening behavior of precipitate Al<sub>3</sub>(Sc,Zr) in supersaturated Al-Sc-Zr alloy via melt spinning and extrusion - ProQuest [proquest.com]
- 15. icaa-conference.net [icaa-conference.net]
Technical Support Center: Scandium Recovery from Titanium Chlorination Residue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the process optimization of scandium recovery from titanium chlorination residue.
Frequently Asked Questions (FAQs)
Q1: Why is titanium chlorination residue a viable source for this compound?
A1: Titanium chlorination residue, a byproduct of titanium production, can be significantly enriched with this compound, sometimes containing concentrations as high as 132 parts per million (ppm).[1] Since this compound is often dispersed in nature and rarely found in economically minable primary deposits, recovering it from industrial wastes like this residue is a promising secondary source.[2][3]
Q2: What are the primary stages involved in this compound recovery from this residue?
A2: The recovery process typically involves a combination of pyrometallurgical and hydrometallurgical techniques.[4] The main stages are:
-
Pre-treatment: This may involve grinding the residue to increase surface area or roasting to convert this compound compounds into a more leachable form.[1][5]
-
Leaching: Dissolving this compound from the solid residue using an acidic solution.[5][6]
-
Solvent Extraction/Ion Exchange: Selectively separating and concentrating this compound from the resulting pregnant leach solution, which is rich in impurities.[4][5]
-
Stripping: Recovering this compound from the loaded organic phase into a new aqueous solution.
-
Precipitation: Recovering this compound from the purified solution as an insoluble compound, such as this compound hydroxide (B78521) or this compound oxalate.[1][5]
-
Calcination: Heating the this compound precipitate to produce high-purity this compound oxide (Sc₂O₃).[1][5]
Q3: What are the major challenges encountered during this process?
A3: Researchers often face several challenges, including:
-
Low this compound Concentration: The initial concentration of this compound in the residue can be low, making efficient extraction difficult.[2][7]
-
Co-extraction of Impurities: Titanium, iron, and other rare earth elements have chemical properties similar to this compound, leading to their co-extraction and complicating the purification process.[1][2][4]
-
Silica (B1680970) Gel Formation: The presence of silicon in the residue can lead to the formation of silica gel during acid leaching, which can hinder solid-liquid separation.[2]
-
Phase Separation Issues: During solvent extraction, the formation of a stable emulsion or a third phase can complicate the separation of aqueous and organic phases.[3]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Leaching Stage
Problem: Low this compound Leaching Efficiency.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Leaching Agent | Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. For titanium chlorination residue, HCl is often effective.[1] Consider testing different acids and concentrations to find the optimal one for your specific residue composition. |
| Insufficient Acid Concentration | Gradually increase the acid concentration. For instance, leaching with 30% HCl has been shown to be effective.[1] |
| Suboptimal Temperature and Time | Increase the leaching temperature and/or time. Leaching at elevated temperatures, for example 80°C, can improve this compound dissolution.[1] An optimal leaching time of 120 minutes has been reported in some studies.[6][8] |
| Inadequate Solid-to-Liquid Ratio | A lower solid-to-liquid ratio (e.g., 1:2) can enhance leaching by ensuring sufficient acid is available to react with the this compound-bearing phases.[1] |
| Ineffective Pre-treatment | Roasting the residue with additives like sodium carbonate (Na₂CO₃) at high temperatures (e.g., 950°C) can break down the mineral matrix and make this compound more accessible for leaching.[1] |
Solvent Extraction Stage
Problem: Poor Selectivity and Co-extraction of Iron and Titanium.
| Possible Cause | Troubleshooting Steps |
| Non-optimal Extractant | Organophosphorus extractants like D2EHPA (P204) and TBP are commonly used.[4] The choice of extractant and its concentration is critical for selectivity. A combination of extractants, such as 10% D2EHPA and 5% TBP in kerosene, has been shown to be effective.[9] |
| Incorrect Aqueous Phase Acidity (pH) | The extraction of this compound is highly dependent on the pH of the aqueous phase. An initial pH of 0.3 has been found to be optimal for this compound extraction while minimizing the co-extraction of some impurities.[10] |
| Presence of Fe(III) | Fe(III) is a major interfering ion. Consider a pre-extraction step to remove iron. For example, using N235 as an extractant can separate Fe(III) from Sc(III).[10] Alternatively, adding a reducing agent to convert Fe(III) to Fe(II) can prevent its co-extraction.[11] |
| Co-extraction of Titanium | The addition of a masking agent like hydrogen peroxide (H₂O₂) to the aqueous phase can inhibit the extraction of titanium.[9] |
Problem: Emulsification and Difficult Phase Separation.
| Possible Cause | Troubleshooting Steps |
| High Solid Content in Pregnant Leach Solution | Ensure proper filtration of the pregnant leach solution before solvent extraction to remove any suspended solids. |
| Inappropriate Organic Phase Modifier | The addition of a modifier like TBP to the organic phase can help prevent emulsion formation. |
| Vigorous Mixing | Reduce the mixing speed or agitation intensity during the extraction process. |
Experimental Protocols
Protocol 1: Chlorination Roasting and Leaching
This protocol is based on a method for separating this compound from a this compound-containing titanium ore.[6]
-
Roasting:
-
Mix the titanium chlorination residue with a chlorinating agent (e.g., sodium chloride).
-
Roast the mixture at a high temperature, for example, 1123 K (850°C), for 120 minutes.[6] This step aims to convert this compound oxides to more soluble this compound chlorides.
-
-
Leaching:
-
Prepare a leaching solution. One study used titanium dioxide wastewater, which is acidic.[6] Alternatively, a fresh acid solution like 30% HCl can be used.[1]
-
Add the roasted ore to the leaching solution at a specific solid-to-liquid ratio (e.g., 1:8).[6]
-
Maintain the leaching temperature at 343 K (70°C) for 120 minutes with constant stirring.[6][12]
-
After leaching, filter the slurry to separate the pregnant leach solution containing dissolved this compound from the solid residue.
-
Protocol 2: Solvent Extraction and Stripping
This protocol outlines a general procedure for the selective extraction of this compound.
-
Organic Phase Preparation:
-
Prepare the organic phase by dissolving the chosen extractant (e.g., 10% D2EHPA) and a modifier (e.g., 5% TBP) in a suitable diluent like kerosene.[9]
-
-
Extraction:
-
In a separatory funnel, combine the pregnant leach solution (aqueous phase) with the prepared organic phase at a specific aqueous-to-organic (A/O) ratio (e.g., 10:1).[9]
-
If titanium is a significant impurity, add a small amount of hydrogen peroxide (e.g., 0.5%) to the aqueous phase before extraction.[9]
-
Shake the mixture for a set time (e.g., 30 minutes) to facilitate the transfer of this compound into the organic phase.[9]
-
Allow the phases to separate completely.
-
-
Stripping:
Data Presentation
Table 1: Comparison of Leaching Conditions and Efficiencies
| Residue Type | Leaching Agent | Temperature (°C) | Time (min) | S/L Ratio | This compound Leaching Efficiency (%) | Reference |
| Ilmenite Slag | 30% HCl | 80 | - | 1:2 | ~90 | [1] |
| This compound-containing Titanium Ore | Titanium Dioxide Wastewater | 70 | 120 | 1:8.7 | 85.30 | [6][12] |
| Bauxite Residue | 10% HCl | - | 15 | 1:11 | 79 | [13] |
Table 2: Solvent Extraction Systems and Performance
| Extractant System | Aqueous Phase | A/O Ratio | This compound Extraction (%) | Key Impurities Removed | Reference |
| 30% P204 in Kerosene | Leachate | 20:1 | 94 | Fe | [1] |
| 10% D2EHPA, 5% TBP in Kerosene | 7 mol/L H₂SO₄ | 10:1 | ~100 | Ti (with H₂O₂ addition) | [9] |
| 20% N235 | HCl solution | 1:1 | - | Fe(III) (pre-extraction) | [10] |
| 5% EHPAEH | HCl solution (Fe-free) | 5:1 | ~99 | - | [10] |
| 15% P204, 5% TBP | Leachate | 8:1 | 100 | Fe (after reduction) | [8] |
Visualizations
Caption: General workflow for this compound recovery from titanium residue.
Caption: Detailed workflow of the solvent extraction and stripping stages.
References
- 1. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Scandium and Titanium Alloys in Bicycle Frame Manufacturing
For researchers, scientists, and professionals in materials science and engineering, the selection of materials for high-performance applications such as bicycle frames is a critical decision driven by a nuanced understanding of mechanical properties, manufacturing processes, and real-world performance. This guide provides an in-depth, objective comparison of scandium-aluminum and titanium alloys, supported by quantitative data and standardized testing methodologies.
This analysis delves into the key performance indicators of both alloy systems, offering a clear, data-driven perspective for material selection in the context of bicycle frame engineering. By examining density, strength, stiffness, and fatigue life, alongside the protocols for their evaluation, this guide aims to equip the reader with the comprehensive knowledge necessary for informed decision-making.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key mechanical properties of 3Al-2.5V titanium alloy and typical this compound-aluminum alloys used in bicycle frames. These values represent the foundational data for understanding the performance trade-offs between the two materials.
| Property | 3Al-2.5V Titanium Alloy | This compound-Aluminum Alloy | Unit |
| Density | ~4.48 | ~2.7 | g/cm³ |
| Ultimate Tensile Strength | ~620 - 960 | ~550 | MPa |
| Yield Strength | ~483 - 830 | ~300 - 400 | MPa |
| Young's Modulus (Stiffness) | ~100 - 110 | Not explicitly found, but generally stiffer than standard aluminum | GPa |
| Fatigue Life | Excellent (can exhibit infinite fatigue life below a certain stress threshold) | Good (improved over standard aluminum, but finite) | - |
| Corrosion Resistance | Excellent | Good (can be susceptible to corrosion if not properly treated) | - |
In-Depth Analysis of Material Properties
This compound, a rare-earth element, is used in small quantities as an alloying agent with aluminum to create a material with significantly enhanced strength and a refined grain structure, particularly in welded areas.[1] This allows for the construction of lightweight and stiff bicycle frames.[2] this compound-enhanced aluminum frames are noted for their responsiveness and efficient power transfer, making them a choice for competitive cycling.[2] However, it is important to note that this compound-aluminum alloys, like other aluminum alloys, have a finite fatigue life, meaning they are susceptible to failure after a certain number of stress cycles.[2]
Titanium alloys, most commonly 3Al-2.5V (containing 3% aluminum and 2.5% vanadium), are renowned for their exceptional strength-to-weight ratio, superior durability, and excellent corrosion resistance.[3][4] A key advantage of titanium is its impressive fatigue life; properly designed titanium frames can withstand a virtually unlimited number of stress cycles without damage accumulation.[4] This translates to a frame that can potentially last a lifetime.[2] The inherent flexibility of titanium also contributes to a smoother, more compliant ride quality, effectively damping vibrations from the road.[2]
Experimental Protocols: Ensuring Structural Integrity
The structural performance of bicycle frames is rigorously evaluated using standardized testing procedures. The American Society for Testing and Materials (ASTM) has established the F2711 standard, which outlines the key mechanical tests for bicycle frames.[5][6] These tests are designed to simulate the various forces a frame experiences during its operational life and to verify its durability and strength.[5][6]
The primary tests include:
-
Frame Fatigue – Horizontal Loading: This test simulates the repeated side-to-side forces experienced during sprinting or climbing out of the saddle.
-
Frame Fatigue – Vertical Loading: This test simulates the repetitive vertical forces encountered from the rider's weight and impacts from the riding surface.
-
Impact Strength Test (Falling Mass and Falling Frame): These tests assess the frame's ability to withstand sudden, high-energy impacts, such as those from crashes or significant road hazards.[5][6]
These standardized tests provide a reliable and repeatable means of comparing the performance of different frame materials and designs.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for bicycle frame testing and the logical relationship for selecting a frame material.
Conclusion
The choice between this compound-aluminum and titanium alloys for bicycle frames is a matter of balancing competing performance priorities. This compound alloys offer a lightweight and stiff option, well-suited for racing applications where weight and immediate power transfer are paramount.[2] However, this comes with the trade-off of a finite fatigue life.[2]
Conversely, titanium alloys provide a remarkably durable and comfortable ride, with a fatigue life that can extend indefinitely.[2][4] While slightly heavier than this compound-aluminum frames, the longevity and smooth ride quality of titanium make it an excellent investment for riders who prioritize long-term performance and comfort over absolute minimum weight.[2] The selection, therefore, hinges on the specific application and the desired balance between initial performance and long-term durability.
References
- 1. This compound vs. Aluminum? | Mountain Bike Reviews Forum [mtbr.com]
- 2. This compound vs. Titanium in Bike Frames: A Comparative Analysis | this compound [this compound.org]
- 3. The ultimate guide to frame materials: what's best for bikes? | off-road.cc [off.road.cc]
- 4. Grade 9 Titanium Information Guide [tmstitanium.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
scandium-aluminum alloys vs. titanium alloys for aerospace applications
A Comparative Guide for Researchers and Materials Scientists
In the relentless pursuit of lighter, stronger, and more durable materials for aerospace applications, two alloy families have emerged as frontrunners: scandium-aluminum (Sc-Al) and titanium alloys. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection for critical aerospace components. We delve into their mechanical properties, corrosion resistance, and weldability, offering detailed insights into the experimental protocols used for their evaluation.
Executive Summary
Titanium alloys, particularly Ti-6Al-4V, have long been the gold standard in the aerospace industry due to their exceptional strength-to-weight ratio, corrosion resistance, and high-temperature performance.[1][2] However, the advent of this compound-aluminum alloys, such as the additively manufactured Scalmalloy®, presents a compelling alternative. These alloys offer comparable, and in some cases superior, specific strength, excellent weldability, and significant weight savings.[3][4] The choice between these advanced materials often hinges on the specific application requirements, including operating temperature, structural load, and manufacturing complexity.
Quantitative Performance Data
The following tables summarize the key mechanical and physical properties of representative this compound-aluminum and titanium alloys used in aerospace applications. The data has been compiled from various material datasheets and research publications.
Table 1: Mechanical and Physical Properties at Room Temperature
| Property | Scalmalloy® (Al-Mg-Sc) (Heat Treated) | Ti-6Al-4V (Grade 5) (Annealed) |
| Density | ~2.70 g/cm³[4] | 4.43 g/cm³[2] |
| Yield Strength (Rp0.2%) | 465 ± 10 MPa[4] | 825-895 MPa[1] |
| Tensile Strength (Rm) | 480 ± 15 MPa[4] | 900-1100 MPa[2] |
| Elongation at Break (A) | 9 ± 3 %[4] | 14-21% (orientation dependent)[5] |
| Modulus of Elasticity | 70 ± 5 GPa[4] | 114 GPa[6] |
| Fatigue Strength (10⁷ cycles) | ~200 MPa[7] | 400-700 MPa (smooth specimen)[1] |
Table 2: Comparative Performance Characteristics
| Characteristic | This compound-Aluminum Alloys | Titanium Alloys |
| Specific Strength | Very High[3] | High[1] |
| Corrosion Resistance | Excellent[4][8] | Exceptional[1][2] |
| Weldability | Excellent[3][4] | Good (requires special procedures) |
| High-Temperature Performance | Stable up to ~250°C[3] | Service temperatures up to ~350°C[1] |
| Machinability | Good (similar to other Al alloys)[3] | Difficult |
| Cost | High (due to this compound) | High |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. Below are summaries of the key experimental protocols used to evaluate the performance of these aerospace alloys.
Tensile Testing (ASTM E8/E8M)
This standard test method determines the fundamental mechanical properties of metallic materials.[9][10]
-
Specimen Preparation: Test specimens, often in a "dog-bone" shape, are meticulously machined from the alloy material according to the dimensions specified in the standard.[11][12]
-
Test Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until it fractures.[12]
-
Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously measured. This data is used to generate a stress-strain curve.
-
Key Properties Determined: From the stress-strain curve, critical properties such as yield strength, ultimate tensile strength, and elongation at break are determined.[9]
Fatigue Testing (ASTM E466)
This practice outlines the procedure for conducting axial force-controlled, constant amplitude fatigue tests on metallic materials to determine their fatigue strength.[8][13]
-
Specimen Preparation: Unnotched or notched specimens are prepared with a specific surface finish to ensure consistency and avoid premature failure due to surface defects.[14]
-
Test Procedure: The specimen is subjected to a cyclic (sinusoidal) axial load of a constant amplitude. The test is continued until the specimen fails or a predetermined number of cycles is reached.[13]
-
Data Analysis: The maximum stress level is plotted against the number of cycles to failure (S-N curve) to determine the fatigue limit or fatigue strength at a specific number of cycles.[8]
Corrosion Testing
Exfoliation Corrosion (ASTM G34): This test method is used to determine the susceptibility of high-strength 2XXX and 7XXX series aluminum alloys to exfoliation corrosion.[1]
-
Procedure: Specimens are continuously immersed in a corrosive solution for a specified period (e.g., 48-96 hours).[15]
-
Evaluation: The specimens are then visually examined and rated based on the degree of blistering and delamination of the metal surface.[1]
Modified Salt Spray (Fog) Testing (ASTM G85): This practice provides several modified salt spray test procedures for evaluating the corrosion resistance of metals and coatings.[6]
-
Procedure: This test involves exposing specimens to a salt fog in a closed chamber. The ASTM G85 standard includes several annexes that modify the basic salt spray test to better simulate specific corrosive environments, such as those containing acetic acid or sulfur dioxide, and may include cyclic wet/dry conditions.[16][17]
-
Evaluation: After exposure, the specimens are evaluated for the extent of corrosion, such as pitting, blistering, and weight loss.
Visualizing the Science Behind the Performance
The superior properties of this compound-aluminum alloys are rooted in their unique microstructural characteristics, which are a direct result of the addition of this compound. The following diagrams illustrate the key mechanisms and a modern manufacturing workflow for these advanced materials.
The addition of this compound to aluminum alloys leads to the formation of primary Al3Sc particles during solidification. These particles act as potent nucleation sites for aluminum grains, resulting in a significantly finer and more uniform grain structure, which enhances the alloy's strength and toughness.[18][19]
Through a three-step heat treatment process—solution treatment, quenching, and aging—fine, coherent Al3Sc precipitates are formed within the aluminum matrix. These precipitates act as obstacles to the movement of dislocations, which are defects in the crystal lattice, thereby significantly increasing the strength and hardness of the alloy.[20][21]
Additive manufacturing, particularly laser powder bed fusion (LPBF), is a key enabling technology for producing complex and lightweight components from this compound-aluminum alloys like Scalmalloy®.[22][23] This process allows for optimized designs that take full advantage of the material's high specific strength.
Conclusion
The choice between this compound-aluminum and titanium alloys for aerospace applications is a nuanced one, with each material offering distinct advantages. Titanium alloys remain a top choice for high-temperature applications and components requiring the utmost in fatigue resistance. However, this compound-aluminum alloys, particularly those produced via additive manufacturing, are rapidly gaining traction due to their remarkable specific strength, superior weldability, and potential for significant weight reduction in structurally critical components.[24][25] As the aerospace industry continues to push the boundaries of performance and efficiency, a thorough understanding of the properties and processing of these advanced materials, as outlined in this guide, is essential for informed material selection and innovative design. The ongoing development of new Sc-Al alloy compositions and manufacturing techniques promises to further enhance their capabilities, making them an increasingly important material in the future of aerospace engineering.
References
- 1. store.astm.org [store.astm.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. additivalab.com [additivalab.com]
- 4. 3d-alchemy.co.uk [3d-alchemy.co.uk]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM G85: Standard Practice for Modified Salt Spray (Fog) Testing [pacorr.com]
- 7. Scalmalloy® [neway3dp.com]
- 8. ASTM E466 Metallic Materials Fatigue Testing - ADMET [admet.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ASTM E8: Standard Test Methods for Tension Testing of Metallic Materials [intertek.com]
- 11. zwickroell.com [zwickroell.com]
- 12. testresources.net [testresources.net]
- 13. matestlabs.com [matestlabs.com]
- 14. testresources.net [testresources.net]
- 15. Aluminum Corrosion Testing - Metaltest Material Testing, Kent, Washington [metaltest-inc.com]
- 16. store.astm.org [store.astm.org]
- 17. autotechnology.com [autotechnology.com]
- 18. Grain Refinement of Aluminum and Aluminum Alloys by Sc and Zr [mdpi.com]
- 19. Research on Grain Refinement of Sc and Zr Addition in an Al-Mg-Zn Alloy from Experiments and First-Principles Calculations [mdpi.com]
- 20. Precipitation hardening - Wikipedia [en.wikipedia.org]
- 21. precipitation hardening of aluminum alloys | Total Materia [totalmateria.com]
- 22. ieomsociety.org [ieomsociety.org]
- 23. thescipub.com [thescipub.com]
- 24. Applications of this compound in Aerospace Alloys: The Key to Enhanced Performance | this compound [this compound.org]
- 25. businessresearchinsights.com [businessresearchinsights.com]
A Comparative Guide to the Catalytic Activity of Scandium Triflate and Other Lewis Acids
For researchers, scientists, and professionals in drug development, the choice of a Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and sustainability of a chemical transformation. This guide provides a detailed comparison of the catalytic activity of scandium triflate (Sc(OTf)₃) with other commonly used Lewis acids, namely aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).
Unveiling the Superiority of this compound Triflate
This compound triflate has emerged as a highly versatile and powerful Lewis acid catalyst in a wide array of organic reactions. Its remarkable catalytic activity is often attributed to its strong Lewis acidity, water stability, and reusability, characteristics that set it apart from many traditional Lewis acids. Unlike conventional catalysts such as AlCl₃, BF₃, and SnCl₄, which are often deactivated or decomposed by water, this compound triflate remains stable and active in aqueous environments, making it a more environmentally friendly and practical choice for many applications.[1][2][3][4]
Quantitative Performance in Friedel-Crafts Acylation
To provide a clear and objective comparison, this guide focuses on the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640), a classic benchmark reaction for evaluating Lewis acid catalysis. The following table summarizes the performance of this compound triflate against other common Lewis acids in this reaction, based on data compiled from various experimental reports.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 0.2 | Nitromethane | 50 | 4 | 89 | [5] |
| AlCl₃ | >100 (stoichiometric) | Dichloromethane | Reflux | - | 85.7 | [6] |
| TiCl₄ | 20 | Not Specified | Room Temp | - | Low | [5] |
| ZnCl₂ | Stoichiometric | Neat | 100-140 (Microwave) | 0.08 | High | [7] |
Note: The reaction conditions and reporting standards may vary across different studies, which can influence the direct comparability of the data. However, this table provides a valuable overview of the general catalytic efficacy.
Experimental Protocols
Below are detailed methodologies for the Fried-Crafts acylation of anisole, providing a practical guide for laboratory synthesis and catalyst comparison.
General Experimental Workflow for Lewis Acid Catalyzed Friedel-Crafts Acylation
This diagram illustrates a typical workflow for conducting and comparing Lewis acid-catalyzed reactions.
Caption: A generalized workflow for a typical Lewis acid-catalyzed organic reaction.
Detailed Protocol for Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetic Anhydride
-
Lewis Acid Catalyst (Sc(OTf)₃, AlCl₃, TiCl₄, or ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane, Nitromethane)
-
Ice-cold water
-
5% Aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the Lewis acid catalyst and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled mixture with stirring.
-
Add a solution of anisole in the anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at the desired temperature for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a 5% aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
The Catalytic Cycle: A Mechanistic Insight
The catalytic activity of a Lewis acid in the Friedel-Crafts acylation is centered around the activation of the acylating agent. The following diagram illustrates the generally accepted mechanism.
Caption: The catalytic cycle of a Lewis acid in a Friedel-Crafts acylation reaction.
The Lewis acid coordinates to one of the carbonyl oxygens of the acetic anhydride, polarizing the C-O bond and facilitating the formation of a highly electrophilic acylium ion.[1][2][4] This acylium ion is then attacked by the electron-rich aromatic ring of anisole in an electrophilic aromatic substitution reaction. A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product, regenerating the Lewis acid catalyst to continue the cycle.
Conclusion
While traditional Lewis acids like AlCl₃, TiCl₄, and ZnCl₂ are effective catalysts for the Friedel-Crafts acylation, this compound triflate often demonstrates superior performance, particularly in terms of catalyst loading and milder reaction conditions. Its notable water stability and potential for recycling further enhance its appeal as a more sustainable and efficient catalyst for modern organic synthesis. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, desired selectivity, and process constraints. However, the compelling advantages of this compound triflate make it a strong contender for a wide range of applications in both academic research and industrial drug development.
References
- 1. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. researchgate.net [researchgate.net]
validation of scandium's effect on the mechanical properties of aluminum alloys
The addition of scandium to aluminum alloys, often termed the "this compound effect," precipitates significant improvements in their mechanical properties, weldability, and resistance to corrosion.[1] For researchers and materials scientists, understanding the quantitative impact of this compound is crucial for developing next-generation lightweight, high-strength materials for demanding applications in the aerospace, automotive, and sporting goods industries.[2][3][4] This guide provides an objective comparison of this compound-containing aluminum alloys with their conventional counterparts, supported by experimental data and detailed methodologies.
The remarkable enhancements bestowed by this compound are primarily attributed to two metallurgical phenomena: grain refinement and precipitation hardening.[1] During solidification, this compound forms primary Al₃Sc particles that act as potent nucleation sites, leading to a much finer and more uniform grain structure.[1][5] Subsequent heat treatment causes the formation of fine, coherent, and thermally stable Al₃Sc precipitates within the aluminum matrix.[6][7] These precipitates effectively impede the movement of dislocations, thereby significantly increasing the alloy's strength and hardness.[2][7] Even small additions, typically between 0.1% and 0.5% by weight, can lead to substantial gains in mechanical performance.[3][4]
Comparative Mechanical Properties of Aluminum Alloys
The following table summarizes the quantitative effects of this compound on the mechanical properties of various aluminum alloys, with comparisons to standard alloys.
| Alloy Designation | This compound Content (wt.%) | Condition | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Hardness (Vickers, HV) | Elongation (%) | Reference |
| A356 | 0 | As-cast | - | 136.03 | 76.48 | - | [8] |
| A356 | 0.2 | As-cast | - | 172.94 | - | - | [8] |
| A356 | 0.3 | As-cast | - | - | 86.60 | - | [8] |
| Pure Al (1xxx series) | 0 | - | 15 | 48 | - | - | [6] |
| Pure Al (1xxx series) | 0.23 | - | 198 | 208 | - | - | [6] |
| Pure Al (1xxx series) | 0.38 | - | 240 | 264 | - | - | [6] |
| Al-Mg (5xxx series) | ~0 | - | - | - | - | - | [9] |
| Al-Mg-Sc (5xxx series) | ~0.25 | - | 300 - 450 | - | - | 12-15 | [9] |
| Al-Zn-Mg-Cu (7xxx series A) | 0 | T6 | - | - | - | - | [10] |
| Al-Zn-Mg-Cu (7xxx series A) + Sc | Sc added | T6 | +18 MPa | +10 MPa | - | - | [10] |
| Al-Zn-Mg (7xxx series B) | 0 | Press-quenched & Aged | - | - | - | - | [10] |
| Al-Zn-Mg (7xxx series B) + Sc | Sc added | Press-quenched & Aged | +34-38 MPa | +20-28 MPa | - | - | [10] |
Experimental Protocols
The validation of this compound's effects on aluminum alloys involves a standardized set of procedures, from alloy preparation to mechanical testing.
1. Alloy Preparation and Casting:
-
Melting: The base aluminum alloy (e.g., A356, Al-6Si-0.3Mg) and an aluminum-scandium master alloy (typically 2% Sc) are melted in a clay-graphite crucible using a furnace.[2][11] The melt temperature is maintained around 760 ± 15 °C.[2]
-
Alloying and Homogenization: The desired weight percentage of this compound is introduced, and the melt is stirred to ensure homogenization.[2] A protective flux cover is often used to prevent oxidation.[2]
-
Casting: The molten alloy is then cast into molds to produce test samples. Gravity die casting into metallic molds is a common method.[8] For some tests, test bars are cast in green sand with chills at the ends to control solidification and measure shrinkage.
2. Heat Treatment:
-
Solution Treatment: Cast samples may undergo solution heat treatment at elevated temperatures (e.g., 400-470°C) for several hours to dissolve soluble phases and homogenize the microstructure.[10]
-
Quenching: After solution treatment, the samples are rapidly quenched, typically in water, to retain a supersaturated solid solution.
-
Aging (Precipitation Hardening): The quenched samples are then aged at a lower temperature (e.g., 120°C for 24 hours for 7xxx series alloys) to allow for the controlled precipitation of strengthening phases like Al₃Sc.[10][11]
3. Microstructural Analysis:
-
Microscopy: The microstructure of the prepared alloys is examined using optical microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[2][12] This analysis reveals the grain size, dendrite arm spacing, and the distribution of precipitates.[2][5]
-
Phase Analysis: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to identify the phases present in the alloy and study phase transformations during heating and cooling.[2][12]
4. Mechanical Property Testing:
-
Tensile Testing: Standard tensile tests are performed on machined specimens to determine the ultimate tensile strength (UTS), 0.2% yield strength, and elongation.[8][10] The test direction is often parallel to the extrusion or casting direction.[10]
-
Hardness Testing: Vickers hardness tests are conducted to measure the material's resistance to localized plastic deformation.[2][8]
-
Impact Testing: Charpy impact tests are used to determine the material's toughness and its ability to absorb energy during fracture.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for validating the effects of this compound on aluminum alloys.
Caption: Experimental workflow for validating this compound's effect on Al alloys.
Conclusion
The addition of this compound provides a significant enhancement to the mechanical properties of aluminum alloys. Through mechanisms of grain refinement and precipitation hardening, even minor additions of this compound can substantially increase yield strength, tensile strength, and hardness.[6][7][8] These improvements, combined with better weldability and thermal stability, make this compound-aluminum alloys highly competitive alternatives to other high-strength materials, including some titanium alloys and other series of aluminum alloys, particularly in weight-critical applications.[3][13][14] While the high cost of this compound has historically limited its widespread use, ongoing research and optimization of extraction processes may pave the way for broader industrial adoption.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. coherent.com [coherent.com]
- 4. This compound Aluminum Alloy, Best No. 1 Die Casting Alloy [aludiecasting.com]
- 5. mdpi.com [mdpi.com]
- 6. fracturae.com [fracturae.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of this compound on the Mechanical Properties of A356 Aluminium Alloy | Scientific.Net [scientific.net]
- 9. scandiummining.com [scandiummining.com]
- 10. Effects of Sc and Zr Addition on the Mechanical Properties of 7000 Series Aluminum Alloys [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aluminium–this compound alloys - Wikipedia [en.wikipedia.org]
- 14. aluknowledge.com [aluknowledge.com]
Performance Showdown: Scandium-Doped Cathodes Elevate SOFC Efficiency
A comprehensive analysis of scandium-doped perovskite cathodes for Solid Oxide Fuel Cells (SOFCs) reveals their superior electrochemical performance, particularly at lower operating temperatures, when compared to conventional cathode materials such as Lanthanum Strontium Cobalt Ferrite (LSCF) and Lanthanum Strontium Manganite (LSM). Experimental data consistently demonstrates that this compound doping significantly enhances power density and reduces polarization resistance, paving the way for more efficient and durable next-generation SOFCs.
A detailed investigation into PrBaCo₂O₅₊δ (PBCO), a layered perovskite oxide, showcases the tangible benefits of this compound doping. The this compound-doped counterpart, PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc), exhibits a remarkable improvement in performance, attributed to a more favorable crystalline structure for oxygen ion transport. This structural enhancement is linked to an improved Goldschmidt tolerance factor and increased specific free volume, facilitating faster oxygen kinetics.[1][2][3]
Comparative Performance Analysis
The following tables summarize the key performance metrics of this compound-doped PBCO (PBCSc) in comparison to its undoped version (PBCO), as well as commonly used LSCF and LSM cathodes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from studies using similar cell configurations, particularly with Gadolinium-Doped Ceria (GDC) electrolytes, to ensure a more relevant comparison.
Table 1: Comparison of Maximum Power Density (W/cm²)
| Cathode Material | Temperature | Maximum Power Density (W/cm²) | Reference |
| PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | 550 °C | 1.30 | [4] |
| PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | 500 °C | 0.73 | [1][2][3] |
| PrBaCo₂O₅₊δ (PBCO) | 550 °C | ~0.87 | [4] |
| PrBaCo₂O₅₊δ (PBCO) | 500 °C | ~0.56 | [4] |
| LSCF-GDC (40:60 wt%) | 650 °C | 0.562 | [5] |
| LSCF-GDC (40:60 wt%) | 600 °C | 0.422 | [5] |
| LSCF-GDC (40:60 wt%) | 550 °C | 0.257 | [5] |
| LSCF-GDC (40:60 wt%) | 500 °C | 0.139 | [5] |
| LSM-YSZ | 840 °C | ~0.649 | [6] |
| LSCF-YDC | 840 °C | ~0.775 | [6] |
| LSCF-YSZ-GDC | 800 °C | 1.240 | [7] |
| LSCF-YSZ-GDC | 650 °C | 0.500 | [7] |
Table 2: Comparison of Area Specific Resistance (ASR) (Ω·cm²)
| Cathode Material | Temperature | Area Specific Resistance (Ω·cm²) | Reference |
| PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | 500 °C | 0.44 | [2] |
| PrBaCo₂O₅₊δ (PBCO) | 600 °C | 0.213 | [8] |
| LSCF-GDC (40:60 wt%) | 600 °C | < 0.27 | [5] |
| Pure LSCF | 600 °C | 1.20 | [5][7] |
| LSCF-SDC (40:60 wt%) | 600 °C | 0.17 | [7] |
| LSCF-YSZ-GDC | 800 °C | 0.075 | [7] |
Mechanism of Performance Enhancement
The enhanced performance of this compound-doped cathodes can be attributed to a fundamental improvement in the material's crystal structure, which directly impacts its ability to transport oxygen ions. This compound doping optimizes the Goldschmidt tolerance factor, leading to a more stable perovskite structure and an increase in the specific free volume within the crystal lattice. This expanded lattice facilitates easier and faster movement of oxygen ions, thereby improving the oxygen reduction reaction (ORR) kinetics, a critical process for SOFC operation.[1][2][3]
Caption: Logical workflow of performance enhancement by this compound doping.
Experimental Protocols
A standardized approach is crucial for the accurate evaluation and comparison of SOFC cathode materials. The following sections detail the methodologies for key experiments.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to investigate the different electrochemical processes occurring within the SOFC, such as charge transfer and mass transport.
Procedure:
-
Cell Preparation: Symmetrical cells (cathode | electrolyte | cathode) are typically used to isolate the cathode performance. The cathode paste is screen-printed onto both sides of a dense electrolyte pellet (e.g., GDC) and sintered at an appropriate temperature.
-
Test Setup: The symmetrical cell is placed in a test rig with platinum or gold mesh current collectors. The setup is heated to the desired operating temperature in a furnace.
-
Measurement: EIS measurements are performed at open-circuit voltage (OCV) over a frequency range, typically from 1 MHz to 0.1 Hz, with a small AC perturbation voltage (e.g., 10-20 mV).
-
Data Analysis: The resulting impedance spectra (Nyquist plots) are fitted to an equivalent circuit model to determine the ohmic resistance (Rs) and polarization resistance (Rp) of the cathode. The area-specific resistance (ASR) is then calculated by multiplying Rp by the electrode area and dividing by two (for a symmetrical cell).
Power Density Measurement
This measurement determines the maximum power output of a single SOFC.
Procedure:
-
Cell Assembly: A single cell consisting of an anode, electrolyte, and the cathode to be tested is sealed onto an alumina (B75360) or zirconia tube.
-
Gas Supply: Humidified hydrogen (typically 3% H₂O) is supplied to the anode as fuel, and air or pure oxygen is supplied to the cathode as the oxidant. Gas flow rates are controlled by mass flow controllers.
-
Heating: The cell is heated to the desired operating temperature at a controlled ramp rate (e.g., 1-2 °C/min).
-
I-V Characterization: Once the temperature is stable, the current-voltage (I-V) characteristics are measured using a potentiostat/galvanostat. The current is incrementally increased, and the corresponding cell voltage is recorded.
-
Power Density Calculation: The power density (P) is calculated at each current density (I) point using the formula P = V × I, where V is the cell voltage. The maximum power density is determined from the resulting power density curve.
Long-Term Stability Testing
This test evaluates the durability and degradation of the cathode's performance over an extended period.
Procedure:
-
Constant Load Operation: A single cell is operated at a constant current density or voltage for a prolonged duration (e.g., 100-1000 hours) at a fixed operating temperature.
-
Performance Monitoring: The cell voltage (at constant current) or current density (at constant voltage) is monitored continuously throughout the test.
-
Periodic EIS: Electrochemical Impedance Spectroscopy is performed at regular intervals to monitor changes in the ohmic and polarization resistances.
-
Degradation Rate Calculation: The degradation rate is typically expressed as the percentage of performance loss (e.g., voltage drop) per 1000 hours of operation. For instance, a study on a Pr₀.₆Sr₀.₄CoO₃-δ cathode showed a degradation of 2.4% per 1000 hours initially, which then decreased to 1.1% per 1000 hours.[9] Another study on a PrBaCo₂O₅₊δ cathode reported a significant increase in polarization resistance after 30 hours of operation in a humidified atmosphere.[8]
Experimental Workflow
The following diagram illustrates the typical workflow for the performance analysis of SOFC cathodes.
Caption: Workflow for SOFC cathode performance analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical performance and durability of high-temperature solid oxide electrolysis cells with SFM and SFM-GDC fuel electrodes for hydrogen and sy ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04819B [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. staff.polito.it [staff.polito.it]
- 7. akademiabaru.com [akademiabaru.com]
- 8. Performance Degradation of a Double-Perovskite PrBaCo2O5+δ Cathode Operating under a CO2/H2O-Containing Atmosphere [mdpi.com]
- 9. mdpi.com [mdpi.com]
Scandium versus Yttrium Stabilized Zirconia: A Comparative Guide for Solid Electrolyte Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate solid electrolyte is paramount for the advancement of electrochemical devices such as solid oxide fuel cells (SOFCs). Zirconia-based ceramics, particularly those stabilized with yttrium oxide (Y₂O₃) or scandium oxide (Sc₂O₃), are leading candidates due to their excellent ionic conductivity and stability at elevated temperatures. This guide provides an objective comparison of this compound-stabilized zirconia (ScSZ) and yttria-stabilized zirconia (YSZ), supported by experimental data, to aid in the selection of the optimal material for specific research and development applications.
Performance Comparison at a Glance
Scandia-stabilized zirconia generally exhibits superior ionic conductivity compared to the more conventional yttria-stabilized zirconia, especially at intermediate temperatures (600-800°C).[1] This enhanced performance is attributed to the smaller ionic radius of Sc³⁺ compared to Y³⁺, which is closer to that of Zr⁴⁺, leading to a lower activation energy for oxygen ion conduction.[1][2] However, ScSZ is associated with higher material costs and can be prone to phase transformations that may affect its long-term stability.[3][4] YSZ, while having lower conductivity, is a well-established material with proven long-term stability and mechanical robustness.[2]
Quantitative Data Summary
The following tables summarize key performance metrics for ScSZ and YSZ based on reported experimental data.
Table 1: Ionic Conductivity of ScSZ and YSZ at Various Temperatures
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| 8 mol% Y₂O₃-ZrO₂ (8YSZ) | 1000 | ~0.1 | [1] |
| 8 mol% Y₂O₃-ZrO₂ (8YSZ) | 800 | ~0.02 | [2] |
| 8 mol% Y₂O₃-ZrO₂ (8YSZ) | 600 | ~0.00173 | [5] |
| 9 mol% Sc₂O₃-ZrO₂ | 1000 | ~0.2 | [1] |
| 10 mol% Sc₂O₃-ZrO₂ (10ScSZ) | 800 | ~0.15 | [2] |
| 7.8 mol% Sc₂O₃-ZrO₂ | 400-500 | Lower than YSZ | [2] |
Table 2: Activation Energy for Ionic Conduction
| Electrolyte Composition | Temperature Range (°C) | Activation Energy (eV) | Reference |
| Y₂O₃-ZrO₂ | 850-1000 | Higher than ScSZ | [2] |
| 7.8 mol% Sc₂O₃-ZrO₂ | 850-1000 | 0.78 | [2] |
| 7.8 mol% Sc₂O₃-ZrO₂ | 400-500 | 1.35 | [2] |
Table 3: Mechanical Properties
| Property | ScSZ | YSZ | Reference |
| Fracture Strength | Similar or better than YSZ | Addition of 5 wt% improves stability | [2] |
| Toughness | Can be improved with oxide dispersants | - | [2] |
Signaling Pathways and Logical Relationships
The choice between this compound and yttrium as a stabilizing agent for zirconia electrolytes hinges on a trade-off between ionic conductivity and long-term stability. The following diagram illustrates the key factors influencing the performance of these materials.
References
A Comparative Guide to Scandium Recovery: Evaluating Efficiency Across Diverse Ore Sources
A comprehensive analysis of prevailing methodologies for scandium extraction, this guide offers a comparative assessment of recovery efficiencies from various ore bodies. Through a synthesis of experimental data, this report provides researchers, scientists, and drug development professionals with a detailed overview of hydrometallurgical and pyrometallurgical techniques, including acid leaching, solvent extraction, and ion exchange, to inform and guide future research and process development.
This compound, a critical element in advanced technologies such as aerospace alloys and solid oxide fuel cells, is sparsely distributed, making its efficient recovery from various ores a significant challenge.[1][2] This guide evaluates the effectiveness of different extraction methods from sources including laterites, bauxite (B576324) residues (red mud), and uranium ores, presenting a side-by-side comparison of their performance based on published experimental data.
Comparative Analysis of this compound Recovery Efficiency
The efficiency of this compound recovery is highly dependent on the ore type, its mineralogy, and the chosen extraction method. Hydrometallurgical processes are currently the most widely used methods for this compound production.[3] These processes typically involve leaching, solvent extraction, and precipitation.[3][4] Pyrometallurgical processes, while also an option, are often considered less suitable for recovering this compound from residues and tailings due to high energy consumption.[3]
The following table summarizes the recovery efficiencies of various methods applied to different ore sources.
| Ore Type | Recovery Method | Key Reagents/Parameters | This compound Recovery Efficiency (%) | Co-extracted Impurities | Reference |
| Bauxite Residue (Red Mud) | Acid Leaching (H₂SO₄) | 4M H₂SO₄, 95°C | Up to 90% | High levels of Iron, Aluminum, and Titanium | [5] |
| Bauxite Residue (Red Mud) | Bioleaching | Acidithiobacillus ferrooxidans with pyrite | 78.6% | Aluminum (85.1%) | [6] |
| Bauxite Residue (Red Mud) | Ion Exchange | Titanium phosphate (B84403) (TiP) ion exchanger | 91% | Not specified | [6] |
| Bauxite Residue Leachate | Solvent Extraction | 0.05 M D2EHPA + 0.05 M TBP in Shellsol D70 | >99% | Minimal Iron and Aluminum | [1] |
| Laterite Waste Solution | Solvent Extraction | Cyanex 272, 300-400 g/L H₂SO₄ | 90-99% | Not specified | [4] |
| Uranium Ore Leachate | Solvent Extraction | Dodecyl phosphoric acid (0.1 M) | Co-extracted with Thorium and Titanium | Thorium, Titanium | [3] |
| Nickel Laterite Ores | Hydrometallurgical Process | Not specified | Industrial scale plants under development | Not specified | [3] |
| Rare Earth Ores | Acid Leaching (H₂SO₄) | Concentrated H₂SO₄ roasting (250-300°C) followed by water leaching | Complete extraction into solution | Thorium, Iron, Calcium, Fluoride (B91410), Phosphorus | [3] |
Experimental Protocols and Methodologies
The successful recovery of this compound is contingent on precise experimental execution. Below are summaries of common protocols for key extraction methods.
Acid Leaching of Bauxite Residue
A prevalent method for liberating this compound from bauxite residue involves direct acid leaching. A typical protocol includes:
-
Leaching: The bauxite residue is mixed with a sulfuric acid (H₂SO₄) solution. Optimal conditions reported include using a 4M H₂SO₄ solution at a temperature of 95°C.[5] The solid-to-liquid ratio and leaching duration are critical parameters that require optimization for specific ore compositions.[5]
-
Solid-Liquid Separation: Following leaching, the slurry is filtered to separate the pregnant leach solution (PLS) containing dissolved this compound and other metals from the solid residue.
-
Purification: The PLS undergoes further processing, such as solvent extraction or ion exchange, to selectively recover this compound.
Solvent Extraction
Solvent extraction is a highly effective technique for separating and purifying this compound from aqueous solutions.[1][4] The general procedure is as follows:
-
Extraction: The pregnant leach solution is brought into contact with an organic phase consisting of an extractant dissolved in a diluent. Common extractants include di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272).[1][4] The mixture is agitated to facilitate the transfer of this compound ions into the organic phase.
-
Scrubbing: The loaded organic phase may be "scrubbed" with an acidic solution to remove co-extracted impurities.[3]
-
Stripping: The this compound is then recovered from the organic phase by stripping with a suitable aqueous solution, such as a concentrated acid or a complexing agent.
Ion Exchange
Ion exchange is another established method for concentrating and purifying this compound, particularly from dilute solutions.[7][8]
-
Adsorption: The this compound-bearing solution is passed through a column packed with an ion exchange resin. Resins with phosphonic acid or aminophosphonic acid functional groups have shown high selectivity for this compound.
-
Elution: After the resin is loaded with this compound, it is eluted with a suitable reagent, such as sodium carbonate or fluoride solutions, to recover a concentrated and purified this compound solution.[6][8]
Visualizing the this compound Recovery Workflow
The following diagram illustrates a generalized workflow for the hydrometallurgical recovery of this compound from ore.
A generalized workflow for hydrometallurgical this compound recovery.
Signaling Pathways and Logical Relationships in this compound Extraction
The selection of an appropriate this compound recovery method is a multi-faceted decision influenced by ore characteristics, economic viability, and environmental considerations. The logical relationship between these factors can be visualized as follows:
Decision-making framework for selecting a this compound recovery method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. This compound Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Scandium, Magnesium, and Zirconium Alloys for Research Applications
For Researchers, Scientists, and Drug Development Professionals
The development of advanced materials is a cornerstone of innovation across scientific disciplines. In fields ranging from aerospace to biomedical engineering, the selection of an alloy with the optimal balance of properties is critical for performance and reliability. This guide provides an objective comparison of alloys based on scandium (Sc), magnesium (Mg), and zirconium (Zr), focusing on the quantitative data and experimental evidence necessary for informed material selection in a research and development context.
Introduction to this compound Alloying
This compound, a rare earth metal, is a potent microalloying element that imparts significant improvements to the mechanical properties, corrosion resistance, and thermal stability of various metals, even in small concentrations.[1] When alloyed with lightweight metals like magnesium or high-performance metals like zirconium, it creates advanced materials with unique characteristics tailored for demanding applications. This guide will compare the properties of this compound-magnesium (Sc-Mg) and this compound-zirconium (Sc-Zr) alloy systems.
This compound-Magnesium (Sc-Mg) Alloys
Magnesium is one of the lightest structural metals, making it highly desirable for applications where weight reduction is paramount.[2] However, pure magnesium often lacks the required strength and exhibits poor corrosion resistance. The addition of this compound significantly enhances its mechanical properties, thermal stability, and corrosion resistance.[2] These enhancements make Sc-Mg alloys promising candidates for aerospace components, automotive lightweighting, and, notably, biodegradable medical implants due to their improved biocompatibility and controlled degradation rates.[3][4]
This compound-Zirconium (Sc-Zr) Alloys
Zirconium is a transition metal known for its exceptional corrosion resistance and stability at high temperatures.[1] It is widely used in nuclear applications due to its low neutron-absorption cross-section and in medical devices for its excellent biocompatibility.[1][5] While binary Sc-Zr alloy data is sparse, this compound and zirconium are frequently used as co-alloying elements in matrices like magnesium or aluminum. In these systems, they work synergistically to refine grain structure and enhance high-temperature strength and corrosion resistance.[3][6] For the purpose of this guide, data is presented for alloys where both elements are present, highlighting their combined effect. These alloys are ideal for applications in harsh chemical environments and high-temperature settings.[1]
Quantitative Data Comparison
The following tables summarize key performance metrics for representative alloys from each category. It is important to note that properties can vary significantly with composition, processing, and heat treatment.
Table 1: Comparative Mechanical and Physical Properties
| Property | Pure Mg (Typical) | Mg-Zr-Sr-Sc Alloy¹ | Al-Mg-Sc-Zr Alloy² | Pure Zr (Typical) |
| Density (g/cm³) | ~1.74 | ~1.8 - 1.9 | ~2.7 | ~6.52 |
| Ultimate Tensile Strength (MPa) | ~150 - 220[7][8] | 235 - 260 | 322 | ~380 |
| Yield Strength (MPa) | ~100 - 130[7][8] | 180 - 225 | 242 | ~310 |
| Elongation (%) | 6 - 12[7][8] | 12 - 18 | 14.5 | ~25 |
| Vickers Hardness (HV) | ~40-60 | 65 - 78 | 95 | ~90-100 |
| Elastic Modulus (GPa) | 45[8] | 42 - 44 | ~70 | ~98 |
¹Data derived from studies on Mg-0.6Zr-0.5Sr-xSc alloys.[3] ²Data derived from studies on Al-2.5Mg alloys with 0.3% Sc and 0.14% Zr.[9]
Table 2: Comparative Corrosion and Biocompatibility Properties
| Property | Pure Mg (Typical) | Mg-Sc Alloy³ | Mg-Zn-Zr-Sc Alloy⁴ | Zirconium (Typical) |
| Corrosion Rate in SBF⁵ (mm/year) | >1.3[10] | 0.61 - 0.91[4][10] | 0.15 - 0.45[6] | Extremely Low |
| Biocompatibility | Good, but rapid degradation can be problematic.[4] | Excellent; no adverse effects on cell viability.[3][4] | Excellent; enhances cell attachment and proliferation.[6] | Excellent; highly inert and used in permanent implants.[5][11] |
| Cell Viability (vs. Control) | Varies | >90% | >95% | >95% |
³Data for a selective laser melted Mg(Sc) alloy and a Mg-3Sc alloy.[4][10] ⁴Data for an extruded Mg–0.5Zn–0.35Zr–0.15Mn alloy with 1-2% Sc.[6] ⁵SBF: Simulated Body Fluid.
Material Selection Workflow
The choice between these advanced alloys depends heavily on the primary requirements of the application. The following diagram illustrates a logical workflow to guide the selection process.
Caption: Logical workflow for selecting between Sc-Mg and Sc-Zr alloys.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM E8/E8M)
This test determines the strength and ductility of metallic materials.
-
Specimen Preparation: Test specimens are machined from the alloy material into a "dog-bone" shape with precise dimensions as specified by the ASTM E8 standard. Gage marks are placed at a set distance on the specimen's reduced section.[12][13]
-
Apparatus: A calibrated universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure elongation is used.[12]
-
Procedure:
-
The specimen's cross-sectional area is measured and recorded.[12]
-
The specimen is mounted securely in the grips of the UTM.
-
A uniaxial tensile load is applied at a controlled strain rate, stretching the specimen until it fractures.[13][14]
-
During the test, the applied load and the elongation of the gage section are continuously recorded.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which key properties like Ultimate Tensile Strength (UTS), Yield Strength (YS), and Percent Elongation are calculated.[12]
Microindentation Hardness Testing (ASTM E384 - Vickers)
This test measures a material's resistance to localized plastic deformation.
-
Specimen Preparation: The surface of the alloy sample must be flat, polished to a mirror-like finish, and free of defects to ensure an accurate indentation.[15]
-
Apparatus: A Vickers microhardness tester is used, which consists of a diamond indenter shaped like a square-based pyramid (136° angle), a system for applying a precise load, and a high-magnification microscope.[16][17]
-
Procedure:
-
The specimen is placed on the tester's stage.
-
A specific test force (e.g., 100 gf to 1000 gf) is applied through the indenter onto the specimen surface for a set duration (typically 10-15 seconds).[15][18]
-
The force is removed, leaving a square-shaped indentation.
-
The lengths of the two diagonals of the indentation are measured using the microscope.[17]
-
-
Data Analysis: The Vickers Hardness (HV) number is calculated based on the applied force and the surface area of the indentation.[17]
Immersion Corrosion Testing (ASTM G31)
This method evaluates the corrosion rate of a metal by immersing it in a specific corrosive environment.[19]
-
Specimen Preparation: Test coupons of the alloy are precisely measured, cleaned of any surface contaminants, and weighed to a high degree of accuracy.
-
Apparatus: Glass flasks or beakers containing the corrosive solution (e.g., Simulated Body Fluid or a NaCl solution) are placed in a temperature-controlled water bath or oven.[20]
-
Procedure:
-
The prepared specimens are fully immersed in the test solution for a predetermined period, ranging from hours to weeks.[21]
-
The solution's temperature, pH, and composition are monitored and maintained throughout the test.
-
After the exposure period, the specimens are removed and cleaned according to standard procedures (e.g., chemical or ultrasonic cleaning) to remove corrosion products without removing the base metal.[21]
-
The cleaned specimens are dried and re-weighed.
-
-
Data Analysis: The corrosion rate, typically expressed in millimeters per year (mm/year), is calculated from the mass loss, the specimen's surface area, the material's density, and the immersion time.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test assesses the potential for a material to cause toxic effects on living cells.[22]
-
Methodology (Elution Test): This is a widely used indirect contact method.[22]
-
Extraction: The test alloy (sterilized) is incubated in a cell culture medium (e.g., DMEM) for a specified time (e.g., 24 hours at 37°C) to allow any leachable substances to diffuse into the medium, creating an "extract."[23][24]
-
Cell Culture: A monolayer of mammalian cells (e.g., human osteoblasts SaOS2 or mouse fibroblasts L929) is grown to near-confluence in multi-well plates.[3][4]
-
Exposure: The original culture medium is removed from the cells and replaced with the prepared material extract. The cells are then incubated for a set period (e.g., 24-48 hours).[23]
-
-
Evaluation (Quantitative):
-
MTT Assay: After incubation, a solution of MTT (a yellow tetrazolium salt) is added to the cells. Viable, metabolically active cells convert the MTT into a purple formazan (B1609692) product.[24]
-
The amount of purple formazan is measured using a spectrophotometer, which is directly proportional to the number of living cells.
-
-
Data Analysis: The viability of cells exposed to the material extract is calculated as a percentage relative to control cells (exposed to fresh medium only). A material is generally considered non-cytotoxic if cell viability remains high (e.g., above 70-80%).[24]
References
- 1. 3 Types of this compound Alloys: A Simple Introduction | this compound [this compound.org]
- 2. refractorymetal.org [refractorymetal.org]
- 3. Mechanical, corrosion, and biocompatibility properties of Mg-Zr-Sr-Sc alloys for biodegradable implant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Laser Melted Rare Earth Magnesium Alloy with High Corrosion Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium Alloys for Orthopaedic and Dental Applications - Advanced Science News [advancedsciencenews.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties of Magnesium Alloys [mg.tripod.com]
- 8. cwmdiecast.com [cwmdiecast.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility – Zirconium Metal [zirconiumworld.com]
- 12. ASTM E8 Metal Tensile Testing - ADMET [admet.com]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Vickers Microhardness Testing | ASTM E384 | E92 - Steel Testing Laboratory [qualitytestinginc.com]
- 17. Vickers Hardness Testing ISO 6507 & ASTM E384 | EMCO-TEST [emcotest.com]
- 18. zwickroell.com [zwickroell.com]
- 19. store.astm.org [store.astm.org]
- 20. scribd.com [scribd.com]
- 21. eurolab.net [eurolab.net]
- 22. mddionline.com [mddionline.com]
- 23. x-cellr8.com [x-cellr8.com]
- 24. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
experimental validation of scandium's role in improving corrosion resistance
An in-depth guide for researchers on the experimental validation of scandium's role in enhancing the corrosion resistance of alloys, supported by electrochemical and microstructural data.
The addition of this compound as an alloying element has demonstrated a significant improvement in the corrosion resistance of various metals, most notably aluminum and magnesium alloys. This enhancement is primarily attributed to two key mechanisms: the formation of a stable, passive oxide layer and significant grain refinement of the alloy's microstructure. This guide provides a comprehensive comparison of the corrosion performance of alloys with and without this compound, presenting experimental data from various studies and detailing the methodologies used to obtain these results.
The Mechanism of Enhanced Corrosion Resistance
The improved corrosion resistance in this compound-containing alloys stems from a combination of electrochemical and microstructural effects. The primary mechanisms are:
-
Formation of a Stable Passive Film: this compound promotes the formation of a highly stable and protective passive oxide layer on the alloy's surface. This layer, often composed of this compound oxide (Sc₂O₃) alongside the base metal's oxide (e.g., Al₂O₃), acts as a more effective barrier against the ingress of corrosive species like chloride ions.[1] The presence of Sc₂O₃ is believed to enhance the stability and integrity of this passive film.[1]
-
Grain Refinement: this compound is a potent grain refiner for many alloys.[2] By creating a finer and more homogenous grain structure, the area of grain boundaries, which can be susceptible to corrosion, is altered. This refined microstructure can lead to more uniform corrosion behavior and reduce the likelihood of localized corrosion phenomena such as pitting and intergranular corrosion.
The following diagram illustrates the proposed mechanism by which this compound enhances corrosion resistance.
Experimental Validation: A Comparative Look
The enhanced corrosion resistance of this compound-containing alloys has been experimentally validated using various electrochemical and accelerated corrosion testing methods.
Electrochemical Testing
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques used to evaluate the corrosion behavior of materials.
Potentiodynamic Polarization: This technique measures the current response of a material to a controlled change in its electrical potential in a corrosive environment. Key parameters obtained include the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower icorr value generally indicates a lower corrosion rate.
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the material in a corrosive solution. The resulting impedance data can provide information about the properties of the protective passive film and the kinetics of the corrosion process.
The following table summarizes potentiodynamic polarization data for Al-Mg alloys with and without this compound.
| Alloy Composition | Test Solution | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Reference |
| Al-3Mg | 3.5% NaCl | -0.715 V | 2.96 x 10⁻⁶ | [1] |
| Al-3Mg-0.14Zr-0.15Sc | 3.5% NaCl | -0.721 V | 1.4 x 10⁻⁶ | [1] |
| Al-3Mg-0.14Zr-0.3Sc | 3.5% NaCl | -0.701 V | 1.3 x 10⁻⁶ | [1] |
| Al-3Mg-0.14Zr-0.6Sc | 3.5% NaCl | -0.755 V | 1.0 x 10⁻⁶ | [1] |
| Al-3Mg-0.14Zr-0.9Sc | 3.5% NaCl | -0.766 V | 1.0 x 10⁻⁶ | [1] |
The data clearly shows a significant decrease in the corrosion current density with the addition of this compound, indicating a lower corrosion rate.
The following diagram illustrates a typical experimental workflow for electrochemical corrosion testing.
Accelerated Corrosion Testing
Salt Spray Test (ASTM B117): This is a standardized test method used to produce a corrosive attack on coated or uncoated metallic samples in order to evaluate the suitability of the coating for use as a protective finish. While widely used, direct quantitative comparisons of this compound-containing alloys in the literature are limited. However, the qualitative findings consistently point towards improved performance of this compound-containing alloys.
Due to a lack of specific quantitative data from salt spray tests in the reviewed literature, a comparative table is not provided. It is an area where further published research would be beneficial.
Experimental Protocols
Potentiodynamic Polarization (based on ASTM G5)
-
Sample Preparation: The alloy samples are typically ground with SiC paper up to a fine grit (e.g., 1200 grit), followed by polishing with a fine diamond or alumina (B75360) suspension to achieve a mirror-like finish. The samples are then cleaned with distilled water and ethanol (B145695) and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the alloy sample as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Test Solution: The cell is filled with the desired corrosive medium, typically a 3.5% NaCl solution to simulate a marine environment.
-
Open Circuit Potential (OCP): The OCP of the working electrode is monitored for a period (e.g., 1 hour) until a stable potential is reached.
-
Polarization Scan: The potential is scanned from a cathodic potential relative to the OCP to an anodic potential at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
Electrochemical Impedance Spectroscopy (EIS) (based on ASTM G106)
-
Sample and Cell Setup: The sample preparation and electrochemical cell setup are the same as for potentiodynamic polarization.
-
OCP Stabilization: The sample is first allowed to stabilize at its OCP in the test solution.
-
EIS Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the sample at its OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate, and the capacitance of the passive film.
This compound's Role in Other Alloy Systems
While the most extensive research has been conducted on aluminum alloys, the beneficial effects of this compound on corrosion resistance have also been observed in other alloy systems.
-
Magnesium Alloys: The addition of this compound to magnesium alloys has been shown to improve their corrosion resistance in saline solutions.[3] This is attributed to the formation of a more stable and uniform protective film on the surface.[3]
-
Steels: Microadditions of this compound to corrosion-resistant steels can help to slow down grain growth and increase their corrosion resistance.[2] However, detailed quantitative data from controlled corrosion tests are less prevalent in the literature compared to aluminum alloys.
Conclusion
References
Strength-to-Weight Showdown: Scandium Alloys Versus Titanium in High-Performance Applications
A detailed comparative analysis reveals the competitive advantages of scandium-aluminide alloys and traditional titanium alloys, providing crucial data for materials selection in demanding research and industrial applications.
In the relentless pursuit of lighter and stronger materials, this compound-enhanced aluminum alloys have emerged as a formidable competitor to the long-reigning champion, titanium. This guide provides a comprehensive comparison of the strength-to-weight ratios of this compound, titanium, and their respective high-performance alloys, supported by quantitative data and standardized experimental methodologies. This analysis is tailored for researchers, scientists, and professionals in drug development and other fields where material performance is critical.
Quantitative Comparison of Material Properties
The true potential of this compound is realized when it is alloyed with aluminum. Even minuscule additions of this compound (typically 0.1% to 0.5% by weight) can significantly refine the grain structure and inhibit recrystallization in aluminum alloys, leading to a dramatic increase in strength.[1] One of the most prominent commercial examples is Scalmalloy®, a high-performance aluminum-magnesium-scandium alloy specifically designed for additive manufacturing.[2][3]
For a direct comparison, we will examine the properties of pure this compound, pure titanium, the widely used titanium alloy Ti-6Al-4V, and Scalmalloy®.
| Material | Tensile Strength (MPa) | Yield Strength (MPa) | Density (g/cm³) | Strength-to-Weight Ratio (Tensile Strength/Density) |
| Pure this compound | ~150 | N/A | 2.99 | ~50.2 |
| Pure Titanium | ~434 | N/A | 4.51 | ~96.2 |
| Scalmalloy® (Al-Mg-Sc alloy) | 495 - 520 | 469 - 480 | ~2.70 | ~183.3 - 192.6 |
| Ti-6Al-4V | 862 - 1170 | 880 - 1100 | ~4.43 | ~194.6 - 264.1 |
Note: The properties of alloys can vary depending on the manufacturing process (e.g., casting, forging, additive manufacturing) and subsequent heat treatments. The values presented here are representative.
As the data illustrates, while pure titanium is substantially stronger than pure this compound, the landscape shifts dramatically when considering their alloys. Scalmalloy®, a this compound-containing aluminum alloy, demonstrates a strength-to-weight ratio that is highly competitive with, and in some cases surpasses that of, the workhorse titanium alloy Ti-6Al-4V.[4] This makes Al-Sc alloys an attractive alternative in applications where minimizing weight is a paramount concern, such as in the aerospace and automotive industries.[1]
Experimental Protocol: Determining Strength-to-Weight Ratio
The quantitative data presented in this guide is derived from standardized mechanical testing procedures. The primary standard for determining the tensile properties of metallic materials is ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .[5][6][7][8]
Summary of ASTM E8/E8M Protocol:
-
Specimen Preparation: Test specimens are machined from the material into standardized shapes and dimensions, such as flat "dog-bone" coupons or round bars.[7] The geometry is precisely controlled to ensure that failure occurs within a specific gauge length.
-
Tensile Testing: The specimen is mounted in a universal testing machine equipped with grips to hold it securely. A uniaxial tensile load is applied to the specimen at a controlled rate.[7]
-
Data Acquisition: During the test, the applied load and the elongation of the specimen's gauge length are continuously measured. An extensometer is used for precise strain measurement.
-
Calculation of Properties:
-
Tensile Strength (Ultimate Tensile Strength, UTS): The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[5][8]
-
Yield Strength: The stress at which the material begins to deform plastically. This is often determined at 0.2% offset strain.[5][8]
-
Density Measurement: The density of the material is determined using standard methods such as the Archimedes principle or by precise measurement of the mass and volume of a sample.
-
-
Strength-to-Weight Ratio Calculation: The tensile strength is divided by the density to obtain the strength-to-weight ratio.
Visualizing the Comparison and Experimental Workflow
To further clarify the relationships and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The comparative analysis demonstrates that while pure titanium offers a superior strength-to-weight ratio over pure this compound, the addition of this compound to aluminum alloys creates lightweight materials with mechanical properties that are highly competitive with established titanium alloys like Ti-6Al-4V. The choice between a this compound-aluminum alloy and a titanium alloy will ultimately depend on the specific application requirements, including cost, operating temperature, and manufacturing method. For applications where weight reduction is the primary driver, and particularly in the context of additive manufacturing, this compound-containing aluminum alloys such as Scalmalloy® present a compelling and high-performance alternative to traditional titanium alloys. The standardized testing protocols outlined by ASTM E8/E8M ensure that the data used for such critical material selection decisions is reliable and reproducible.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Microstructure and Mechanical Properties of Scalmalloy® Produced by Selective Laser Melting and Laser Metal Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apworks.de [apworks.de]
- 4. velo3d.com [velo3d.com]
- 5. carpenteradditive.com [carpenteradditive.com]
- 6. configurator-api.aconity3d.com [configurator-api.aconity3d.com]
- 7. researchgate.net [researchgate.net]
- 8. sjitrps.co.kr [sjitrps.co.kr]
validating the enhanced performance of Al-Mg-Sc alloys in aerospace
A comparative analysis of Al-Mg-Sc alloys against conventional aerospace aluminum alloys, supported by experimental data, reveals significant performance enhancements in strength, fatigue resistance, and toughness, heralding a new era for lightweight structural components.
In the relentless pursuit of lighter, stronger, and more durable materials for aerospace applications, Aluminum-Magnesium-Scandium (Al-Mg-Sc) alloys have emerged as a frontrunner, demonstrating a remarkable combination of mechanical properties that surpass those of traditional high-strength aluminum alloys such as the 7xxx and 2xxx series. The addition of scandium to aluminum-magnesium alloys facilitates the formation of nano-scale Al3Sc precipitates, which are coherent with the aluminum matrix. This unique microstructure is the primary driver behind the exceptional performance of these advanced materials.
This guide provides an objective comparison of the performance of Al-Mg-Sc alloys with conventional aerospace alloys, supported by a summary of quantitative data, detailed experimental protocols for property evaluation, and a visualization of the fundamental strengthening mechanisms at play.
Quantitative Performance Comparison
The superior performance of Al-Mg-Sc alloys, particularly grades like Scalmalloy® and AA5028-H116, is evident when their mechanical properties are juxtaposed with those of the workhorses of the aerospace industry, AA7075-T6 and AA2024-T3. The following table summarizes the key performance metrics.
| Property | Al-Mg-Sc Alloy (Scalmalloy®/AA5028-H116) | AA7075-T6 | AA2024-T3 |
| Ultimate Tensile Strength (MPa) | 495 - 530 | 510 - 572 | 400 - 483 |
| Yield Strength (MPa) | 469 - 530 | 430 - 503 | 270 - 345 |
| Elongation at Break (%) | 12 - 13 | 5 - 11 | 10 - 18 |
| Fatigue Strength (MPa) | ~1.6 times higher than 7075-T6[1][2] | ~140 - 159 | Data Varies |
| Fracture Toughness (MPa·m½) | ~1.3-1.45 times higher than 7075-T6[1][2] | ~28 | Data Varies |
| Density (g/cm³) | ~2.67 - 2.70 | ~2.81 | ~2.78 |
Note: The values for Al-Mg-Sc alloys are typically for additively manufactured and heat-treated conditions. The properties of all alloys can vary based on the specific processing and heat treatment.
The Strengthening Mechanism of this compound
The remarkable properties of Al-Mg-Sc alloys are primarily attributed to the microstructural effects of this compound. The addition of even small amounts of this compound leads to the formation of coherent, finely dispersed L12 Al3Sc precipitates. These precipitates are instrumental in inhibiting dislocation motion and pinning grain boundaries, which significantly increases the alloy's strength. Furthermore, these precipitates act as effective nucleation sites during solidification, leading to a refined and equiaxed grain structure, which enhances both strength and toughness.
Caption: Strengthening mechanism in Al-Mg-Sc alloys.
Experimental Protocols for Performance Validation
The mechanical properties presented in the comparison table are determined through standardized testing procedures to ensure accuracy and comparability. The following are the key experimental protocols employed for the evaluation of these aerospace alloys.
Tensile Testing
-
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials or ASTM B557 for aluminum and magnesium alloys.
-
Methodology: A specimen of a standardized geometry is subjected to a uniaxial tensile force until it fractures. During the test, the applied load and the elongation of the specimen are continuously measured. This data is used to generate a stress-strain curve from which key properties such as ultimate tensile strength, yield strength, and elongation at break are determined. The test is typically performed at a constant strain rate to ensure consistent results.
Fatigue Testing
-
Standard: ASTM E466 - Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.
-
Methodology: A specimen is subjected to a cyclic or fluctuating load of a specified magnitude. The test is run until the specimen fails or until a predetermined number of cycles is reached. The results are typically plotted as a stress-versus-number of cycles (S-N) curve, which is used to determine the fatigue strength of the material at a specific number of cycles.
Fracture Toughness Testing
-
Standard: ASTM E399 - Standard Test Method for Linear-Elastic Plane-Strain Fracture Toughness K(Ic) of Metallic Materials.
-
Methodology: A pre-cracked specimen of a specific geometry is subjected to a slowly increasing tensile load. The load versus crack opening displacement is recorded. The critical stress intensity factor at which the crack begins to propagate in a rapid and unstable manner is determined. This critical value, denoted as K(Ic), represents the plane-strain fracture toughness of the material.
The workflow for validating the performance of these alloys through these experimental protocols is illustrated in the diagram below.
Caption: Experimental workflow for alloy performance validation.
References
Scandium Doping: A Leap Forward for Layered Perovskite Cathodes in High-Performance Energy Conversion
A comprehensive analysis reveals that scandium doping significantly enhances the electrochemical performance and structural stability of layered perovskite cathodes, positioning them as superior alternatives for next-generation solid oxide fuel cells (SOFCs) and other energy conversion devices. This guide provides an objective comparison of this compound-doped layered perovskites with their undoped counterparts and other doping strategies, supported by experimental data, detailed protocols, and mechanistic visualizations.
Enhanced Performance with this compound Doping: A Quantitative Comparison
This compound (Sc) doping in layered perovskite materials, particularly in cobalt-based systems like PrBaCo₂O₅+δ (PBCO), has demonstrated remarkable improvements in key performance metrics. The introduction of this compound into the B-site of the perovskite structure leads to a more favorable crystalline arrangement for oxygen ion transport, resulting in lower polarization resistance and higher power output.
Experimental data consistently shows that this compound-doped PBCO (PBCSc) exhibits a significantly lower polarization resistance compared to its undoped counterpart. At an operating temperature of 500°C, the polarization resistance of PBCSc is a mere 0.44 Ω cm², a substantial improvement over undoped PBCO.[1][2] This enhancement in ionic conductivity directly translates to a higher maximum power density. Studies have reported a maximum power density of 0.73 W cm⁻² at 500°C for PBCSc, which is 1.3 times higher than that of undoped PBCO.[1][2][3][4][5][6]
While direct comparisons with other dopants in the exact same layered perovskite system under identical conditions are limited in publicly available literature, the performance of this compound-doped cathodes stands out. For instance, nickel-doped Pr₀.₅Ba₀.₅CoO₃+δ shows a polarization resistance of 0.041 Ω·cm² but at a higher temperature of 800°C. Zinc-doped PrBaFe₁.₉Zn₀.₁O₅+δ exhibits a polarization resistance of 0.0615 Ω·cm² at 750°C and a peak power density of 1.06 W·cm⁻² at the same temperature. Molybdenum-doped LaBaFe₁.₉Mo₀.₁O₅+δ displays a polarization resistance of 0.017 Ω·cm² at 800°C with a peak power density of 599 mW·cm⁻². Calcium-doped Pr₁.₈₅Ca₀.₁₅BaFe₂O₅+δ has a polarization resistance of 0.033 Ω·cm² at 800°C and a peak power density of 512 mW·cm⁻². These values, while impressive, are often recorded at higher operating temperatures, highlighting the exceptional low-temperature performance of this compound-doped materials.
| Material | Dopant | Operating Temperature (°C) | Polarization Resistance (Ω cm²) | Maximum Power Density (W cm⁻²) |
| PrBaCo₂O₅+δ (PBCO) | None | 500 | - | ~0.56 |
| PrBaCo₁.₉Sc₀.₁O₅+δ (PBCSc) | This compound | 500 | 0.44 [1][2] | 0.73 [1][2][3][4][5][6] |
| Pr₀.₅Ba₀.₅CoO₃+δ | Nickel | 800 | 0.041 | - |
| PrBaFe₁.₉Zn₀.₁O₅+δ | Zinc | 750 | 0.0615 | 1.06 |
| LaBaFe₁.₉Mo₀.₁O₅+δ | Molybdenum | 800 | 0.017 | 0.599 |
| Pr₁.₈₅Ca₀.₁₅BaFe₂O₅+δ | Calcium | 800 | 0.033 | 0.512 |
Structural Advantages Conferred by this compound Doping
The enhanced electrochemical performance of this compound-doped layered perovskites is intrinsically linked to beneficial modifications in their crystal structure. This compound doping has been shown to improve the Goldschmidt tolerance factor and increase the specific free volume of the perovskite lattice.[1][2][3][4][5]
The Goldschmidt tolerance factor is a key indicator of the stability and distortion of a perovskite crystal structure. For PrBaCo₂O₅+δ, this compound doping brings the tolerance factor closer to the ideal value of 1, reducing lattice strain and creating a more favorable environment for oxygen ion migration. Specifically, the tolerance factor decreases from 1.012 in undoped PBCO to 1.006 in its this compound-doped counterpart.[3]
Furthermore, this compound doping enlarges the specific free volume within the crystal lattice, from 0.206 in PBCO to 0.213 in PBCSc.[3] This increased free volume provides more space for oxygen ions to move through the lattice, thereby enhancing ionic conductivity.
Experimental Protocols
Synthesis of this compound-Doped Layered Perovskite Cathodes (Pechini Method)
The Pechini method is a widely used sol-gel technique for synthesizing complex oxide materials with good homogeneity and controlled stoichiometry.
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Barium nitrate (Ba(NO₃)₂)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound(III) nitrate hydrate (B1144303) (Sc(NO₃)₃·xH₂O)
-
Citric acid
-
Ethylene (B1197577) glycol
-
Distilled water
Procedure:
-
Stoichiometric amounts of the metal nitrate precursors are dissolved in distilled water.
-
Citric acid is added to the solution in a molar ratio of 1.5:1 with respect to the total moles of metal cations. The solution is stirred until all the citric acid has dissolved.
-
Ethylene glycol is then added to the solution. The molar ratio of citric acid to ethylene glycol is typically maintained at 1:1.
-
The solution is heated on a hotplate at approximately 80-90°C with continuous stirring to form a viscous gel.
-
The temperature is then increased to around 250°C to initiate a self-combustion process, resulting in a fine, black powder.
-
The obtained powder is calcined in air at a temperature of 950°C for 4 hours to obtain the final crystalline layered perovskite material.
Electrochemical Characterization: Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the electrochemical properties of materials, particularly the ionic and charge transfer processes occurring at the electrode-electrolyte interface.
Experimental Setup:
-
Symmetrical Cell: A dense electrolyte pellet (e.g., Gadolinium-doped Ceria, GDC) is sandwiched between two identical porous cathode layers. This configuration allows for the isolation and study of the cathode's electrochemical behavior.
-
Potentiostat/Galvanostat with a Frequency Response Analyzer: This instrument is used to apply a small AC voltage or current perturbation over a range of frequencies and measure the resulting impedance.
-
Test Fixture: A high-temperature test fixture with platinum or gold current collectors is used to hold the symmetrical cell and provide electrical contact.
-
Furnace: A tube furnace capable of reaching and maintaining the desired operating temperatures.
Procedure:
-
The symmetrical cell is mounted in the test fixture and placed in the furnace.
-
The cell is heated to the desired operating temperature (e.g., 500-800°C) in an air atmosphere.
-
An open-circuit voltage (OCV) is established.
-
A small AC voltage perturbation (typically 10-20 mV) is applied across the cell over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The impedance data is recorded as a function of frequency.
-
The obtained impedance spectra (Nyquist and Bode plots) are then analyzed using equivalent circuit modeling to extract key parameters such as ohmic resistance, polarization resistance, and capacitance.
Mechanistic Insights through Visualization
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Effect of this compound Doping on Perovskite Structure.
Caption: Impact on Electrochemical Performance.
Caption: Pechini Synthesis Workflow.
Conclusion
References
- 1. [PDF] this compound Doping Effect on a Layered Perovskite Cathode for Low-Temperature Solid Oxide Fuel Cells (LT-SOFCs) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Electrochemical impedance spectroscopy measurements of solid oxide cells: beyond open circuit voltage conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
comparative study of scandium and titanium properties for handgun frames
A Comparative Analysis of Scandium-Aluminum and Titanium Alloys for Handgun Frames
This guide provides a detailed comparison of the material properties of this compound-aluminum alloys and titanium alloys, specifically focusing on their application in handgun frames. The information presented is intended for researchers, scientists, and materials engineers interested in the performance characteristics of these advanced materials in firearm manufacturing.
Data Presentation: Material Properties
The selection of a material for a handgun frame is a critical engineering decision that balances weight, strength, durability, and resistance to environmental factors. The following table summarizes the key quantitative properties of a common this compound-aluminum alloy used in firearms and the widely utilized Grade 5 titanium alloy (Ti-6Al-4V).
| Property | This compound-Aluminum Alloy (S&W Type) | Titanium Alloy (Ti-6Al-4V, Grade 5) |
| Typical Composition | ~87-90% Al, 7.5-8.3% Zn, 1.6-2.2% Mg, 1.6-2.0% Cu, 0.05-0.15% Sc, 0.05-0.15% Zr, 0.02-0.04% Cr[1] | ~90% Ti, 6% Al, 4% V[2] |
| Density | ~2.8 g/cm³ (estimated, similar to aluminum) | 4.43 g/cm³[2] |
| Tensile Strength | 607 - 731 MPa (88 - 106 ksi)[1] | 1170 MPa (170,000 psi)[2][3] |
| Yield Strength | 565 - 689 MPa (82 - 100 ksi)[1] | 1100 MPa (160,000 psi)[2][3] |
| Young's Modulus | ~70 GPa (similar to aluminum) | 114 GPa[2][4][5] |
| Hardness (Rockwell C) | ~20-25 HRC (estimated) | ~36 HRC[2] |
| Corrosion Resistance | Good, enhanced by alloying elements.[6] | Excellent, due to the formation of a stable oxide layer.[7] |
Experimental Protocols
The data presented in the table above is determined through standardized experimental procedures to ensure accuracy and comparability. The following are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM E8/E8M)
Tensile properties such as tensile strength and yield strength are determined according to the ASTM E8/E8M standard.[8][9][10][11][12]
-
Specimen Preparation: A standardized test specimen is machined from the alloy. The dimensions of the specimen are precisely measured, particularly the cross-sectional area. Gage marks are placed on the specimen to define the initial length over which elongation will be measured.[9][12]
-
Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a controlled rate. The force applied and the elongation of the specimen are continuously monitored and recorded. The test continues until the specimen fractures.[12]
-
Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the yield strength (the stress at which the material begins to deform plastically) and the tensile strength (the maximum stress the material can withstand before fracture) are determined.[11][12]
Hardness Testing (ASTM E18)
The Rockwell hardness test, as specified in ASTM E18, is a common method for determining the hardness of metals.[13][14][15][16][17]
-
Principle: The test measures the permanent depth of an indentation produced by a specific indenter under a known load.[13][15]
-
Procedure: A preliminary minor load is applied to the specimen's surface to seat the indenter and remove the effects of surface irregularities. A major load is then applied for a specified duration. The major load is removed, and the permanent increase in the depth of the indentation is measured.[13][16]
-
Hardness Value: The Rockwell hardness number is inversely related to the depth of the permanent indentation and is read directly from the testing machine's scale.[13] For these types of alloys, the Rockwell C scale is typically used, which employs a diamond indenter and a major load of 150 kgf.[17]
Corrosion Testing (ASTM G31)
Laboratory immersion corrosion testing, guided by ASTM G31, is used to evaluate the corrosion resistance of the alloys.[18][19][20][21][22]
-
Specimen Preparation: Test coupons of the alloys are cleaned and their initial weight is precisely measured.[18]
-
Exposure: The specimens are immersed in a corrosive solution that simulates a specific environment (e.g., saltwater spray to mimic exposure to humid, saline conditions). The temperature and duration of the immersion are controlled.[19][21]
-
Evaluation: After the exposure period, the specimens are removed, cleaned of any corrosion products, and their final weight is measured. The weight loss is used to calculate the corrosion rate. Visual inspection for localized corrosion, such as pitting, is also conducted.[18][21]
Mandatory Visualization
The following diagram illustrates the logical workflow for a comparative study of this compound-aluminum and titanium alloys for handgun frames, from material selection to performance evaluation.
Material property comparison and selection workflow.
References
- 1. How much this compound is there? | 1911Forum [1911forum.com]
- 2. Ti 6Al 4V (Grade 5) Titanium Alloy Data Sheet - Kyocera SGS Europe [kyocera-sgstool.co.uk]
- 3. Ti6Al4V Titanium Alloy: Density and Material Properties [unionfab.com]
- 4. matmake.com [matmake.com]
- 5. amardeepsteel.com [amardeepsteel.com]
- 6. thehighroad.org [thehighroad.org]
- 7. smithmetal.com [smithmetal.com]
- 8. store.astm.org [store.astm.org]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 11. ASTM E8: The Definitive Explanation of Tensile Testing of Metals [easydur.com]
- 12. ASTM E8 Metal Tensile Testing - ADMET [admet.com]
- 13. wmtr.com [wmtr.com]
- 14. store.astm.org [store.astm.org]
- 15. industrialphysics.com [industrialphysics.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ASTM E18-25: Rockwell Hardness Standard Test Methods - The ANSI Blog [blog.ansi.org]
- 18. matestlabs.com [matestlabs.com]
- 19. testinglab.com [testinglab.com]
- 20. store.astm.org [store.astm.org]
- 21. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 22. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Scandium
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of scandium in laboratory settings. Adherence to these procedures is essential for ensuring the well-being of all personnel and maintaining a safe research environment.
Essential Personal Protective Equipment (PPE)
When working with this compound and its compounds, a multi-layered approach to personal protection is critical. The following table summarizes the required PPE, tailored to the specific form of this compound being handled.
| This compound Form | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (ingot, foil, rod) | Safety glasses with side shields[1][2] | Impermeable gloves (e.g., nitrile or rubber)[3] | Long-sleeved lab coat[4] | Not generally required under normal handling conditions. |
| Powder | Safety glasses with side shields or chemical safety goggles[2] | Impermeable/rubber gloves[1][3] | Flame-retardant protective work clothing[1][5] | NIOSH-approved dust respirator if permissible exposure limits are exceeded or dust is generated.[1][3][6] |
| Solutions/Compounds | Chemical safety goggles or face shield[7] | Chemical-resistant gloves (consult manufacturer's compatibility chart) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Detailed Experimental Protocol: Synthesis of this compound Oxide Nanoparticles
This protocol outlines a common laboratory procedure for the synthesis of this compound oxide (Sc₂O₃) nanoparticles from a this compound oxyhydroxide (ScOOH) precursor. This method is valued for its ability to produce high-purity nanoparticles with controllable size.[8]
Materials:
-
This compound Chloride (ScCl₃)
-
Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ceramic crucible
-
Furnace
Procedure:
-
Preparation of this compound Oxyhydroxide (ScOOH) Sol:
-
Dissolve this compound Chloride (ScCl₃) in deionized water.
-
Under vigorous stirring, add a NaOH solution dropwise to the this compound chloride solution to adjust the pH to the desired level (e.g., 7, 9, or 11).[8]
-
The resulting colloidal sol contains ScOOH nanoparticles. Allow the solution to cool to room temperature.[8]
-
-
Drying the Precursor:
-
Separate the ScOOH nanoparticles from the solution.
-
Dry the collected γ-ScOOH powder.
-
-
Calcination to this compound Oxide (Sc₂O₃):
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with federal, state, and local regulations.[3]
Step-by-Step Disposal Protocol for Non-Radioactive this compound Waste:
-
Waste Identification and Segregation:
-
Identify all this compound-containing waste streams at the point of generation. This includes unused this compound metal or powder, contaminated labware (e.g., wipes, gloves, pipette tips), and solutions containing this compound.
-
Segregate this compound waste from other laboratory waste streams (e.g., general trash, sharps, other chemical waste).[1]
-
-
Waste Containment and Labeling:
-
Place solid this compound waste (e.g., powders, contaminated solids) in a designated, durable, and sealable container.
-
Collect liquid this compound waste in a compatible, leak-proof container. Do not mix different types of liquid waste.[5]
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the specific contents and concentration.[1]
-
-
Waste Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as acids, acid chlorides, oxidizing agents, and halogens.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5]
-
Provide the waste disposal company with accurate information about the composition of the waste.
-
Important Considerations:
-
Spill Response: In the event of a spill, isolate the area.[3] For solid this compound, carefully sweep or scoop the material into a closed container for disposal, using non-sparking tools.[3] Avoid creating dust.[1] For liquid spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.
-
Fire Safety: this compound powder is a flammable solid.[2] Keep it away from heat, sparks, and open flames.[9] In case of a fire, use a Class D dry powder extinguishing agent. Do not use water , as it can react with this compound to produce flammable hydrogen gas.[3]
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. essex.ac.uk [essex.ac.uk]
- 6. This compound oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fauske.com [fauske.com]
- 8. benchchem.com [benchchem.com]
- 9. sfasu.edu [sfasu.edu]
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